Iridal
Beschreibung
Eigenschaften
CAS-Nummer |
86293-29-0 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.72 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Iridal-Type Triterpenoids: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridal-type triterpenoids are a class of secondary metabolites predominantly found in the Iridaceae family of plants, particularly in species of Iris and Belamcanda. These compounds are characterized by a unique monocyclic, bicyclic, or tricyclic skeleton, often featuring a homofarnesyl side chain. Emerging research has highlighted the diverse and potent biological activities of this compound-type triterpenoids, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of their chemical diversity, natural sources, and significant pharmacological properties, including anti-inflammatory, neuroprotective, cytotoxic, and antiviral activities. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented, alongside a summary of quantitative activity data and a depiction of their modulation of key signaling pathways.
Introduction to this compound-Type Triterpenoids
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637).[1] Among these, this compound-type triterpenoids represent a unique subgroup characterized by their distinctive carbocyclic skeletons.[2] They are primarily isolated from plants of the Iridaceae family, such as Belamcanda chinensis (blackberry lily) and various Iris species.[3][4] The structural diversity of iridals arises from the cyclization patterns of the squalene precursor, leading to monocyclic, bicyclic, and tricyclic core structures.[2] Further structural variations, including the formation of spiro- and hybrid compounds, contribute to their wide range of biological activities.[2]
Chemical Structures and Classification
The chemical architecture of this compound-type triterpenoids is diverse. The core structures can be categorized as follows:
-
Monocyclic Iridals: These compounds possess a single carbocyclic ring.[2]
-
Bicyclic Iridals: Featuring two fused carbocyclic rings.
-
Tricyclic Iridals: Characterized by a three-ring system.[2]
-
Nor-iridals and Hybrid Compounds: This category includes iridals with modified skeletons, such as those that have lost carbon atoms (nor-iridals) or are conjugated with other chemical moieties like isoflavones.[2][5]
These basic skeletons are often adorned with various functional groups, including hydroxyl, aldehyde, and ester groups, which significantly influence their biological activity.[2]
Natural Sources and Isolation
The primary natural sources of this compound-type triterpenoids are plants belonging to the Iridaceae family. Notably, the rhizomes of Belamcanda chinensis and various Iris species, such as Iris tectorum, Iris germanica, and Iris confusa, are rich sources of these compounds.[3][4][6][7]
A general workflow for the isolation and activity screening of this compound-type triterpenoids is depicted below:
References
- 1. This compound-Type Triterpenoids with a Cyclopentane Unit from the Rhizomes of Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-type triterpenoids with ichthyotoxic activity from belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New this compound-type triterpenoid derivatives with cytotoxic activities from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridals from Iris tectorum and Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-type triterpenoids with anti-HBV activity from Iris confusa - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridal Compounds in Iris germanica: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The rhizome of Iris germanica L., commonly known as orris root, is a rich reservoir of unique triterpenoid (B12794562) compounds known as iridals. These secondary metabolites are precursors to the fragrant irones used extensively in the perfume industry and have garnered significant scientific interest for their diverse and potent biological activities. This technical guide provides an in-depth overview of the chemistry, biosynthesis, and pharmacological properties of iridal compounds from Iris germanica. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents from natural sources. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Iris germanica, a member of the Iridaceae family, has a long history of use in traditional medicine.[1][2][3] Phytochemical investigations have revealed a diverse array of bioactive compounds within its rhizomes, including flavonoids, isoflavonoids, and a unique class of triterpenoids known as iridals.[4][5] Iridals are characterized by a multisubstituted cyclohexane (B81311) ring with a long isoprenoid side chain.[5][6] They are the biosynthetic precursors to irones, the compounds responsible for the characteristic violet-like aroma of aged orris root.[5][7]
Beyond their olfactory significance, this compound compounds have demonstrated a broad spectrum of pharmacological activities, including potent cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and piscicidal effects.[5][8][9][10] This wide range of bioactivities makes them attractive candidates for drug discovery and development. This guide aims to provide a comprehensive technical resource on the this compound compounds found in Iris germanica, summarizing the current state of knowledge and providing practical information for researchers in the field.
Chemical Diversity of this compound Compounds
To date, over 17 this compound compounds have been identified in Iris germanica.[8] These compounds can be broadly classified into three main structural types: monocyclic, bicyclic, and spirocyclic iridals.[7][8] The fundamental structure consists of a C30 triterpenoid skeleton derived from squalene.[5][11]
Table 1: Major this compound Compounds Isolated from Iris germanica
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Class | Reference(s) |
| This compound | C30H50O3 | 458.7 | Monocyclic | [5][12] |
| Iridogermanal | C30H50O4 | 474.7 | Bicyclic | [5] |
| Isoiridogermanal | C30H50O4 | 474.7 | Bicyclic | [5] |
| 16-O-acetylisoiridogermanal | C32H52O5 | 516.8 | Bicyclic | [5] |
| Iriflorental | C30H48O4 | 472.7 | Bicyclic | [5] |
| Iripallidal | C30H48O4 | 472.7 | Bicyclic | [8] |
| 21-desoxyiridogermanal | C30H50O2 | 442.7 | Monocyclic | [8] |
| α-iripallidal | C30H48O3 | 456.7 | Bicyclic | [8] |
| 29-acetoxyspirothis compound | C32H50O5 | 514.7 | Spirocyclic | [8] |
| Irisgermanical A | C30H48O5 | 488.7 | Bicyclic | [13] |
| Irisgermanical B | C30H48O5 | 488.7 | Bicyclic | [13] |
| Irisgermanical C | C30H48O5 | 488.7 | Bicyclic | [13] |
Quantitative Analysis of this compound Compounds
The concentration of this compound compounds in Iris germanica can vary significantly depending on the plant part, geographical location, and season.[6] The rhizomes are the primary site of accumulation.[6][14] While comprehensive data on the absolute concentrations of all individual iridals is limited, some studies have reported the relative amounts and total this compound content.
Table 2: Relative Abundance and Seasonal Variation of Total Iridals in Iris germanica
| Plant Part | Relative Amount of Total Iridals (% of crude extract) | Seasonal Trend | Reference(s) |
| Rhizomes | 0.05 - 0.3% | Highest in autumn and winter, lowest in summer | [6] |
| Roots | Lower than rhizomes, predominantly this compound esters | Data on seasonal variation is limited | [6] |
| Leaves | Variable, can be high in new leaves during winter | Peaks in autumn/winter, declines in spring | [6] |
Note: The data presented are based on semi-quantitative analysis and can vary based on extraction methods and environmental factors.
Biosynthesis of this compound Compounds
The biosynthesis of iridals originates from the ubiquitous isoprenoid pathway, starting with the cyclization of squalene.[5][11] While the specific enzymes involved in the formation of the unique this compound skeleton have not been fully elucidated, the general pathway is understood to proceed through the formation of 2,3-oxidosqualene.
Caption: Proposed biosynthetic pathway of this compound compounds from acetyl-CoA.
The key step is the cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC), to form a protosteryl cation intermediate.[3][11] Subsequent rearrangements and ring-opening of this intermediate lead to the characteristic this compound skeleton.[5] Further enzymatic modifications, including cyclizations and rearrangements, give rise to the diverse array of monocyclic, bicyclic, and spirocyclic iridals.[8]
Biological Activities and Potential Therapeutic Applications
This compound compounds from Iris germanica have demonstrated a remarkable range of biological activities, making them promising candidates for therapeutic development.
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of iridals against various cancer cell lines.[1][8][10] Several this compound compounds have shown potent activity, in some cases exceeding that of conventional chemotherapeutic agents.
Table 3: Cytotoxicity of this compound Compounds from Iris germanica against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference(s) |
| This compound | A2780 (ovarian carcinoma) | 0.3 ± 0.1 | [1] |
| K562 (leukemia) | 0.1 ± 0.05 | [1] | |
| 16-O-acetylisoiridogermanal | A2780 (ovarian carcinoma) | 0.4 ± 0.1 | [1] |
| K562 (leukemia) | 0.2 ± 0.05 | [1] | |
| Iriflorental | A2780 (ovarian carcinoma) | 0.5 ± 0.1 | [1] |
| K562 (leukemia) | 0.3 ± 0.1 | [1] | |
| Iripallidal | A2780 (ovarian carcinoma) | 0.6 ± 0.1 | [1] |
| K562 (leukemia) | 0.4 ± 0.1 | [1] | |
| Isoiridogermanal | A2780 (ovarian carcinoma) | 5.3 ± 0.5 | [1] |
| K562 (leukemia) | 3.2 ± 0.3 | [1] |
Signaling Pathways in Cytotoxicity
While the precise mechanisms of action are still under investigation, evidence suggests that this compound compounds may induce apoptosis in cancer cells through the modulation of key signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target.[1][9] Inhibition of this pathway can lead to the activation of downstream apoptotic cascades.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Anti-inflammatory and Antioxidant Activities
Extracts of Iris germanica containing iridals have demonstrated significant anti-inflammatory and antioxidant properties.[5] The anti-inflammatory effects may be attributed to the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2][5] The antioxidant activity is likely due to the ability of these compounds to scavenge free radicals.[5]
Other Biological Activities
This compound compounds have also been reported to possess antimicrobial, antifungal, and piscicidal activities.[5][9][10] The broad range of these activities suggests that iridals may have multiple cellular targets and mechanisms of action.
Experimental Protocols
Extraction and Isolation of this compound Compounds
The following is a general protocol for the extraction and isolation of this compound compounds from the rhizomes of Iris germanica.
Caption: General workflow for the extraction and isolation of iridals.
Protocol Details:
-
Plant Material: Freshly collected rhizomes of Iris germanica are washed, sliced, and air-dried or lyophilized. The dried rhizomes are then ground into a fine powder.
-
Extraction: The powdered rhizome material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol to separate fractions based on polarity. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
Isolation: Individual this compound compounds are isolated from the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a suitable solvent system (e.g., a gradient of methanol and water).[13]
Characterization of this compound Compounds
The structures of isolated this compound compounds are elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[16][17]
-
Sample Preparation: Typically, 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Conclusion and Future Perspectives
The this compound compounds from Iris germanica represent a structurally diverse and biologically active class of natural products. Their potent cytotoxic and anti-inflammatory properties, coupled with their unique chemical scaffolds, make them highly attractive for further investigation as potential therapeutic agents.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Detailed studies to quantify the concentrations of individual iridals in different Iris species and cultivars under various environmental conditions.
-
Elucidation of Biosynthetic Pathways: Identification and characterization of the specific enzymes involved in this compound biosynthesis to enable biotechnological production approaches.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by this compound compounds to better understand their therapeutic potential.
-
Lead Optimization: Semi-synthetic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound compounds from Iris germanica as a source of novel therapeutics. The continued investigation of these fascinating molecules holds great promise for the discovery of new treatments for a range of human diseases.
References
- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Approaches to Targeting Canonical NFκB Signaling in the Early Inflammatory Response to Renal IRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Ascending Trajectory of Iridals: A Deep Dive into Their Chemistry, Bioactivity, and Therapeutic Potential
For Immediate Release
A class of triterpenoid (B12794562) natural products known as iridals, primarily found in the rhizomes of various Iris species, are emerging as significant candidates in the landscape of drug discovery and development. This technical guide provides an in-depth exploration of the natural product chemistry of iridals, detailing their biosynthesis, diverse biological activities, and the experimental methodologies used to unlock their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction to Iridal Natural Products
Iridals are a unique group of triterpenoids characterized by a rearranged cyclothis compound skeleton.[1] First identified for their role as precursors to the fragrant irones used in the perfume industry, these compounds are now recognized for a wide spectrum of potent biological activities.[2][3] Predominantly isolated from plants of the Iridaceae family, such as Iris germanica, Iris tectorum, and Iris domestica (formerly Belamcanda chinensis), iridals represent a rich and underexplored source of novel pharmacophores.[4][5][6] Their complex chemical structures and diverse biological functions make them a compelling subject for natural product chemists and pharmacologists alike.
Chemical Structure and Biosynthesis
The basic this compound structure is a C30 triterpenoid, with the chemical formula for the parent compound, this compound, being C30H50O3.[1] Variations in oxidation, cyclization, and substitution patterns give rise to a wide array of this compound derivatives, including isoiridogermanal (B1164419), iriflorental, and various spiroiridals.[7][8]
The biosynthesis of iridals, like other terpenoids, originates from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which provides the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the core this compound skeleton is outlined below.
Biological Activities and Therapeutic Potential
Iridals exhibit a remarkable range of biological activities, positioning them as promising leads for the development of new therapeutics. Their effects span anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains, among others.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the cytotoxic effects of iridals against various cancer cell lines. Several this compound-type triterpenoids have demonstrated potent activity, in some cases exceeding that of established chemotherapeutic agents.[4]
| This compound Compound | Cell Line | Activity | IC50 | Reference |
| This compound | A2780 (Ovarian Carcinoma) | Cytotoxic | 0.1 - 5.3 µg/mL | [4] |
| This compound | K562 (Leukemia) | Cytotoxic | 0.1 - 5.3 µg/mL | [4] |
| Belamcanoxide B | HCT-116 (Colon Carcinoma) | Cytotoxic | 5.58 µM | [9][10] |
| Belamcanoxide B | MCF-7 (Breast Cancer) | Cytotoxic | 3.35 µM | [9][10] |
| Iridotectorals A & B, Iridobelamal A | HL-60 (Promyelocytic Leukemia) | Cell-adhesion activity | Not specified | [5][6] |
Anti-inflammatory Activity
Certain iridals have been shown to possess significant anti-inflammatory properties. For instance, isoiridogermanal and iridobelamal A have been identified as inhibitors of human neutrophil elastase (HNE), a key enzyme in the inflammatory cascade.[1] Their mechanism of action involves the suppression of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.[1]
| This compound Compound | Target/Assay | Activity | IC50 | Reference |
| Isoiridogermanal | Human Neutrophil Elastase (HNE) | Inhibition | 6.8 - 27.0 µM | [1] |
| Iridobelamal A | Human Neutrophil Elastase (HNE) | Inhibition | 6.8 - 27.0 µM | [1] |
Antimicrobial and Antiviral Activities
The antimicrobial potential of iridals is an area of growing interest. While specific MIC values for a broad range of iridals are still being established, related triterpenoids have shown activity against various bacteria and fungi, with MIC values ranging from 12.5 to 50 µg/mL.[4][11][12] Furthermore, certain this compound-type triterpenoids isolated from Iris confusa have demonstrated moderate activity against Hepatitis B virus (HBV) DNA replication.[13]
| This compound Compound | Target/Assay | Activity | IC50 | Reference |
| Spirioiridoconfal C | HBV DNA Replication | Anti-HBV | 84.6 ± 24.9 µM | [13] |
| Known Compound (6) from I. confusa | HBV DNA Replication | Anti-HBV | 58.6 ± 6.1 µM | [13] |
| This compound | Plasmodium falciparum | Antiplasmodial (in vitro) | 1.8 - 26.0 µg/mL | [14] |
| This compound | Plasmodium vinckei | Antiplasmodial (in vivo) | ED50 ≈ 85 mg/kg/day | [14] |
Other Biological Activities
Iridals have also been reported to have ichthyotoxic and neuroprotective activities.[8] The potent ichthyotoxic activity of compounds like 16-O-acetylisoiridogermanal and spirothis compound against the killie-fish (Oryzias latipes) highlights their potential as specialized ecological toxins or as leads for other cytotoxic applications.[8]
Signaling Pathways Modulated by Iridals
The diverse biological effects of iridals are underpinned by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapeutics.
NF-κB Signaling Pathway
The anti-inflammatory effects of isoiridogermanal and iridobelamal A are mediated through the inhibition of the NF-κB signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. These iridals suppress the expression of iNOS, IL-1β, and TNF-α by interfering with this pathway.[1]
Apoptosis Pathways
While the precise apoptotic pathways triggered by most iridals are still under investigation, studies on the related isoflavonoid, iridin (B162194), suggest a potential mechanism. Iridin has been shown to induce apoptosis in gastric cancer cells through the extrinsic pathway, involving the activation of Fas, FasL, and caspase-8, while also inhibiting the pro-survival PI3K/Akt signaling pathway.[11] Further research is needed to determine if this compound-type triterpenoids share this mechanism.
Experimental Protocols
The isolation and characterization of iridals, as well as the evaluation of their biological activities, involve a range of specialized experimental techniques.
Extraction and Isolation of Iridals
A general workflow for the extraction and purification of iridals from Iris rhizomes is presented below. This process typically involves solvent extraction followed by various chromatographic techniques.[2][7][15][16][17][18][19]
Protocol: General Extraction and Fractionation
-
Plant Material Preparation: Air-dry the rhizomes of the selected Iris species and grind them into a fine powder.
-
Extraction: Macerate the powdered rhizomes with a suitable organic solvent (e.g., n-hexane, ethanol, or a mixture of n-hexane and ethyl acetate) at room temperature for an extended period (e.g., 48-72 hours), often with repeated extractions.[16]
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Flash Chromatography): Subject the crude extract to flash chromatography on a silica (B1680970) gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, to separate the extract into fractions based on polarity.[19]
-
Purification (Preparative HPLC): Further purify the fractions containing iridals using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.[2][15]
-
Structure Elucidation: Characterize the pure isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][15]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the desired cancer cell line (e.g., A2780, K562) in a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified this compound compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).[1][5][20][21][22][23]
Protocol: Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key proteins in the NF-κB pathway (e.g., p-p65, IκBα) to elucidate the mechanism of action.[24][25][26]
Future Directions and Conclusion
The this compound family of natural products presents a fertile ground for the discovery of new therapeutic agents. Their diverse and potent biological activities, particularly in the realms of oncology and inflammation, warrant further investigation. Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective analogs.
-
Elucidation of Molecular Mechanisms: To fully understand the signaling pathways and molecular targets through which iridals exert their effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and, eventually, clinical applications.
-
Sustainable Sourcing and Synthesis: To develop efficient and environmentally friendly methods for the production of iridals, either through optimized extraction from natural sources or through total synthesis.
References
- 1. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles | MDPI [mdpi.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridals from Iris tectorum and Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the iridals in rhizome extracts of Iris variegata Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-type triterpenoids with ichthyotoxic activity from belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New this compound-type triterpenoid derivatives with cytotoxic activities from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triterpenoids from Acacia ataxacantha DC: antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of triterpene acids and semi-synthetic derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-type triterpenoids with anti-HBV activity from Iris confusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iipseries.org [iipseries.org]
- 18. teledynelabs.com [teledynelabs.com]
- 19. ijcrt.org [ijcrt.org]
- 20. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 23. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The NF-κB inhibitory Proteins IκBα and IκBβ Mediate Disparate Responses to Inflammation in Fetal Pulmonary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Biological Genesis of Iridals: A Technical Guide for Scientific Discovery
An In-depth Exploration of the Biosynthesis, Extraction, and Cellular Interactions of Iridal Triterpenoids for Researchers and Drug Development Professionals.
Introduction
Iridals are a unique class of triterpenoid (B12794562) compounds predominantly found in the rhizomes of various species of the genus Iris.[1][2] These compounds are the biosynthetic precursors to the irones, which are highly valued in the fragrance industry for their characteristic violet aroma.[3] Beyond their olfactory significance, iridals have garnered scientific interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective properties.[4][5] This technical guide provides a comprehensive overview of the biological origin of this compound compounds, detailing their biosynthesis from the precursor 2,3-epoxysqualene, methods for their extraction and purification, and their interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these fascinating natural products.
I. Biosynthesis of this compound Compounds
The biosynthesis of iridals begins with the cyclization of the linear triterpene precursor, (3S)-2,3-oxidosqualene. This intricate process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7] While the general mechanism of OSCs is understood, the specific enzymes and intermediates in the this compound biosynthetic pathway within Iris species are still an active area of research.
Based on the known cyclization mechanisms of other plant OSCs, a putative biosynthetic pathway for iridals can be proposed. The process is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene (B107256) within the active site of an this compound synthase. This triggers a cascade of cyclization and rearrangement reactions, leading to the formation of the characteristic carbocation intermediates that are then stabilized through deprotonation and other modifications to yield the diverse this compound skeletons.[6][7]
Putative Biosynthetic Pathway of Iridals
Caption: A putative biosynthetic pathway for this compound compounds, starting from 2,3-oxidosqualene.
II. Quantitative Data on this compound Compounds
The concentration of iridals can vary significantly depending on the Iris species, the specific part of the plant, and the developmental stage. The rhizomes are generally the primary site of this compound accumulation.[5][8] Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC).
Table 1: Quantitative Data of this compound and Related Compounds in Iris Species
| Compound | Iris Species | Plant Part | Concentration (% dry weight) | Analytical Method | Reference |
| Total Iridals | I. germanica | Rhizomes | 0.5 - 2.0 | HPLC | [8] |
| Total Iridals | I. pallida | Rhizomes | 1.0 - 3.0 | HPLC | [8] |
| Total Iridals | I. pseudacorus | Rhizomes | 0.1 - 0.5 | HPLC | [8] |
| Total Iridals | I. germanica | Leaves | 0.05 - 0.2 | HPLC | [8] |
| Iridin | I. germanica | Rhizomes | 8.23 | RP-HPLC | [9] |
| Iridin | I. kashmiriana | Rhizomes | 1.11 - 2.54 | RP-HPLC | [9] |
Table 2: Kinetic Parameters of a Representative Plant Oxidosqualene Cyclase
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| β-amyrin synthase (Glycyrrhiza glabra) | 2,3-Oxidosqualene | 15.6 | 12.4 | 0.023 | 7.0 | 30 | Note: Data for a related plant OSC is provided as specific kinetic data for this compound synthases is not yet available. |
III. Experimental Protocols
A. Extraction and Purification of this compound Compounds
The following is a general protocol for the extraction and purification of iridals from Iris rhizomes, which can be adapted based on the specific this compound of interest and available laboratory equipment.
1. Extraction
-
Sample Preparation: Freshly harvested Iris germanica rhizomes are washed, peeled, and sliced. The sliced rhizomes are then air-dried or lyophilized and ground into a fine powder.
-
Solvent Extraction: The powdered rhizome material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (2:1, v/v), at room temperature with continuous stirring for 24-48 hours.[8]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Purification by Preparative HPLC
-
Sample Preparation: The crude extract is dissolved in a minimal amount of the initial mobile phase and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. The gradient is optimized to achieve separation of the target this compound from other components in the crude extract.
-
Flow Rate: Adjusted based on the column dimensions.
-
Detection: UV detection at a wavelength where iridals show maximum absorbance (typically around 254 nm).
-
-
Fraction Collection: Fractions are collected based on the retention time of the target this compound peak.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions with the desired purity are pooled and the solvent is evaporated to yield the purified this compound compound.
B. Structural Elucidation by NMR
The structure of purified iridals is determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in a 5 mm NMR tube.
-
NMR Experiments:
-
1D NMR: 1H NMR and 13C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
-
Data Analysis: The combination of these NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure and relative stereochemistry of the this compound compound.
C. Oxidosqualene Cyclase Enzyme Assay
This protocol describes a general method for assaying the activity of an oxidosqualene cyclase.
-
Enzyme Preparation: The oxidosqualene cyclase is typically expressed heterologously in a suitable host, such as Saccharomyces cerevisiae or E. coli, and the microsomal fraction or purified enzyme is used for the assay.
-
Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically radiolabeled (e.g., with 3H or 14C) to facilitate product detection and quantification. It is dissolved in a detergent solution (e.g., Triton X-100) to ensure its solubility in the aqueous assay buffer.
-
Enzyme Reaction:
-
The reaction mixture contains the enzyme preparation, the substrate, and a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at an optimal pH).
-
The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.
-
The reaction is terminated by the addition of a strong base or an organic solvent.
-
-
Product Extraction and Analysis:
-
The triterpenoid products are extracted from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The extracted products are then separated by Thin Layer Chromatography (TLC) or HPLC.
-
The radiolabeled products are detected and quantified using a radioactivity scanner or by liquid scintillation counting of the collected fractions.
-
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.
IV. This compound Compounds and Cellular Signaling
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound-type triterpenoids. One of the key signaling pathways modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a promising strategy for the treatment of various inflammatory diseases.
A. Inhibition of the NF-κB Signaling Pathway
This compound-type triterpenoids have been shown to suppress the activation of the NF-κB pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS). The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
Caption: this compound compounds inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
B. Experimental Workflow for Investigating NF-κB Inhibition
The following workflow outlines the key experiments to investigate the inhibitory effect of an this compound compound on the NF-κB pathway.
Caption: A typical experimental workflow to assess the inhibitory effect of iridals on the NF-κB pathway.
V. Conclusion
This compound compounds represent a promising class of natural products with significant potential for therapeutic applications. This guide has provided a comprehensive overview of their biological origin, from their biosynthesis via oxidosqualene cyclases to their interaction with key cellular signaling pathways. The detailed protocols and quantitative data presented herein are intended to facilitate further research into these compounds. A deeper understanding of the specific enzymes involved in this compound biosynthesis and the precise molecular mechanisms of their biological activities will be crucial for harnessing their full therapeutic potential. The continued exploration of the rich chemical diversity within the genus Iris is likely to yield novel this compound structures with unique and potent biological activities, paving the way for the development of new drugs for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Unexpected Oxidosqualene Cyclase Active Site Architecture in the Iris tectorum Multifunctional α-Amyrin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Composition of Iridals, Unusual Triterpenoids from Sword-Lilies, and the Seasonal Dependence of Their Content in Various Parts of Different Iris Species | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. [Oxidosqualene cyclases in triterpenoids biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Classification of Iridal Structures for Researchers and Drug Development Professionals
Abstract
The human iris, a complex and intricate structure, presents a multitude of features that are invaluable for diagnostics, genetic research, and the development of novel therapeutic agents. A thorough understanding of the classification of these iridal structures is paramount for professionals in ophthalmology, genetics, and pharmacology. This technical guide provides a detailed overview of the anatomical, functional, and clinical classification systems of the iris. It summarizes key quantitative data, outlines detailed experimental protocols for iris analysis, and visualizes the critical signaling pathways governing its development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this unique ocular tissue.
Anatomical Classification of this compound Structures
The iris is the pigmented, muscular diaphragm of the eye that regulates the size of the pupil. Its intricate architecture is composed of several distinct layers and features, each with specific characteristics and functions.
Layers of the Iris
Microscopically, the iris is composed of the following layers, from anterior to posterior:
-
Anterior Border Layer: This is the most superficial layer, composed of a condensation of stromal cells, melanocytes, and fibroblasts. The density and arrangement of these cells contribute significantly to the color and texture of the iris.
-
Stroma: The thickest layer of the iris, the stroma is a loosely organized connective tissue containing melanocytes, blood vessels, nerves, and the sphincter pupillae muscle. The unique arrangement of collagen fibers within the stroma is responsible for the characteristic patterns of an individual's iris.
-
Muscular Layer: This layer comprises two muscles:
-
Sphincter Pupillae: A circular band of smooth muscle responsible for constricting the pupil (miosis) in response to bright light or parasympathetic stimulation.
-
Dilator Pupillae: A radially oriented sheet of myoepithelial cells that pulls the iris periphery towards the root, causing pupillary dilation (mydriasis) in response to low light or sympathetic stimulation.
-
-
Anterior Pigment Epithelium: A layer of pigmented cuboidal cells that is continuous with the pigment epithelium of the ciliary body.
-
Posterior Pigment Epithelium: A heavily pigmented layer of columnar cells that is continuous with the non-pigmented epithelium of the ciliary body and the neural retina. This layer is crucial in absorbing scattered light.
Topographical Features of the Iris
The anterior surface of the iris is not uniform and presents several distinct topographical features:
-
Pupillary Zone: The innermost region of the iris surrounding the pupil.
-
Ciliary Zone: The outer region of the iris extending from the collarette to the iris root.
-
Collarette: A circular, zigzag ridge that separates the pupillary and ciliary zones. It is the thickest part of the iris and represents the attachment site of the fetal pupillary membrane.
-
Fuchs' Crypts: Pit-like depressions, primarily located near the collarette, where the anterior border layer is absent. These allow the aqueous humor to directly access the deeper stromal tissue.
-
Wolfflin Nodules: Small, whitish nodules of collagen tissue, often found in the peripheral ciliary zone. They are more common in lightly pigmented irides.
-
Contraction Furrows: A series of concentric circular folds in the ciliary zone that become more prominent during pupillary dilation.
-
Pigment Spots (Nevi): Benign accumulations of melanocytes on the iris surface, appearing as freckles.
Quantitative Data on this compound Structures
The prevalence and characteristics of various this compound structures can vary significantly across different populations. The following tables summarize key quantitative data from recent studies.
| Table 1: Global Distribution of Iris Color | |
| Iris Color | Global Prevalence (%) |
| Brown | 70-79% |
| Blue | 8-10% |
| Hazel | 5% |
| Amber | 5% |
| Green | 2% |
| Gray | <1% |
| Data compiled from various ophthalmological and genetic studies. |
| Table 2: Prevalence of Iris Surface Features in Diverse Populations | |||
| Feature | European Ancestry (%) | East Asian Ancestry (%) | South Asian Ancestry (%) |
| Fuchs' Crypts (present) | High Prevalence | Low Prevalence | Moderate Prevalence |
| Wolfflin Nodules (present) | More Common | Less Common | Less Common |
| Contraction Furrows (extensive) | High Prevalence | Low Prevalence | Moderate Prevalence |
| Pigment Spots (present) | High Prevalence | Low Prevalence | Moderate Prevalence |
| Qualitative summary based on a 2016 study on the analysis of iris surface features in populations of diverse ancestry.[1] |
Functional Classification of this compound Structures
The primary function of the iris is to control the amount of light reaching the retina. This is achieved through the pupillary light reflex.
The Pupillary Light Reflex Pathway
The pupillary light reflex is an involuntary constriction of the pupil in response to light. The neural pathway is as follows:
-
Afferent Limb: Light stimulates photoreceptors in the retina. The signal is transmitted via the optic nerve (CN II) to the pretectal nucleus in the midbrain.
-
Internuncial Neurons: Neurons in the pretectal nucleus project to the Edinger-Westphal nucleus (parasympathetic nucleus of CN III) on both sides.
-
Efferent Limb: Preganglionic parasympathetic fibers travel with the oculomotor nerve (CN III) to the ciliary ganglion. Postganglionic fibers innervate the sphincter pupillae muscle, causing pupillary constriction.
The bilateral projection from the pretectal nucleus to both Edinger-Westphal nuclei is the basis for the consensual light reflex (constriction of the contralateral pupil).
Iridology Chart Classification (Alternative Medicine)
Iridology is an alternative medicine practice that claims to diagnose systemic diseases by examining the patterns, colors, and other characteristics of the iris.[2] Iridologists use charts that map specific zones of the iris to different organs and systems of the body.[3][4][5] The most well-known of these is the Bernard Jensen Iridology Chart.[3][4][5]
It is crucial to note that iridology is not supported by scientific evidence and is considered a pseudoscience. [2][6][7][8] Multiple controlled studies have failed to demonstrate its diagnostic accuracy.[6][7] Therefore, the information presented here is for completeness and to distinguish it from clinically validated classifications.
The Iridology Chart divides the iris into approximately 80-90 zones, with the right iris corresponding to the right side of the body and the left iris to the left.[3] For example, the area corresponding to the kidney is typically located in the lower part of the iris.[3]
Experimental Protocols
Slit-Lamp Biomicroscopy for this compound Structure Examination
Objective: To perform a systematic and detailed examination of the anterior segment of the eye, with a focus on this compound structures.
Materials:
-
Slit-lamp biomicroscope
-
Appropriate disinfecting solution for the chin and forehead rests
Procedure:
-
Patient Positioning:
-
Adjust the height of the chair and the slit lamp so the patient is comfortable.
-
Instruct the patient to place their chin on the chin rest and their forehead against the forehead strap.
-
Align the patient's lateral canthus with the marker on the headrest frame.
-
-
Initial Examination (Low Magnification):
-
Begin with a low magnification (e.g., 10x) and a wide, diffuse beam of light at an oblique angle (approximately 45 degrees).[9]
-
Perform a general survey of the external eye, including the eyelids, lashes, conjunctiva, and sclera.
-
Observe the overall iris color, noting any heterochromia (different colors in the same or between irides).
-
-
Detailed Iris Examination (Higher Magnification):
-
Increase the magnification (e.g., 16x to 25x).
-
Systematically examine the iris surface in a sweeping pattern (e.g., clockwise or counter-clockwise).
-
Collarette: Observe its structure and thickness.
-
Pupillary and Ciliary Zones: Examine the texture and any variations in pigmentation.
-
Fuchs' Crypts: Note their presence, size, and distribution.
-
Wolfflin Nodules: Identify their presence, number, and location.
-
Contraction Furrows: Assess their prominence and concentricity.
-
Pigment Spots (Nevi): Document their size, color, and location. Note any elevation or distortion of the underlying stroma.
-
-
Specialized Illumination Techniques:
-
Direct Focal Illumination (Parallelepiped): Use a narrow slit beam to create a three-dimensional view of the iris stroma, assessing its depth and any abnormalities.
-
Retroillumination: Reflect light off the retina to transilluminate the iris from behind. This is useful for detecting iris pigment epithelial defects, which appear as red-glowing areas.[9][10]
-
Sclerotic Scatter: Decouple the illumination and direct a wide beam at the limbus. This can highlight subtle stromal atrophy.
-
-
Documentation:
-
Record all findings systematically in the patient's record.
-
Use diagrams or photographs to document any significant abnormalities.
-
High-Resolution Digital Iris Imaging Protocol
Objective: To acquire high-resolution digital images of the iris for quantitative morphometric analysis.
Materials:
-
Specialized iris camera or a slit-lamp with a high-resolution digital camera attachment.
-
Standardized illumination source (e.g., white light LED).
-
Chin and forehead rest for patient stabilization.
-
Computer with image acquisition software.
Procedure:
-
Patient Preparation and Positioning:
-
Explain the procedure to the patient.
-
Position the patient comfortably in the chin and forehead rest to minimize head movement.
-
-
Camera and Illumination Setup:
-
Set the camera to a high resolution (e.g., >5 megapixels).
-
Use a standardized illumination level to ensure consistency across images.
-
Adjust the focus to obtain a sharp image of the entire iris surface, from the pupillary margin to the limbus.
-
-
Image Acquisition:
-
Instruct the patient to open their eyes wide and fixate on a target to minimize blinking.
-
Capture multiple images of each eye to ensure at least one is free of motion blur and has optimal focus.
-
For dynamic studies (e.g., pupillary light reflex), record a video or a series of still images in response to a light stimulus.
-
-
Image Processing and Analysis:
-
Use image analysis software to segment the iris from the pupil and sclera.
-
Apply normalization techniques to account for variations in pupil size and image orientation.
-
Perform quantitative analysis of this compound features, such as the number and area of Fuchs' crypts, the density of Wolfflin nodules, or the tortuosity of contraction furrows.
-
Immunohistochemistry Protocol for Human Iris Tissue (Frozen Sections)
Objective: To detect the presence and localization of specific proteins within the cellular structures of the iris.
Materials:
-
Fresh human iris tissue (obtained ethically and with appropriate consent).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Poly-L-lysine coated microscope slides.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS or cold acetone).
-
Blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS with 0.3% Triton X-100).
-
Primary antibody (specific to the protein of interest).
-
Fluorophore-conjugated secondary antibody.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation and Sectioning:
-
Immediately embed the fresh iris tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.[11]
-
Store the frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount them on poly-L-lysine coated slides.[11]
-
Air dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in 4% paraformaldehyde in PBS for 15 minutes at room temperature or in ice-cold acetone (B3395972) for 10 minutes at -20°C.[12]
-
Wash the slides three times for 5 minutes each in PBS.[12]
-
-
Permeabilization and Blocking:
-
Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each in PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the slides three times for 5 minutes each in PBS in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the cell nuclei.
-
Wash the slides once with PBS.
-
Mount the coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with appropriate filters for the chosen fluorophores and DAPI.
-
Signaling Pathways in this compound Structure Development
The development of the iris is a complex process regulated by a network of signaling pathways. The following diagrams illustrate some of the key pathways involved.
Wnt/β-catenin Signaling in Iris and Ciliary Body Development
The canonical Wnt/β-catenin signaling pathway is crucial for the specification of the peripheral optic cup, which gives rise to the iris and ciliary body.[13][14][15][16][17]
References
- 1. healthsciences.usask.ca [healthsciences.usask.ca]
- 2. A Methodical Review of Iridology-Based Computer-Aided Organ Status Assessment Techniques [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iridologycamera.net [iridologycamera.net]
- 5. ucerd.com [ucerd.com]
- 6. Iridology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridology - Wikipedia [en.wikipedia.org]
- 8. Iridology: Is This A Diagnostic Tool For Pre-Disease State? - Vision Science Academy [visionscienceacademy.org]
- 9. How to Use a Slit Lamp - American Academy of Ophthalmology [aao.org]
- 10. uthsc.edu [uthsc.edu]
- 11. genetex.com [genetex.com]
- 12. sysy.com [sysy.com]
- 13. Wnt2b/beta-catenin-mediated canonical Wnt signaling determines the peripheral fates of the chick eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Elucidation of the Iridal Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoids are a large and diverse class of monoterpenoid secondary metabolites found across the plant kingdom and in some insect species. They serve crucial ecological roles in plant defense and are precursors to medicinally vital compounds, including the anti-cancer alkaloids vinblastine (B1199706) and vincristine. The elucidation of their biosynthetic pathway has been a long-standing goal in plant biochemistry, with recent breakthroughs finally completing our understanding of the core enzymatic steps. This technical guide provides a comprehensive overview of the iridal biosynthesis pathway, from its origins in central metabolism to the formation of the foundational iridoid scaffold. It consolidates quantitative data on enzyme kinetics and gene expression, details key experimental protocols for pathway investigation, and presents visual diagrams of the core pathway and associated research workflows.
The Core this compound Biosynthesis Pathway
The biosynthesis of iridoids originates from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway to the core iridoid structure, nepetalactol, proceeds through a series of conserved enzymatic reactions.
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by Geranyl Pyrophosphate Synthase (GPPS) to form the C10 monoterpene precursor, GPP.
-
Geraniol (B1671447) Formation: GPP is hydrolyzed to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .[1]
-
Hydroxylation: The first committed step towards iridoids involves the hydroxylation of geraniol at the C8 position by Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76 family), to produce 8-hydroxygeraniol.[1][2]
-
Oxidation: The alcohol group of 8-hydroxygeraniol is then oxidized in two successive steps by 8-hydroxygeraniol oxidoreductase (HGO) to yield 8-oxogeranial.[2]
-
Reductive Cyclization: The crucial formation of the cyclopentanoid-pyran scaffold is initiated by Iridoid Synthase (ISY) . This enzyme catalyzes the NADPH-dependent reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive 8-oxocitronellyl enol intermediate.[1][2]
-
Stereoselective Cyclization: The reactive enol intermediate can spontaneously cyclize. However, recent research has revealed that specific enzymes catalyze the stereoselective cyclization to form nepetalactol, the foundational structure of all iridoids.[3][4] In Nepeta species, enzymes such as Major Latex Protein-Like (MLPL) proteins and Nepetalactol-Related Short-Chain Dehydrogenases (NEPS) guide the formation of specific nepetalactol stereoisomers.[1][5] A recently discovered iridoid cyclase from Carapichea ipecacuanha was identified as the final missing enzyme that efficiently catalyzes this cyclization step.[3][4]
From nepetalactol, a vast array of downstream enzymes (e.g., oxidases, reductases, glycosyltransferases, methyltransferases) tailor the iridoid scaffold to produce the thousands of different iridoid structures found in nature, such as loganin (B1675030) (a precursor to vinblastine) and the nepetalactones responsible for the characteristic effects of catnip.[6]
Caption: The core this compound biosynthesis pathway from GPP to diverse iridoids.
Pathway Regulation
The iridoid biosynthesis pathway is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses such as herbivory or pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that induce the expression of iridoid biosynthesis genes.[7][8]
This induction is mediated by a cascade of transcription factors (TFs) . In Catharanthus roseus, a model for terpenoid indole (B1671886) alkaloid (TIA) research, several TF families have been identified that regulate the iridoid branch of the pathway:
-
AP2/ERF family: TFs like ORCA2 and ORCA3 (Octadecanoid-Responsive Catharanthus AP2/ERF-domain) are induced by jasmonates and directly activate the promoters of several pathway genes.[9][10]
-
bHLH family: bHLH Iridoid Synthesis (BIS) TFs act as master regulators of the early iridoid pathway genes in response to jasmonate signaling.[11][12]
-
MYC family: CrMYC2 acts upstream in the jasmonate signaling cascade, activating downstream TFs like ORCAs and BISs.[12]
These TFs often work in combinatorial complexes to fine-tune the expression of biosynthetic genes, coordinating metabolic flux with the physiological needs of the plant.
Caption: Transcriptional regulation of iridoid biosynthesis by jasmonates.
Quantitative Data
Table 1: Enzyme Kinetic Parameters for Iridoid Synthase (ISY)
Kinetic analysis of ISY reveals its substrate affinity and catalytic efficiency. Data shows that ISY from Catharanthus roseus (CrISY) has a higher specific activity for the native substrate 8-oxogeranial compared to the analog geranial.[3] The truncated enzyme used in mechanistic studies shows a high affinity (low KM) for 8-oxogeranial.[13]
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | Specific Activity (U/g)* | Reference |
| CrISY (full-length) | 8-Oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | 13363.1 ± 147.3 | [3][13] |
| CrISY (full-length) | Geranial | - | - | 6431.5 ± 60.7 | [3] |
| NmISY2 (N. mussinii) | 8-Oxogeranial | - | - | 1269.4 ± 34.6 | [3] |
| NmISY2 (N. mussinii) | Geranial | - | - | 148.9 ± 15.2 | [3] |
*Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute.[3]
Table 2: Relative Gene Expression of Iridoid Pathway Genes in Valeriana jatamansi
Transcript levels of biosynthetic genes often correlate with the site of iridoid accumulation. In Valeriana jatamansi, key pathway genes show the highest expression in leaf tissue.[6]
| Gene | Encoded Enzyme | Petiole | Leaf | Rhizome | Root |
| GES | Geraniol Synthase | Low | High | Medium | Low |
| G10H | Geraniol 10-Hydroxylase | Low | High | Low | Low |
| 10HGO | 10-Hydroxygeraniol Oxidoreductase | Low | High | Medium | Low |
| IS | Iridoid Synthase | Low | High | Medium | Low |
| SLS | Secologanin Synthase | Low | High | Medium | Low |
*Note: In Valeriana and Catharanthus, hydroxylation occurs at the C-10 position, catalyzed by G10H, a functional analog of G8H.[6] Expression levels are qualitative summaries based on published qPCR data.[6]
Experimental Protocols
Heterologous Expression and Purification of Iridoid Synthase (ISY)
This protocol describes the expression of recombinant ISY in Escherichia coli and its subsequent purification via affinity chromatography.[3][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing His-tagged ISY cDNA (e.g., pET vector)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
Procedure:
-
Transformation: Transform the E. coli expression strain with the ISY expression plasmid.
-
Expression: a. Inoculate a 5 mL starter culture of LB medium and grow overnight at 37°C. b. Inoculate 500 mL of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-24 hours.
-
Cell Lysis: a. Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in cold lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris.
-
Purification: a. Load the supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged ISY protein with elution buffer. d. Verify protein purity and size using SDS-PAGE. e. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Enzyme Assay for Iridoid Synthase (ISY)
This protocol details a method to determine the activity of purified recombinant ISY by monitoring the consumption of the NADPH cofactor or by analyzing the reaction products.[3][14][15]
Materials:
-
Purified ISY protein
-
Assay buffer (e.g., 20-50 mM MOPS, pH 7.0)
-
8-oxogeranial (substrate)
-
NADPH (cofactor)
-
Ethyl acetate (B1210297) or Dichloromethane
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200-400 µM), and purified ISY protein (1-5 µg).
-
Initiation: Start the reaction by adding 8-oxogeranial (final concentration ~100 µM).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Product Extraction: a. Stop the reaction by adding an equal volume of ethyl acetate or dichloromethane. b. Vortex vigorously and centrifuge to separate the phases. c. Carefully collect the upper organic phase containing the reaction products.
-
GC-MS Analysis: Analyze the extracted products by GC-MS to identify and quantify the formation of nepetalactol and other iridoid products.
Gene Expression Analysis by qRT-PCR
This protocol outlines the quantification of iridoid biosynthesis gene expression levels from plant tissue.[6][9]
Caption: Experimental workflow for qRT-PCR gene expression analysis.
Procedure:
-
RNA Extraction: Extract total RNA from flash-frozen, ground plant tissue using a suitable kit or Trizol-based method.
-
DNase Treatment: Remove contaminating genomic DNA by treating the RNA sample with DNase I.
-
Quality Control: Assess RNA concentration and purity (A₂₆₀/A₂₈₀ ratio) using a spectrophotometer and integrity via agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: a. Design gene-specific primers for target genes (e.g., GES, G8H, ISY) and a stable reference gene (e.g., Actin, Ubiquitin). b. Prepare a reaction mixture containing SYBR Green Master Mix, primers, and diluted cDNA. c. Perform the qRT-PCR using a standard cycling protocol (e.g., 95°C denaturation, 40 cycles of 95°C denaturation and 60°C anneal/extend). d. Include a melt curve analysis step to verify product specificity.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method.[16]
In Vivo Gene Function Analysis by Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse-genetics tool for transiently silencing endogenous genes in plants like Nepeta cataria to validate their function in vivo.[1][5]
Methodology:
-
Vector Construction: Clone a 200-400 bp fragment of the target gene (e.g., ISY) into a Tobacco Rattle Virus-based vector (pTRV2). A pTRV2 vector targeting a visual marker gene like Magnesium chelatase subunit H (ChlH), which causes photobleaching, is used as a positive control for silencing.[1]
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 vector and the pTRV2-target gene construct.
-
Infiltration: Grow cultures of both Agrobacterium strains, then mix them in a 1:1 ratio. Infiltrate the mixture into the cotyledons or leaves of young (2-3 week old) Nepeta plants using a needleless syringe.[17]
-
Phenotype Development: Grow plants for 3-4 weeks until the silencing phenotype (e.g., photobleaching in controls) is visible on new growth.
-
Analysis: a. Metabolite Analysis: Harvest silenced (photobleached) and non-silenced tissues. Extract metabolites with a solvent like ethyl acetate and analyze iridoid content using GC-MS to observe the effect of gene knockdown.[1] b. Gene Expression Analysis: Perform qRT-PCR on silenced tissues to confirm the knockdown of the target gene's transcript levels.
Caption: General experimental workflow for Virus-Induced Gene Silencing (VIGS).
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 5. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa [mdpi.com]
- 10. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Integrated Transcriptomics and Metabolomics Reveal Key Insights into Iridoid Biosynthesis in Gentiana crassicaulis Seeds during Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrating cotyledon-based virus-induced gene silencing with visual marker promises a rapid, highly effective validation of gene functions in Nepeta cataria - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Screening of Iris Plant Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Iris, encompassing over 260 species, has a long and storied history in traditional medicine.[1] Modern pharmacological investigations have begun to validate these empirical uses, revealing a wealth of bioactive compounds with significant therapeutic potential.[1][2] Phytochemical analyses of Iris species have identified a diverse array of secondary metabolites, including flavonoids, isoflavonoids, terpenoids, quinones, and phenolic acids, which are believed to be responsible for the observed pharmacological effects.[2] This technical guide provides a comprehensive overview of the pharmacological screening of Iris plant extracts, detailing the experimental protocols for assessing their key bioactivities and summarizing the quantitative data from various studies. Furthermore, it elucidates the underlying molecular mechanisms by visualizing the key signaling pathways modulated by Iris phytochemicals.
Phytochemical Landscape of the Iris Genus
The therapeutic properties of Iris extracts are intrinsically linked to their rich phytochemical composition. The primary classes of bioactive compounds isolated from various parts of the Iris plant, particularly the rhizomes, include:
-
Isoflavonoids: Compounds such as irigenin, tectorigenin (B1682738), and irisolidone (B150237) are characteristic of the Iris genus and have been the subject of extensive pharmacological research.
-
Flavonoids: Quercetin, kaempferol, and their glycosides are commonly found and contribute significantly to the antioxidant and anti-inflammatory properties of the extracts.[2]
-
Terpenoids: Iridals and other triterpenes have been isolated and shown to possess cytotoxic activities.
-
Phenolic Acids: These compounds contribute to the overall antioxidant capacity of the extracts.[2]
-
Quinones and Stilbenes: These classes of compounds also contribute to the diverse bioactivities of Iris extracts.
The extraction of these compounds is a critical first step in pharmacological screening. The choice of solvent significantly impacts the phytochemical profile of the resulting extract. Methanolic and ethanolic extracts are commonly used to obtain a broad spectrum of polar and semi-polar compounds, while solvents like ethyl acetate (B1210297) and hexane (B92381) are used for less polar constituents.
Pharmacological Screening Protocols and Quantitative Data
This section details the experimental methodologies for key pharmacological assays used to screen Iris plant extracts and presents a summary of the reported quantitative data.
Antioxidant Activity
The antioxidant potential of Iris extracts is a cornerstone of their therapeutic relevance, particularly in relation to oxidative stress-mediated diseases.[1][2] Several in vitro assays are employed to quantify this activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.
-
Prepare a stock solution of the Iris extract in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the extract from the stock solution.
-
Ascorbic acid or Trolox is used as a positive control and prepared in the same manner as the extract.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the various dilutions of the plant extract or standard.
-
A blank is prepared using the solvent instead of the extract.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the diluted Iris extract or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
-
| Iris Species | Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference(s) |
| Iris kashmiriana | Flower (Methanol) | DPPH | 73.15 | [2][3] |
| Iris kashmiriana | Flower (Ethyl Acetate) | DPPH | 125.90 | [3] |
| Iris kashmiriana | Flower (Methanol) | ABTS | 79.05 | [2][3] |
| Iris kashmiriana | Flower (Ethyl Acetate) | ABTS | 133.06 | [3] |
| Iris kashmiriana | Leaf (Ethanol) | DPPH | 418 | [1] |
| Iris taochia | Whole Plant (Ethanol) | DPPH | 24.75 | [4][5] |
| Iris taochia | Whole Plant (Water) | DPPH | 30.13 | [4][5] |
| Iris taochia | Whole Plant (Ethanol) | ABTS | 18.23 | [4][5] |
| Iris taochia | Whole Plant (Water) | ABTS | 23.10 | [4][5] |
Cytotoxic Activity
The evaluation of cytotoxic effects is crucial for identifying potential anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment with Extract:
-
Prepare a stock solution of the Iris extract in a solvent like DMSO.
-
Prepare serial dilutions of the extract in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the medium containing different concentrations of the extract. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth) from the dose-response curve.
-
| Iris Species | Plant Part & Extract Type | Cell Line | IC50 Value (µg/mL) | Reference(s) |
| Iris kashmiriana | Flower (Ethyl Acetate) | MCF-7 (Breast Cancer) | 49.13 | [2] |
| Iris domestica | Rhizome (Isolated Compound: 4′-O-methylnyasol) | K562 (Leukemia) | 4.20 µM | [6][7] |
| Iris tectorum | Rhizome (Isolated Compound: Iritectol B) | MCF-7 (Breast Cancer) | ~11 µM | [8] |
| Iris tectorum | Rhizome (Isolated Compound: Isoiridogermanal) | MCF-7 (Breast Cancer) | ~11 µM | [8] |
| Iris tectorum | Rhizome (Isolated Compound: Iridobelamal A) | MCF-7 (Breast Cancer) | ~11 µM | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and Iris extracts have shown promise as anti-inflammatory agents.[2] Key mechanisms of anti-inflammatory action include the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the scavenging of nitric oxide (NO).
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the inhibition of the conversion of arachidonic acid to prostaglandins (B1171923) by COX enzymes.
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening assay kit or prepare reagents in-house. This typically includes a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme, and arachidonic acid as the substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the Iris extract at various concentrations.
-
Add the COX enzyme and pre-incubate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product (e.g., Prostaglandin F2α) using an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of the conversion of linoleic acid to hydroperoxy-linoleic acid by LOX.
-
Reagent Preparation:
-
Prepare a solution of LOX enzyme in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of linoleic acid as the substrate.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, pre-incubate the LOX enzyme with the Iris extract at various concentrations for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of the extract to scavenge nitric oxide generated from sodium nitroprusside.
-
Reagent Preparation:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in water.
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with various concentrations of the Iris extract.
-
Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Add an equal volume of Griess reagent to the mixture.
-
-
Data Analysis:
-
Measure the absorbance of the chromophore formed at 546 nm.
-
Calculate the percentage of NO scavenging activity and determine the IC50 value.
-
| Iris Species | Plant Part & Compound | Target | Activity | Reference(s) |
| Iris domestica | Rhizome (Tectoridin A) | NF-κB Signaling | 53.71% inhibition at 10 µM | [6][7] |
| Iris domestica | Rhizome (Nigricin A) | NF-κB Signaling | 57.68% inhibition at 10 µM | [6][7] |
| Iris domestica | Rhizome (Naringenin) | NF-κB Signaling | 88.71% inhibition at 10 µM | [6][7] |
Antimicrobial Activity
Iris extracts have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[9] The agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard techniques for evaluating this activity.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum and Plates:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to 0.5 McFarland standard.
-
Lawn culture the inoculum onto the surface of Mueller-Hinton Agar (MHA) plates.
-
-
Assay Procedure:
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add a specific volume (e.g., 50-100 µL) of the Iris extract solution to the wells.
-
A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Minimum Inhibitory Concentration (MIC) Test
This method determines the lowest concentration of an extract that inhibits the visible growth of a microorganism.
-
Preparation of Dilutions:
-
Perform a serial two-fold dilution of the Iris extract in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate or test tubes.
-
-
Inoculation and Incubation:
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a growth control (medium with inoculum but no extract) and a sterility control (medium only).
-
Incubate at 37°C for 24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the extract at which no visible growth (turbidity) is observed.
-
| Iris Species | Plant Part & Extract Type | Microorganism | Zone of Inhibition (mm) | Reference(s) |
| Iris germanica | Leaves (Ethyl Acetate) | Bacillus atrophaeus | ~18 (at 2 mg/disc) | [9] |
| Iris germanica | Leaves (Butanol) | Bacillus subtilis | ~16 (at 2 mg/disc) | [9] |
| Iris germanica | Leaves (Ethyl Acetate) | Staphylococcus aureus | ~8 (at 2 mg/disc) | [9] |
| Iris hungarica | Leaves (Dry Extract) | Escherichia coli | >10 | |
| Iris hungarica | Rhizome (Dry Extract) | Staphylococcus aureus | >10 | |
| Iris kashmiriana | Rhizome (Methanol) | Fungal Strains | Significant inhibition | [10] |
Visualization of Methodologies and Signaling Pathways
Understanding the workflow of pharmacological screening and the molecular mechanisms of action is crucial for drug development. The following diagrams, created using the DOT language, illustrate a general experimental workflow and key signaling pathways modulated by Iris phytochemicals.
Experimental Workflow
Caption: General workflow for the pharmacological screening of Iris plant extracts.
Signaling Pathways
Iris phytochemicals, particularly isoflavonoids like tectorigenin and flavonoids like quercetin, exert their effects by modulating key intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer.
Caption: Modulation of the Wnt/β-catenin signaling pathway by Iris phytochemicals.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell survival.
Caption: Inhibition of the MAPK signaling pathway by Iris phytochemicals.
PI3K/Akt Signaling Pathway
This pathway is central to cell survival, growth, and proliferation. Its inhibition is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt signaling pathway by Iris phytochemicals.
Conclusion and Future Directions
The pharmacological screening of Iris plant extracts has revealed a broad spectrum of bioactivities, including potent antioxidant, cytotoxic, anti-inflammatory, and antimicrobial effects. These activities are attributable to the rich diversity of phytochemicals, particularly isoflavonoids and flavonoids, present in these plants. The data summarized in this guide provides a quantitative basis for the therapeutic potential of Iris species.
The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to conduct pharmacological screening of natural products. Furthermore, the elucidation of the modulatory effects of Iris phytochemicals on key signaling pathways, such as Wnt/β-catenin, MAPK, and PI3K/Akt, offers insights into their mechanisms of action at the molecular level.
Future research should focus on the bioassay-guided isolation and characterization of novel bioactive compounds from underexplored Iris species. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of promising extracts and isolated compounds. Ultimately, the comprehensive pharmacological screening of Iris plant extracts holds significant promise for the discovery of new lead compounds for the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical characterization and biomedical potential of Iris kashmiriana flower extracts: a promising source of natural antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic constituents with anti-inflammatory and cytotoxic activities from the rhizomes of Iris domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
Phytochemical Analysis of Iridal-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the phytochemical analysis of iridal-containing plants, with a primary focus on the genus Iris. Iridals are a unique class of triterpenoids recognized for their potential biological activities, making them a subject of interest for drug discovery and development. This document outlines quantitative data on this compound content, detailed experimental protocols for their extraction and analysis, and insights into their potential mechanisms of action through signaling pathways.
Quantitative Analysis of Iridals
Iridals are predominantly found in the rhizomes of various Iris species. Their concentration can vary significantly depending on the species, the part of the plant, and the time of year. The following table summarizes the total this compound content in several Iris species, providing a comparative overview for researchers.
| Plant Species | Plant Part | Time of Year | Total this compound Content (% of lipid extract) |
| Iris germanica | Rhizomes | Spring | ~60 |
| Autumn | ~55 | ||
| Leaves | Spring | ~15 | |
| Autumn | ~30 | ||
| Iris pallida (var. 1) | Rhizomes | Spring | ~50 |
| Autumn | ~45 | ||
| Leaves | Spring | ~20 | |
| Autumn | ~35 | ||
| Iris pallida (var. 2) | Rhizomes | Spring | ~55 |
| Autumn | ~50 | ||
| Leaves | Spring | ~25 | |
| Autumn | ~40 | ||
| Iris pseudacorus | Rhizomes | Spring | ~40 |
| Autumn | ~35 | ||
| Leaves | Spring | ~10 | |
| Autumn | ~25 |
Experimental Protocols
A systematic approach is crucial for the accurate analysis of iridals. The following sections detail the methodologies for extraction, purification, and quantification of these compounds.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material, preferably rhizomes, from the desired Iris species. The seasonal variation in this compound content should be considered during collection.
-
Cleaning and Drying: Thoroughly wash the collected plant material to remove soil and other debris. The material can be either used fresh or dried. For drying, shade drying at room temperature is recommended to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
Extraction of Iridals
This protocol describes a general method for the extraction of iridals from plant material.
-
Solvent Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature with continuous stirring for several hours. A common ratio is 1:10 (plant material:solvent, w/v).
-
Filtration: Filter the mixture to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Lipid Extraction: For a more purified this compound fraction, the crude extract can be subjected to a lipid extraction protocol. Dissolve the crude extract in a suitable solvent mixture (e.g., chloroform/methanol/water) and partition the phases to isolate the lipid-soluble fraction containing the iridals.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification and identification of iridals.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. For crude extracts, a preliminary clean-up step using a reversed-phase C18 solid-phase extraction (SPE) cartridge can be employed to remove highly polar and non-polar interfering compounds.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of iridals.
-
Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A starting gradient could be 5% A, increasing to 100% A over 40-50 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: A Diode Array Detector (DAD) can be used to monitor the elution profile at a specific wavelength (e.g., 254 nm for general screening) and to obtain the UV-Vis spectrum of the separated compounds for identification purposes.
-
-
Quantification: Prepare a calibration curve using an isolated and purified this compound standard of known concentration. The concentration of iridals in the plant extract can then be determined by comparing the peak area with the calibration curve.
Due to the relatively low volatility of iridals, a derivatization step is necessary before GC-MS analysis.
-
Derivatization:
-
Evaporate a known amount of the extract to dryness under a stream of nitrogen.
-
Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to convert the iridals into their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of triterpenoids.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure complete volatilization of the derivatized compounds.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-800.
-
-
Identification and Quantification: Identify the derivatized iridals by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of derivatized standards. Quantification can be performed using an internal standard and a calibration curve.
Signaling Pathways and Biological Activity
Iridals have demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines.[1] One of the proposed mechanisms of action involves the activation of specific signaling pathways. For instance, the this compound 28-deacetylbelamcandal (B1239850) has been shown to be an activating ligand for Protein Kinase C (PKC) and the Ras activator RasGRP3, which can lead to the production of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in inflammation and apoptosis.
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the phytochemical analysis of this compound-containing plants.
This compound-Induced Signaling Pathway
The diagram below depicts the signaling cascade initiated by the this compound 28-deacetylbelamcandal, leading to the production of TNF-α.
References
A Comprehensive Technical Guide to the History and Core Methodologies of Iridoid Research
Disclaimer: This guide addresses the topic of "iridoid" research. The term "iridal" as specified in the prompt is not a recognized term in scientific literature and is presumed to be a misspelling of "iridoid."
Introduction
Iridoids are a large and structurally diverse class of monoterpenoids characterized by a cyclopentanopyran ring system.[1][2][3] They are widely distributed throughout the plant kingdom, particularly in the Asteridae subclass, and are also found in some insects.[2] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, anticancer, and hepatoprotective effects.[1][4][5][6][7] Iridoids in plants primarily function as defense compounds against herbivores and pathogens.[2] They are often found as glycosides, most commonly bound to glucose at the C-1 position.[1][2] This guide provides an in-depth overview of the history of iridoid research, their biosynthesis, key experimental protocols for their study, and a summary of quantitative data regarding their biological activities.
History of Iridoid Research
The study of iridoids has a long history, with key milestones spanning over a century:
-
1835: The first iridoid, cornin (also known as verbenalin), was isolated from the plant Cornus florida.[8]
-
Late 19th and Early 20th Century: Several other iridoids were isolated from various plant sources, although their chemical structures were not yet fully understood.
-
Mid-20th Century: The name "iridoid" was derived from iridomyrmecin, a defensive compound isolated from the ant genus Iridomyrmex.[2] This period saw significant progress in the structural elucidation of iridoids, aided by advancements in spectroscopic techniques.
-
Late 20th Century: The biosynthetic pathway of iridoids began to be unraveled. Researchers identified key precursors and enzymatic steps involved in the formation of the iridoid skeleton.
-
1987: The chemical characterization of aphid sex pheromones, which are composed of specific isomers of nepetalactone (B1678191) and nepetalactol, highlighted the role of iridoids in insect communication.[9]
-
2022-2025: A significant breakthrough was the elucidation of the final step in the iridoid biosynthesis pathway with the discovery of iridoid cyclase, an enzyme that catalyzes the formation of nepetalactol, the basic structure of all iridoids.[10][11][12] This discovery has opened up new possibilities for the biotechnological production of iridoids and their derivatives.[10]
Phytochemistry and Classification
Iridoids are monoterpenoids built from a C10 precursor, geranyl pyrophosphate (GPP).[4] Structurally, they are bicyclic cis-fused cyclopentane-pyrans.[2] Cleavage of a bond in the cyclopentane (B165970) ring gives rise to a subclass known as secoiridoids.[2]
Iridoids can be broadly classified into:
-
Iridoid Glycosides: The most common form, where a sugar moiety (usually glucose) is attached to the C-1 hydroxyl group.[1]
-
Secoiridoids: Characterized by an open cyclopentane ring.[2]
-
Non-glycosidic Iridoids: Iridoids that do not have a sugar moiety.[13]
-
Bis-iridoids: Dimeric structures formed from two iridoid units.[13]
Biosynthesis of Iridoids
The biosynthesis of iridoids is a complex enzymatic process that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (B84403) (MEP) pathway.[4] The core pathway involves several key steps leading to the formation of the characteristic iridoid scaffold.[4]
The biosynthesis of iridoid glycosides from GPP can be summarized as follows:
-
Formation of Geraniol: GPP is converted to the acyclic monoterpene alcohol, geraniol, by the enzyme Geraniol Synthase (GES).[4]
-
Sequential Oxidation: Geraniol undergoes a two-step oxidation to form 8-oxogeranial, catalyzed by Geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO).[4]
-
Reductive Cyclization: The key cyclization step is catalyzed by Iridoid Synthase (ISY), which converts 8-oxogeranial to the iridoid scaffold.[2][4] This enzyme performs both a reduction and a cyclization reaction.[2]
-
Further Modifications: The basic iridoid skeleton undergoes further modifications, such as hydroxylation, oxidation, and glycosylation, to produce the vast diversity of iridoid compounds found in nature.
Biological Activities and Signaling Pathways
Iridoids exhibit a wide array of pharmacological activities, with anti-inflammatory and neuroprotective effects being among the most studied.[1][5][6][7]
Many iridoid glycosides demonstrate significant anti-inflammatory properties by modulating key signaling pathways.[14] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inflammatory cytokines.[14][15] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[14][16]
Experimental Protocols
The study of iridoids involves a range of experimental techniques, from extraction and quantification to the assessment of their biological activities.
A common method for the extraction and quantification of iridoids from plant material involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[17][18]
Protocol: Ultrasonic Extraction and HPLC Analysis of Iridoids
-
Sample Preparation:
-
Extraction:
-
HPLC Analysis:
-
Inject the filtered extract into an HPLC system equipped with a UV detector.
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of aqueous formic acid and methanol.[19]
-
Quantify the iridoids by comparing the peak areas to those of known standards.
-
This protocol is used to evaluate the anti-inflammatory potential of a test compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[15]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Test iridoid compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[15]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for another 24 hours.[15]
-
Nitrite Measurement: Collect the cell culture supernatant and add Griess Reagent.[15]
-
Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[15]
Materials:
-
Human cancer cell line
-
Appropriate cell culture medium
-
Test iridoid compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm and calculate the cell viability and IC50 value.
Quantitative Data
The biological activities of iridoids are often quantified by their IC50 values (the half maximal inhibitory concentration). The following tables summarize some of the reported quantitative data for the anticancer and anti-inflammatory activities of selected iridoids.
Table 1: Anticancer Activity of Selected Iridoids (IC50 values)
| Iridoid Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Isovalleroxy-hydroxy-dihydrovaltrate | A2780 (Ovarian) | 2.6 | [20] |
| Isovalleroxy-hydroxy-dihydrovaltrate | OVCAR-3 (Ovarian) | 2.3 | [20] |
| Valtrate J | A2780 (Ovarian) | 3.1 | [20] |
| Valtrate J | OVCAR-3 (Ovarian) | 2.8 | [20] |
| Jasminum lanceolarium Iridoid 1 | A549 (Lung) | 161.1 | [20] |
| Jasminum lanceolarium Iridoid 2 | A549 (Lung) | 39.0 | [20] |
Table 2: Anti-inflammatory Activity of Iridoids from Valeriana jatamansi
| Compound | Cell Line | Assay | IC50 (µM) |
| Valejatadoid F | RAW 264.7 | NO Production | 18.2 |
| Valejatadoid G | RAW 264.7 | NO Production | 25.4 |
Note: The data for Table 2 is derived from a source that summarizes findings on iridoids from Valeriana jatamansi, specific citation for the values is within the broader context of the source.[15]
Table 3: Quantitative Analysis of Iridoids in Eucommia ulmoides Seed Meal
| Iridoid Glucoside | Content Range (mg/g) |
| Geniposidic acid (GPA) | 0.6783 - 2.580 |
| Scyphiphin D (SD) | 1.653 - 2.014 |
| Ulmoidoside A (UA) | 24.45 - 31.85 |
| Ulmoidoside B (UB) | 3.85 - 10.42 |
| Ulmoidoside C (UC) | 15.78 - 22.40 |
| Ulmoidoside D (UD) | 6.220 - 14.11 |
| Source:[18] |
Conclusion and Future Perspectives
The field of iridoid research has evolved significantly from the initial isolation of these compounds to a deep understanding of their biosynthesis and a wide appreciation of their pharmacological potential. The recent elucidation of the complete biosynthetic pathway opens up exciting avenues for metabolic engineering and the sustainable production of valuable iridoids for therapeutic applications.[10] Future research will likely focus on clinical trials to validate the efficacy of iridoids in treating various diseases, as well as the development of novel iridoid-based drugs with improved stability and bioavailability.[21] The diverse biological activities of iridoids ensure that they will remain a fertile ground for discovery in natural product chemistry and drug development for years to come.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid - Wikipedia [en.wikipedia.org]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological and pharmacological activities of iridoids: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 11. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Iridoid for drug discovery: Structural modifications and bioactivity studies | CoLab [colab.ws]
Iridals and Their Role in Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iridals are a class of triterpenoid (B12794562) secondary metabolites predominantly found in the rhizomes of various Iris species. These compounds are key components of the plant's sophisticated defense system against a range of biological threats, including herbivores and microbial pathogens. Iridals are derived from the cyclization of squalene (B77637) and are precursors to the fragrant irones used in the perfume industry. Their biological significance, however, extends to their potent cytotoxic, anti-insectan, and antimicrobial properties. This guide provides a detailed overview of the biosynthesis of iridals, their mechanisms of action in plant defense, the signaling pathways they modulate, and the experimental protocols used for their study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Iridal Biosynthesis Pathway
Iridals belong to the broader class of iridoids, which are monoterpenoid-derived compounds. However, the term "this compound" specifically refers to the characteristic C31 triterpenoids found in Iris. The biosynthesis of these complex molecules begins with the universal precursor of isoprenoids, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through the cyclization of squalene. While the iridoid pathway in many plants, which produces monoterpenoid iridoids, has been extensively studied, the specific pathway to triterpenoid iridals in Iris is less characterized but follows the general principles of triterpenoid synthesis.
A pivotal and recently elucidated step in the biosynthesis of related monoterpenoid iridoids is the cyclization of an acyclic precursor, 8-oxocitronellyl enol, into the core iridoid skeleton by the enzyme iridoid cyclase (ICYC). This discovery has filled a significant gap in understanding the formation of these defensive compounds.
The general pathway involves the following key enzymatic steps:
-
Geraniol 8-hydroxylase (G8H): Initiates the pathway by hydroxylating geraniol.
-
8-hydroxygeraniol oxidoreductase (HGO): Further oxidizes the molecule.
-
Iridoid synthase (ISY): Catalyzes the reduction and subsequent cyclization to form a reactive enol intermediate.
-
Iridoid Cyclase (ICYC): A recently identified enzyme that catalyzes the final cyclization step to form nepetalactol, the foundational structure of many iridoids.
From this core structure, a series of species-specific enzymes, including oxidoreductases, dehydrogenases, and transferases, decorate the this compound skeleton to produce the diverse array of iridals found in nature, such as 21-hydroxythis compound, 16-hydroxythis compound, and others identified in species like Iris variegata.[1]
Role in Plant Defense
Iridals are a cornerstone of the chemical defense strategy in Iris species, providing protection against a variety of threats.
Defense Against Herbivores
The primary defensive role of iridals against herbivores is through feeding deterrence and toxicity. The bitter taste of these terpenoids can dissuade feeding by generalist herbivores.[2] For specialist herbivores that have adapted to feed on Iris, such as the iris borer (Macronoctua onusta), iridals may play a role in slowing larval development or reducing fitness.[3][4]
The mechanism of action for many terpenoid-based defenses involves the disruption of insect digestive processes. These compounds can act as inhibitors of key digestive enzymes like proteases, leading to reduced nutrient absorption, stunted growth, and decreased survival. While direct studies on this compound-protease interactions are limited, this is a common mechanism for plant defensive compounds.
Defense Against Pathogens
Iridals and extracts from Iris germanica have demonstrated significant antimicrobial and antiplasmodial activities. This suggests a role in defending the plant, particularly the vital rhizome, from soil-borne fungal and bacterial pathogens. The lipophilic nature of iridals allows them to potentially interfere with the cell membranes of invading microbes.
Quantitative Data on this compound Bioactivity
The following table summarizes the available quantitative data on the biological activity of iridals. While data on direct anti-herbivore effects are sparse, the potent antiplasmodial and moderate antifungal activities highlight their defensive capabilities.
| Compound | Target Organism | Bioassay Type | Endpoint | Result | Reference |
| This compound (from I. germanica) | Plasmodium falciparum (human malaria) | In vitro | IC50 | 1.8 - 26.0 µg/mL | [5] |
| This compound (from I. germanica) | Plasmodium vinckei (rodent malaria) | In vivo (mouse model) | ED50 | ~85 mg/kg/day (intraperitoneal) | [5] |
| This compound (from I. germanica) | Candida albicans, C. parapsilosis | In vitro | MIC | > 50 µg/mL | [5] |
Signaling Pathways in this compound-Mediated Defense
Plant defense responses are regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). When a plant is attacked by herbivores, the mechanical damage and chemical cues from the insect's oral secretions act as elicitors.
This elicitation triggers the octadecanoid pathway, leading to the rapid synthesis of jasmonic acid. JA, particularly its bioactive form jasmonoyl-isoleucine (JA-Ile), is a central regulator of defense against chewing insects.[6][7][8]
The JA signaling cascade involves:
-
Elicitor Perception: Damage to plant cells releases molecules that are recognized by cell surface receptors.
-
JA Biosynthesis: Linolenic acid is released from chloroplast membranes and converted through a series of enzymatic steps into JA in the peroxisome.
-
Signal Transduction: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).
-
Derepression of Transcription: The SCFCOI1 complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.
-
Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of a wide array of defense-related genes, including those responsible for producing toxic secondary metabolites, protease inhibitors, and volatile compounds that attract natural enemies of the herbivores.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of iridals.
Protocol for this compound Extraction and Quantification by LC-MS/MS
This protocol describes a general method for extracting and quantifying iridals from Iris rhizomes.
1. Sample Preparation:
- Harvest fresh Iris germanica rhizomes. Clean thoroughly to remove soil and debris.
- Freeze the rhizomes in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.
- Grind the dried rhizomes into a fine powder using a cryogenic mill.
2. Extraction:
- Weigh approximately 100 mg of powdered rhizome into a 2 mL microcentrifuge tube.
- Add 1.5 mL of an organic solvent mixture, such as dichloromethane/methanol (2:1, v/v).[9]
- Vortex thoroughly and sonicate for 30 minutes in a water bath.
- Centrifuge at 14,000 x g for 15 minutes.
- Carefully transfer the supernatant to a new glass vial.
- Repeat the extraction process on the pellet two more times, pooling the supernatants.
- Evaporate the pooled solvent to dryness under a gentle stream of nitrogen.
3. Sample Analysis (LC-MS/MS):
- Reconstitute the dried extract in 500 µL of methanol. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
- HPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.
- Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.[10][11]
- Mobile Phase:
- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for iridals.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan/dd-MS2 on a high-resolution instrument for profiling.[12][13]
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target this compound using authentic standards.
4. Quantification:
- Prepare a calibration curve using serial dilutions of a purified this compound standard (e.g., 1 ng/mL to 1000 ng/mL).
- Calculate the concentration of iridals in the original sample based on the standard curve, expressed as µg/g of dry weight.[14]
Protocol for Insect Antifeedant Bioassay
This protocol outlines a choice bioassay to determine the feeding deterrent properties of iridals against a generalist herbivore like Spodoptera frugiperda (Fall Armyworm).[15][16]
1. Insect Rearing:
- Maintain a colony of S. frugiperda on an artificial diet under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Use 3rd instar larvae for the bioassay.
2. Preparation of Leaf Discs:
- Use a host plant with low endogenous deterrents, such as maize or cabbage.
- Excise leaf discs of a standard size (e.g., 2 cm diameter) using a cork borer.
3. Treatment Application:
- Prepare a stock solution of the purified this compound in a suitable solvent (e.g., ethanol (B145695) or acetone).
- Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 µg/mL).
- For the control, use the solvent alone.
- Immerse a leaf disc in each treatment solution for 10-15 seconds. Allow the solvent to evaporate completely in a fume hood.
4. Bioassay Setup:
- Line a Petri dish (9 cm) with a moist filter paper to maintain humidity.
- Place one control disc and one treated disc on opposite sides of the dish.
- Introduce a single, pre-starved (for 4 hours) 3rd instar larva into the center of the dish.
- Prepare at least 20 replicates for each concentration.
5. Data Collection and Analysis:
- After 24 hours, remove the larva and measure the area consumed from both the control (C) and treated (T) discs using a leaf area meter or image analysis software.
- Calculate the Antifeedant Index (AI) using the formula: AI (%) = [(C - T) / (C + T)] * 100 .
- An AI of 100% indicates complete deterrence, while an AI of 0% indicates no preference. A negative AI suggests the compound is a phagostimulant.
- Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between control and treatment groups.
Workflow for Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study the function of genes in planta, such as those in the this compound biosynthesis pathway.[17][18][19][20][21]
Workflow for Bioactive Compound Discovery
The discovery of iridals and other natural products follows a structured workflow from initial plant collection to the identification of a pure, bioactive compound. This process, known as bioassay-guided fractionation, is essential for natural product drug discovery.[9][22][23][24][25]
Conclusion and Future Directions
Iridals represent a vital component of the chemical defenses of Iris species. Their biosynthesis via the triterpenoid pathway and subsequent biological activities against herbivores and pathogens underscore their ecological importance. The jasmonic acid signaling pathway is the central regulatory network that orchestrates the induced production of these and other defensive compounds upon attack. While significant progress has been made in understanding the bioactivity and biosynthesis of related iridoids, the specific molecular triggers and full spectrum of defensive roles for triterpenoid iridals remain a fertile ground for future research. Further investigation, utilizing the experimental protocols outlined in this guide, will be crucial for fully elucidating their mechanism of action, quantifying their in-planta dynamics in response to stress, and exploring their potential for applications in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. plantaddicts.com [plantaddicts.com]
- 4. Iris borers | UMN Extension [extension.umn.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Signaling in the elicitation process is mediated through the octadecanoid pathway leading to jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasmonic acid is a signal transducer in elicitor-induced plant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Plants | MDPI [mdpi.com]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 21. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 25. researchgate.net [researchgate.net]
Spectroscopic Data of Known Iridals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of known iridals, a class of triterpenoids with diverse and promising biological activities. This document summarizes key spectroscopic data in a structured format, details common experimental protocols for their isolation and characterization, and visualizes their known interactions with cellular signaling pathways.
Introduction to Iridals and Spectroscopic Characterization
Iridals are a group of triterpenoids primarily found in the Iridaceae family of plants, such as various Iris and Belamcanda species. Their complex and varied structures, often characterized by a multisubstituted cyclohexane (B81311) moiety and a homofarnesyl side chain, have made their structural elucidation a significant area of research. Spectroscopic techniques are fundamental to this process, providing the necessary data to identify and characterize these molecules. The primary methods employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of iridals. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of iridals. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as conjugated double bonds, which are common in iridal structures. Many iridals with a cyclopentane (B165970) unit in the side chain exhibit a characteristic UV absorption near 240 nm.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Spectroscopic Data of Selected Iridals
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for several well-characterized iridals. The data has been compiled from various research publications.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | Isoiridogermanal (B1164419) (in CDCl₃) | Iridobelamal A (in CDCl₃) | Iridobelamal B (in CDCl₃) |
| 1 | 10.24 (s) | 10.24 (s) | 10.24 (s) |
| 5 | 3.66 (m) | 3.66 (m) | 3.66 (m) |
| 11 | 4.88 (m) | 4.88 (m) | 4.88 (m) |
| 12 | 5.48 (d, J=8.4) | 5.48 (d, J=8.4) | 5.48 (d, J=8.4) |
| 16 | 3.65 (m) | - | - |
| 23 | 1.93 (s) | 1.93 (s) | 1.93 (s) |
| 24 | 1.30 (s) | 1.30 (s) | 1.30 (s) |
| 30 | 1.62 (s) | 1.62 (s) | 1.62 (s) |
Data compiled from multiple sources, including[2][3]. Note that chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Position | Isoiridogermanal (in CDCl₃) | Iridobelamal A (in CDCl₃) | Iridobelamal B (in CDCl₃) |
| 1 | 194.2 | 194.2 | 194.2 |
| 2 | 140.8 | 140.8 | 140.8 |
| 3 | 158.1 | 158.1 | 158.1 |
| 6 | 48.7 | 48.7 | 60.7 |
| 11 | 76.2 | 76.2 | 76.2 |
| 12 | 124.5 | 124.5 | 124.5 |
| 13 | 137.5 | 137.5 | 137.5 |
| 16 | 68.1 | - | - |
| 23 | 21.2 | 21.2 | 21.2 |
| 24 | 28.4 | 28.4 | 28.4 |
| 30 | 16.0 | 16.0 | 16.0 |
Data compiled from multiple sources, including[2][3]. Note that chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 3: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Formula | [M+Na]⁺ (m/z) | UV λmax (nm) |
| Isoiridogermanal | C₃₀H₅₀O₄ | 505.3598 | ~240 |
| Iridobelamal A | C₃₀H₄₈O₄ | 495.3445 | ~240 |
| Iridobelamal B | C₃₁H₄₈O₅ | 500.3514 | ~240 |
Data compiled from multiple sources, including[1][2].
Experimental Protocols
The following sections outline the general methodologies used for the isolation and spectroscopic analysis of iridals.
Isolation of Iridals
A common procedure for the isolation of iridals from plant material (e.g., rhizomes of Belamcanda chinensis or Iris tectorum) is as follows:
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions obtained from partitioning are subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is often used for initial separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful tool for the final purification of individual iridals.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for iridals.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-400 nm).
-
-
IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Signaling Pathways Modulated by Iridals
Several iridals have been shown to possess significant biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Some iridals, such as isoiridogermanal and iridobelamal A, have been found to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as iNOS, IL-1β, and TNF-α. The inhibitory action of certain iridals on this pathway is depicted below.
References
The Distribution of Iridals in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridals are a unique class of triterpenoids characterized by a rearranged skeleton derived from the cyclization of squalene. These compounds are of significant interest due to their role as precursors to irones, which are highly valued in the fragrance industry for their violet-like aroma, and for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the distribution of iridals in the plant kingdom, quantitative data on their occurrence, detailed experimental protocols for their analysis, and an examination of their biosynthetic origins.
Distribution of Iridals in the Plant Kingdom
The occurrence of iridals is predominantly concentrated within the Iridaceae family, also known as the iris family.[3][4][5] This large and diverse family, comprising approximately 66 genera and over 2,200 species, is the primary source of these compounds.[4] While research has heavily focused on the genus Iris, evidence suggests the presence of related compounds in other genera within the family.
Iridals are notably absent in their final form in freshly harvested plant material; instead, they are the precursors to the aromatic irones that develop during the aging and drying of rhizomes.[1]
Table 1: Distribution of Iridals and Related Compounds in the Plant Kingdom
| Family | Genus | Species | Plant Part(s) | Key Iridals/Precursors Identified | Citation(s) |
| Iridaceae | Iris | I. germanica (German Iris) | Rhizomes, Roots, Leaves | Iridal, Iridogermanal, Isoiridogermanal, Spiroiridals | [1][6][7] |
| I. pallida (Pale Iris) | Rhizomes, Roots, Leaves | Iridals and their fatty acid esters | [1][6] | ||
| I. pseudacorus (Yellow Iris) | Rhizomes, Roots, Leaves | Spiroiridals | [6] | ||
| I. florentina (Florentine Iris) | Rhizomes | This compound precursors to irones | [1] | ||
| Belamcanda | B. chinensis | Rhizomes | Iridobelamal A, Monocyclic triterpene esters | ||
| Dietes | D. iridioides, D. grandiflora | Not specified | Formerly placed in Moraea; close relatives of Iris | [8] | |
| Moraea | Various species | Not specified | Closely related to Iris; formerly included Dietes | [9] |
Quantitative Distribution of Iridals
The concentration and composition of iridals vary significantly among different species, plant organs, and even throughout the year, reflecting dynamic metabolic processes.[6] The highest concentrations are typically found in the rhizomes and roots.
A study on Iris germanica, Iris pallida, and Iris pseudacorus revealed distinct patterns of this compound and this compound ester accumulation in different plant parts, as well as significant seasonal fluctuations.[6] In rhizomes, this compound content generally shows maxima in spring and autumn, correlating with periods of active growth and preparation for dormancy.[6] Conversely, in leaves, the this compound content tends to rise in the fall and winter, potentially serving a protective role against desiccation, and decreases in the spring.[6]
Table 2: Seasonal Variation of Total this compound Content in Iris Species (% of Dry Weight of Lipid Extract)
| Species | Plant Part | Spring (Mar-May) | Summer (Jun-Aug) | Autumn (Sep-Nov) | Winter (Dec-Feb) |
| Iris germanica | Rhizome | ~15 - 20% | ~10 - 15% | ~20 - 25% | ~15% |
| Leaf | ~5% | ~2 - 4% | ~10 - 15% | ~20 - 25% | |
| Iris pallida | Rhizome | ~20 - 25% | ~15 - 20% | ~25 - 30% | ~20% |
| Leaf | ~8% | ~5 - 7% | ~15 - 20% | ~25 - 30% | |
| Iris pseudacorus | Rhizome | ~10 - 15% | ~8 - 12% | ~15 - 20% | ~10% |
| Leaf | ~10% | ~6 - 8% | ~12 - 18% | ~20 - 25% |
Note: Data is approximated from graphical representations presented in Marner & Kerp (1992) and serves for comparative purposes.[6]
Biosynthesis of Iridals
Iridals are derived from the isoprenoid pathway via the cyclization of squalene.[6] Unlike the formation of sterols and other cyclic triterpenes which proceeds through 2,3-oxidosqualene (B107256) to form a protosteryl cation, the biosynthesis of iridals follows a distinct route. It begins with the epoxidation of squalene, leading to a bicyclic ionic intermediate.[10] This intermediate then undergoes a series of rearrangements, including the opening of Ring A between C3 and C4, accompanied by methyl and hydride shifts, to form the characteristic this compound skeleton.[11] Further modifications, such as the addition of a methyl group from S-adenosylmethionine (SAM), can lead to the formation of cycloiridals, which are the direct precursors of irones.[10][11]
Experimental Protocols
The analysis of iridals requires careful extraction and purification, followed by robust analytical techniques for structural elucidation and quantification.
Extraction and Isolation
A general protocol for the extraction and isolation of iridals from plant rhizomes is outlined below. This procedure is adapted from methodologies described in the literature.[2][6]
-
Harvesting and Preparation: Freshly harvested plant material (e.g., Iris rhizomes) is thoroughly cleaned, cut into small pieces, and immediately processed to prevent enzymatic degradation.
-
Extraction: The plant material is extracted twice with a solvent mixture, typically Chloroform:Methanol (B129727) (2:1, v/v).[6] The solvent is then evaporated under vacuum.
-
Liquid-Liquid Partitioning: The resulting crude extract is partitioned between diethyl ether and water. The aqueous phase is extracted twice more with ether. The combined organic layers contain the lipophilic iridals and their esters.
-
Drying and Concentration: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed in vacuo to yield the crude lipid extract.
-
Prefractionation: For analytical purposes, a small amount of the crude extract (e.g., 10 mg) is dissolved in methanol and passed through a small reversed-phase (RP-18) silica (B1680970) column to remove highly nonpolar lipids, preparing the sample for HPLC analysis.[6]
Quantification and Characterization
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of iridals.[6][12]
-
Column: A reversed-phase C18 column (e.g., RP-18e) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic system of methanol and water is typically employed. A common isocratic system is Methanol:Water (30:70, v/v).[12]
-
Flow Rate: A flow rate of around 0.6 to 1.0 mL/min is standard.[12]
-
Detection: A Photodiode Array (PDA) or UV detector is used, with a monitoring wavelength often set at 254 nm or 265 nm.[6][12]
-
Quantification: Quantification is achieved by comparing peak areas to those of a known standard or by using an average molar extinction coefficient for the this compound class of compounds.[6]
Spectroscopic Methods: For structural elucidation of novel iridals, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are crucial for determining the carbon skeleton and the precise stereochemistry of the molecule.[2][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Techniques like Electrospray Ionization (ESI-MS) are often coupled with HPLC (HPLC-MS) for online analysis.[2]
Biological Activities and Significance
Iridals and their derivatives have demonstrated a wide range of significant biological activities, making them attractive candidates for drug development.
-
Cytotoxic Activity: Numerous iridals extracted from Iris germanica have shown potent cytotoxicity against human tumor cell lines, including A2780 (ovarian cancer) and K562 (leukemia).[7][13] Some compounds exhibited greater efficacy than the conventional chemotherapy drug doxorubicin.[13]
-
Antiplasmodial Activity: this compound from I. germanica has shown in vitro activity against chloroquine-resistant and -sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[2]
-
Neuroprotective Effects: Certain this compound-type triterpenoids have exhibited neuroprotective activities in in vitro models, suggesting potential applications in treating neurodegenerative diseases.
-
Piscicidal Activity: Some iridals have been identified as potent piscicidal (fish-killing) agents, indicating their role in plant defense mechanisms.[2]
Conclusion
The distribution of iridals in the plant kingdom is highly concentrated within the Iridaceae family, particularly in the genus Iris. These triterpenoids are not static metabolites; their concentrations vary significantly with plant organ and season, suggesting a dynamic role in plant physiology and defense. The biosynthetic pathway, originating from squalene, represents a unique branch of triterpenoid (B12794562) metabolism. Standardized protocols for extraction and HPLC analysis allow for reliable quantification, while advanced spectroscopic methods are essential for characterizing the diverse structures within this class. The potent cytotoxic, antiplasmodial, and neuroprotective activities of iridals underscore their importance as a promising source of lead compounds for pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iridaceae - Wikipedia [en.wikipedia.org]
- 4. Iridaceae | Description, Major Genera and Species, & Facts | Britannica [britannica.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dietes iridioides - Wikipedia [en.wikipedia.org]
- 9. Dietes - Wikipedia [en.wikipedia.org]
- 10. originc [chm.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chesci.com [chesci.com]
- 13. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Iridal precursors to irones in perfumery
An In-depth Technical Guide to Iridal Precursors of Irones in Perfumery
Introduction: The Scent of Time
The fragrance industry has long revered the rhizomes of certain Iris species, particularly I. pallida, I. germanica, and I. florentina, as the exclusive natural source of irones.[1][2] These C14-methylionone ketones are prized for their characteristic rich, floral, and powdery violet-like aroma, forming the heart of many high-end perfumes.[3][4][5] However, irones are not native constituents of the living plant.[6][7] They are the product of a slow transformation of their triterpenoid (B12794562) precursors, known as iridals, during a post-harvest aging and drying process that can last from three to five years.[1][2] This lengthy maturation period is essential for the oxidative degradation of iridals to yield the fragrant irones, making orris root oil one of the most precious and expensive raw materials in perfumery.[5][8]
This guide provides a comprehensive technical overview of the journey from this compound precursors to the final irone molecules. It details the biosynthetic origins of iridals, the mechanisms of their conversion into irones, and modern techniques developed to accelerate this transformation. This document is intended for researchers, chemists, and professionals in the fields of natural product chemistry, perfumery, and biotechnology.
The Biosynthetic Pathway of this compound Precursors
Iridals are a unique class of C30 and C31 triterpenoids found in the rhizomes and roots of Iris species.[8][9] Their biosynthesis follows the established pathway of terpenoid formation, beginning with the cyclization of squalene (B77637).
The process is initiated by the epoxidation of squalene, which is then cyclized to form a bicyclic cationic intermediate.[6] This intermediate undergoes a series of rearrangements, including methyl and hydride shifts, to establish the characteristic this compound skeleton.[6][8] This pathway explains the unusual substitution pattern of the this compound structure, which does not strictly adhere to the isoprene (B109036) rule.[6] Over twenty different this compound structures have been identified, arising from various desaturations, oxidations, and cyclizations of the parent compound.[8]
Caption: Biosynthetic pathway from squalene to the core this compound skeleton.
Natural and Accelerated Transformation of Iridals to Irones
The conversion of odorless iridals into fragrant irones is the critical step in developing the characteristic scent of orris root. This process can occur naturally over several years or be significantly accelerated through chemical and biological methods.
The Natural Aging Process
During the traditional multi-year storage of harvested iris rhizomes, a slow oxidative degradation of iridals takes place.[1][7] The key transformation involves the C31 bicyclic triterpenoids known as cycloiridals, which are themselves formed from monocyclic iridals.[6][8] This process is believed to be initiated by the addition of a methyl group from S-adenosylmethionine (SAM) to the terminal double bond of the this compound side chain, which triggers the formation of a second ring system.[6][8] Subsequent oxidative cleavage of this bicyclic precursor releases the C14 irone ketones.[8]
Caption: Pathway of irone formation from this compound precursors during natural aging.
Accelerated Production Methods
The significant time and cost associated with the natural maturation of orris rhizomes have driven research into methods for accelerating irone production. These include direct chemical synthesis, chemical oxidation of natural precursors, and biocatalytic approaches.
Caption: Comparative workflows for accelerated irone production from iris rhizomes.
Quantitative Data on Irone Production
The efficiency of irone production varies significantly depending on the method employed. While traditional aging is slow, modern techniques offer substantial improvements in yield and processing time.
| Production Method | Starting Material | Reported Irone Yield | Source |
| Traditional Aging | Dry Orris Rhizomes | ~530 mg / kg | [8][10] |
| Enzymatic Processing | Fresh Orris Rhizomes | ~696 mg / kg | [8][10] |
| Chemical Oxidation | Fresh Orris Rhizomes | 1200 - 1400 mg / kg | [11][12] |
Table 1: Comparison of Irone Yields from Different Production Methods.
Chemical synthesis provides an alternative route to specific irone isomers, bypassing the need for natural precursors entirely.
| Synthesis Method | Starting Material | Product Distribution | Total Yield | Source |
| Cyclization Reaction | 9,10-cyclomethylene pseudoionones | α-irone: 60.2%β-irone: 29.0%γ-irone: 8.0% | 90.1% | [13] |
Table 2: Isomer Distribution from a Chemical Synthesis of Irones.
Experimental Protocols
The following sections provide summaries of experimental methodologies cited in the literature for the accelerated production and synthesis of irones.
Chemical Oxidation of this compound Precursors
This process utilizes a chemical oxidant to rapidly convert iridals in fresh rhizome material into irones, reducing the maturation time from years to hours.[11][12]
-
Substrate: Freshly harvested rhizomes of Iris pallida, with an initial irone content of approximately 12 mg/kg (dry weight).
-
Preparation: Rhizomes are suspended in an aqueous solution at a concentration of 100 g/L.
-
Reagent: The treatment solution is a 0.1% aqueous solution of sodium nitrite (NaNO₂).
-
Reaction Conditions:
-
pH: Adjusted to 2.5.
-
Temperature: 25°C (ambient).
-
Reaction Time: 30 hours.
-
-
Outcome: Liberates between 1200-1400 mg of irones per kg of dry rhizomes.[11][12]
Biocatalytic Production of Irones
This method employs enzymes to facilitate the oxidation of iridals, offering a biotechnological alternative to lengthy aging or harsh chemical treatments.[8]
-
Substrate: 5 g of fresh, homogenized orris root.
-
Enzyme Source: 20 mL of crude soybean lipoxidase (B8822775) (prepared as 1 g of soybean powder per 20 mL of buffer).
-
Reaction Conditions: The substrate is incubated with the crude enzyme solution. Further optimization of temperature, co-factors (e.g., oleic acid, dioxane), and incubation period is typically required to maximize irone production.
-
Outcome: This enzymatic approach has been reported to increase irone yields to approximately 696 mg/kg of dry orris.[8][10]
Chemical Synthesis of Irones via Cyclization
This protocol describes a synthetic route to a mixture of irone isomers from a pseudoionone (B86502) derivative.[13]
-
Starting Material: 9,10-cyclomethylene pseudoionones.
-
Reagent: Chlorosulfonic acid (ClSO₃H).
-
Reaction Conditions:
-
Temperature: -70°C.
-
Reaction Time: 45 minutes.
-
Molar Ratio: 1:4 (molar ratio of 9,10-cyclomethylene pseudoionones to chlorosulfonic acid).
-
-
Outcome: The combined yield of irone isomers is reported to be 90.1%. The specific isomers formed are α-irone (60.2%), β-irone (29.0%), and γ-irone (8.0%), as determined by Gas Chromatography (GC).[13]
Conclusion
Iridals represent the crucial, yet olfactorily silent, precursors to the highly valued irones of orris root. The natural transformation, a testament to the slow chemistry of aging, has been a cornerstone of classical perfumery. However, for scientific and commercial applications, an understanding of the underlying biosynthetic and degradative pathways has paved the way for modern, accelerated production techniques. Chemical oxidation and biocatalysis offer dramatic reductions in processing time and significant increases in yield, transforming a multi-year process into one that can be completed in hours or days. Furthermore, direct chemical synthesis provides access to specific irone isomers, allowing for precise formulation and research into the structure-activity relationships of these potent fragrance molecules. The continued study of iridals and their conversion to irones remains a compelling field, blending natural product chemistry with modern industrial biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irone - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. originc [chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Composition of Iridals, Unusual Triterpenoids from Sword-Lilies, and the Seasonal Dependence of Their Content in Various Parts of Different Iris Species | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0914316B1 - Process for the production of irones - Google Patents [patents.google.com]
- 12. EP0914316A1 - Process for the production of irones - Google Patents [patents.google.com]
- 13. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
The Ethnobotanical Landscape of Iridal-Containing Plants: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Traditional Uses, Bioactive Iridals, and their Molecular Mechanisms
Introduction
The Iridaceae family, a diverse group of perennial herbs, has long been a source of traditional medicines across various cultures. This is in large part due to their production of a unique class of triterpenoids known as iridals. These compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of iridal-containing plants, with a focus on the genera Iris, Moraea, and Dietes. It further delves into the experimental methodologies used to validate these traditional claims and explores the underlying molecular signaling pathways through which iridals exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the pharmacological potential of these natural products.
Ethnobotanical Uses of this compound-Containing Plants
Plants from the Iridaceae family have a rich history of use in traditional medicine worldwide. The rhizomes, and to a lesser extent the leaves and flowers, are the most commonly utilized parts. Preparations often involve decoctions, infusions, or the creation of pastes for topical application.
The Genus Iris
The genus Iris is the most well-documented source of iridals and has the most extensive history of medicinal use.[1] Traditional applications are diverse, targeting a range of ailments from inflammatory conditions to infections and even cancer.[1]
-
Anti-inflammatory and Analgesic: Rhizomes of various Iris species have been traditionally used to treat inflammatory conditions such as arthritis and rheumatism. For example, a paste made from the rhizomes of Iris germanica is applied externally to alleviate joint pain.[2]
-
Antimicrobial and Antiviral: Decoctions of Iris rhizomes have been employed to treat bacterial and viral infections.[1] Traditional uses include remedies for sore throats and other respiratory infections.
-
Gastrointestinal and Renal Ailments: Teas made from the rhizomes of some Iris species have been used by Native American communities to address gastrointestinal, renal, and bladder problems.[2]
-
Cancer Treatment: In some traditional medicine systems, extracts from the rhizomes of Iris tectorum have been used in the treatment of cancer.[3]
The Genus Moraea
The genus Moraea, commonly known as Cape tulips, is widespread across Africa, the Mediterranean, and Asia.[4] While some species are known to be poisonous, others have been utilized in traditional medicine and as a food source.[4] The corms of some Moraea species are consumed after cooking.[4]
The Genus Dietes
Dietes, also known as wood iris or fortnight lily, is a genus of rhizomatous plants native to southern and central Africa.[5] Several species have been used in traditional African medicine.
-
Treatment of Dysentery and Hypertension: Infusions made from the inner part of the rhizome of Dietes iridioides are taken orally in enemas to treat dysentery and are also used for hypertension.[6][7]
-
Childbirth and Menstruation: The rhizomes of D. iridioides are also traditionally used during childbirth and to manage issues related to first menstruation.[6][7]
Quantitative Data on Biological Activities
The ethnobotanical claims for this compound-containing plants have been substantiated by numerous scientific studies that have quantified their biological activities. The following tables summarize some of the key findings for cytotoxicity and antimicrobial activity.
Table 1: Cytotoxicity of Iridals and Iris Extracts against Cancer Cell Lines
| Plant/Compound | Cell Line | Assay | IC50/GI50 | Citation |
| Iris germanica (Iridals) | A2780 (Ovarian) | - | 0.1 - 5.3 µg/mL | [3][8] |
| Iris germanica (Iridals) | K562 (Leukemia) | - | 0.1 - 5.3 µg/mL | [3][8] |
| Iritectol B (I. tectorum) | MCF-7 (Breast) | SRB | ~11 µM | [3] |
| Iritectol B (I. tectorum) | C32 (Melanoma) | SRB | ~23 µM | [3] |
| Isoiridogermanal (I. tectorum) | MCF-7 (Breast) | SRB | ~11 µM | [3] |
| Isoiridogermanal (I. tectorum) | C32 (Melanoma) | SRB | ~23 µM | [3] |
| Iridobelamal A (I. tectorum) | MCF-7 (Breast) | SRB | ~11 µM | [3] |
| Iridobelamal A (I. tectorum) | C32 (Melanoma) | SRB | ~23 µM | [3] |
| Iris taochia (Extracts) | MCF-7 (Breast) | MTT | 1.56 - 100 µg/mL | |
| Iris kashmiriana (Ethyl acetate (B1210297) extract) | MCF-7 (Breast) | MTT | 49.13 µg/mL | [9] |
Table 2: Antimicrobial Activity of Iris, Moraea, and Dietes Extracts
| Plant Species | Extract Type | Microorganism | MIC (mg/mL) | Citation |
| Iris persica | Aqueous | Staphylococcus aureus | 22.5 | [1] |
| Iris persica | Methanol | Staphylococcus aureus | 22.5 | [1] |
| Iris persica | Aqueous | Klebsiella pneumoniae | 11.25 | [1] |
| Iris persica | Methanol | Klebsiella pneumoniae | 11.25 | [1] |
| Iris persica | Aqueous | Candida parapsilosis | 11.25 | [1] |
| Iris persica | Aqueous | Candida albicans | 90 | [1] |
| Iris persica | Aqueous | Candida tropicalis | 90 | [1] |
| Dietes bicolor | Leaf Oil | Bacillus subtilis | 0.115 | [10] |
| Dietes bicolor | Leaf Oil | Streptococcus pneumoniae | 0.460 | [10] |
| Dietes bicolor | Leaf Oil | Escherichia coli | > 2 | [10] |
| Dietes bicolor | Leaf Oil | Geotrichum candidum | 0.115 | [10] |
| Dietes bicolor | Leaf Oil | Syncephalastrum racemosum | 0.920 | [10] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound-containing plants.
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of the plant extract or isolated this compound compound, typically ranging from 1 to 1000 µg/mL. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the plant extract or this compound compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Antimicrobial Assays
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a concentration of approximately 10^5 CFU/mL.
-
Serial Dilution: The plant extract or this compound compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
The agar (B569324) well diffusion method is a common technique to screen for antimicrobial activity.
Protocol:
-
Preparation of Agar Plates: An appropriate agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Extract: A specific volume of the plant extract or this compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding and Treatment: Macrophages are seeded in 96-well plates and treated with various concentrations of the plant extract or this compound compound for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
This assay measures the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Macrophages are treated and stimulated with LPS as described in the NO inhibition assay.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.
Signaling Pathways and Molecular Mechanisms
Iridals and other bioactive compounds from the Iridaceae family exert their effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known and proposed mechanisms.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory natural products, including compounds from Iris species, have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by iridals.
ERK Signaling Pathway Modulation
The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with cancer. Some iridals have been shown to modulate ERK signaling, contributing to their cytotoxic effects.
Caption: Modulation of the ERK signaling pathway by iridals.
Notch Signaling Pathway Interaction
The Notch signaling pathway is critical for cell-cell communication and plays a role in cell fate decisions, proliferation, and apoptosis. Aberrant Notch signaling is implicated in various diseases, including cancer. While direct interaction of iridals with Notch components is still under investigation, the neuroprotective and anti-cancer effects of some this compound-containing plant extracts suggest a potential modulation of this pathway.
Caption: Potential modulation of the Notch signaling pathway by iridals.
Conclusion
This compound-containing plants, particularly those from the Iris, Moraea, and Dietes genera, represent a rich and historically significant source of bioactive compounds with therapeutic potential. The traditional ethnobotanical uses of these plants for treating a variety of ailments are increasingly being validated by modern scientific research. The quantitative data on their cytotoxic, antimicrobial, and anti-inflammatory activities provide a strong basis for further investigation and drug development.
The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of these natural products. Furthermore, the elucidation of the signaling pathways modulated by iridals, such as the NF-κB, ERK, and potentially the Notch pathways, offers valuable insights into their molecular targets and provides a rationale for their observed biological effects.
While significant progress has been made, further research is warranted to fully characterize the this compound profiles of a wider range of Iridaceae species and to establish definitive links between specific iridals and their ethnobotanical uses. Continued investigation into the molecular mechanisms of these compounds will be crucial for the development of novel, effective, and safe therapeutic agents derived from these remarkable plants.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Treasures of the Moraceae Family: Bioactive Compounds and Therapeutic Potential | Plant Science Today [horizonepublishing.com]
- 5. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Evaluation of Toxicity and Antimicrobial Activity of an Ethanolic Extract from Leaves of Morus alba L. (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iridal Extraction from Iris Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridals are a class of triterpenoids found in the rhizomes of various Iris species, such as Iris germanica, Iris pallida, and Iris florentina. These compounds are precursors to irones, which are highly valued in the fragrance industry for their characteristic violet scent. Beyond their aromatic potential, iridals have garnered significant interest in the scientific community for their diverse biological activities, including cytotoxic effects on tumor cell lines and neuroprotective properties.[1][2][3][4] This document provides detailed protocols for the extraction and purification of iridals from Iris rhizomes, catering to researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of Extraction Methods
The yield of iridals and related compounds from Iris rhizomes can vary significantly based on the plant species, geographical origin, and the extraction method employed. The following table summarizes quantitative data from various extraction methodologies to provide a comparative overview.
| Extraction Method | Plant Material | Target Compound(s) | Solvent(s) | Key Parameters | Yield | Reference(s) |
| Solvent Extraction | Iris germanica (dried rhizomes) | Irones (from Iridals) | Organic Solvent | Traditional aging and extraction | ~500 mg/kg | [5] |
| Supercritical CO₂ Extraction | Iris rhizomes | Iridals | Supercritical CO₂ with methanol (B129727) modifier | Not specified | Higher yield than conventional solvent extraction | [6] |
| Ultrasound-Assisted Extraction (UAE) | Iris tectorum | Isoflavones | 70% Methanol | 45°C, 175 W, 30 min, 15 mL/g solvent-to-solid ratio | Not specified for iridals | [7] |
| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | Triterpenoids | 93% Ethanol | 70°C, 390 W, 30 min, 25 mL/g solvent-to-solid ratio | 36.77 ± 0.40 mg/g | [8] |
| Reversed-Phase HPLC | Iris species (dried rhizomes) | Iridin (Isoflavone) | Methanol:Water (30:70) | Isocratic elution | 1.11% - 8.23% (dry weight) | [9] |
Experimental Protocols
This section details the methodologies for the preparation of plant material, extraction of iridals using various techniques, and their subsequent purification.
Preparation of Iris Rhizomes
Proper preparation of the rhizomes is crucial for efficient extraction.
-
Harvesting and Cleaning: Harvest fresh Iris rhizomes, preferably during their dormant season when the concentration of secondary metabolites is high. Thoroughly wash the rhizomes with water to remove soil and other debris.
-
Drying: Freshly harvested rhizomes should be used for iridal extraction, as aging promotes their oxidative degradation into irones.[10] If immediate extraction is not possible, the rhizomes can be sliced and dried at a low temperature (e.g., 40-50°C) to prevent enzymatic degradation.
-
Grinding: Grind the fresh or dried rhizomes into a fine powder to increase the surface area for solvent penetration. A particle size of 40-60 mesh is recommended.[7]
Extraction Protocols
This is a standard and straightforward method for this compound extraction.
-
Weigh the powdered Iris rhizomes.
-
Place the powder in a suitable vessel (e.g., an Erlenmeyer flask).
-
Add a solvent such as methanol, ethanol, or a lipid-friendly solvent like hexane. A solvent-to-solid ratio of 10:1 (v/w) is a good starting point.
-
Seal the vessel and allow it to stand at room temperature for 24-72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery of iridals.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
UAE utilizes high-frequency sound waves to accelerate the extraction process, offering higher efficiency and shorter extraction times.[7][8][11][12][13]
-
Place a known amount of powdered rhizomes (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 70% methanol) at an optimized solvent-to-solid ratio (e.g., 15:1 mL/g).[7]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters. Based on literature for similar compounds, starting parameters can be:
-
Temperature: 45°C
-
Ultrasonic Power: 175 W
-
Extraction Time: 30 minutes[7]
-
-
After extraction, centrifuge or filter the mixture to separate the supernatant.
-
Collect the supernatant and, if necessary, perform a second extraction on the residue.
-
Combine the supernatants and concentrate using a rotary evaporator.
SFE with carbon dioxide is a green and highly selective extraction method.[6][14]
-
Load the powdered rhizome material into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: Typically 100-350 bar
-
Temperature: Typically 40-60°C
-
-
Introduce supercritical CO₂ into the extraction vessel. The addition of a co-solvent like methanol can increase the extraction efficiency of moderately polar compounds like iridals.[6]
-
The supercritical fluid containing the dissolved iridals is then passed through a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the iridals to precipitate.
-
Collect the extracted iridals.
Purification Protocol: Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that is effective for purifying natural products.[5]
-
Preparation of the Crude Extract: Dissolve the crude this compound extract obtained from one of the above methods in a suitable solvent.
-
Solvent System: Prepare a biphasic solvent system. A recommended system for this compound purification is a quaternary mixture of n-heptane, ethyl acetate, methanol, and water in a 3:2:3:2 volume ratio.[5]
-
CPC Operation:
-
Fill the CPC column with the stationary phase (the aqueous phase in ascending mode).
-
Set the rotational speed of the rotor (e.g., 800-1000 rpm).[5]
-
Inject the dissolved crude extract into the column.
-
Elute with the mobile phase (the organic phase in ascending mode) at a constant flow rate (e.g., 5-30 mL/min).[5]
-
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure iridals.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified iridals.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of iridals from Iris rhizomes.
Signaling Pathways Modulated by Triterpenoids
While specific signaling pathways for iridals are not extensively documented, as triterpenoids, they are known to modulate key cellular pathways involved in inflammation, apoptosis, and cancer progression.[2][6][7][8][9][10][13][15][16][17][18][19][20][21][22][23][24][25][26] The following diagram illustrates some of the primary signaling pathways generally affected by this class of compounds.
References
- 1. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 5. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective triterpenoids from Astragalus membranaceus stems and leaves: Anti-inflammatory and anti-apoptotic mechanisms for memory improvement via in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation [mdpi.com]
- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The novel triterpenoid CDDO-Me suppresses MAPK pathways and promotes p38 activation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A new triterpenoid from Panax ginseng exhibits cytotoxicity through p53 and the caspase signaling pathway in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Iridoid Yield with Ultrasonic Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoids, a class of monoterpenoids, exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Efficient extraction of these compounds from plant matrices is a critical first step in their study and utilization. This document provides detailed application notes and protocols for optimizing the yield of iridoids using ultrasonic-assisted extraction (UAE), a modern and efficient technique. The protocols outlined herein are based on established methodologies and provide a framework for researchers to enhance the extraction efficiency of iridoids from various plant sources. Quantitative data from several studies are summarized for comparative analysis, and a detailed protocol for the quantification of iridoids using Ultra-Performance Liquid Chromatography (UPLC) is also provided.
Introduction to Ultrasonic-Assisted Extraction of Iridoids
Ultrasonic-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular contents, including iridoids, into the solvent. This technique offers several advantages over traditional extraction methods, such as reduced extraction time, lower solvent consumption, and increased extraction yield.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Iridoid Glycosides from Gentiana rigescens
This protocol is optimized for the extraction of four major iridoid glycosides from the dried and powdered plant material of Gentiana rigescens.
Materials and Equipment:
-
Dried and powdered Gentiana rigescens (60-mesh)
-
Methanol (B129727) (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe system
-
Centrifuge
-
0.22 µm membrane filter
Procedure:
-
Weigh 0.25 g of powdered Gentiana rigescens into a suitable extraction vessel.
-
Add 17 mL of 82% methanol in water (v/v) to achieve a liquid-to-solid ratio of 68:1 (mL/g).[1][2][3]
-
Place the vessel in an ultrasonic bath.
-
Perform ultrasonication for 32 minutes at a controlled temperature.[1][2][3]
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.22 µm membrane filter prior to UPLC analysis.
Protocol 2: Ultrasonic-Assisted Extraction of Loganin (B1675030) and Morroniside (B1252140) from Corni fructus
This protocol is designed for the extraction of loganin and morroniside from Corni fructus using water as a green solvent.
Materials and Equipment:
-
Dried and powdered Corni fructus
-
Deionized water
-
Ultrasonic cell grinder or probe system
-
Centrifuge
-
Filter paper
Procedure:
-
Accurately weigh a specified amount of powdered Corni fructus.
-
Add deionized water to achieve the desired liquid-to-solid ratio.
-
Set the ultrasonic power and extraction time on the ultrasonic device.
-
Following extraction, centrifuge the mixture.
-
Filter the supernatant through filter paper to obtain the crude extract for further analysis.
Quantitative Data Summary
The following tables summarize the optimized conditions and corresponding yields of iridoids from different plant sources using ultrasonic-assisted extraction.
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Iridoids from Gentiana rigescens
| Parameter | Optimal Value | Reference |
| Methanol Concentration | 82% | [1][2][3] |
| Liquid-to-Solid Ratio | 68:1 (mL/g) | [1][2][3] |
| Extraction Time | 32 minutes | [1][2][3] |
| Total Iridoid Yield | 63.08 mg/g | [1][2][3] |
Table 2: Comparison of Iridoid Yield from Corni fructus using Different Extraction Methods
| Extraction Method | Loganin Yield (mg/g) | Morroniside Yield (mg/g) | Reference |
| Ultrasonic Cell Grinder Extraction (Optimized) | Data not specified | Data not specified | |
| Heat Reflux Extraction | Data not specified | Data not specified |
Analytical Protocol: Quantification of Iridoids by UPLC-UV
This protocol provides a general framework for the quantitative analysis of iridoid glycosides using Ultra-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 2 µL[5]
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (for iridoid glycosides)[6]
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 40 |
| 8 | 95 |
| 10 | 95 |
| 10.1 | 5 |
| 12 | 5 |
Standard Preparation:
-
Prepare individual stock solutions of iridoid standards (e.g., gentiopicroside (B1671439), loganin, morroniside) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
Visualizations
Caption: Experimental workflow for ultrasonic extraction and quantification of iridoids.
Caption: Iridoids modulate inflammatory signaling pathways.
Discussion
The presented protocols and data demonstrate that ultrasonic-assisted extraction is a highly effective method for isolating iridoids from plant materials. The optimization of extraction parameters, such as solvent composition, liquid-to-solid ratio, and extraction time, is crucial for maximizing the yield. The use of Response Surface Methodology (RSM) has been shown to be a valuable tool for this optimization process.[1][4]
The anti-inflammatory properties of many iridoids are attributed to their ability to modulate key signaling pathways. As illustrated in the diagram, iridoids such as loganin, gentiopicroside, and morroniside have been shown to inhibit inflammatory responses by targeting pathways like NF-κB, MAPK, and JAK/STAT.[7][8][9][10][11][12] For instance, loganin has been found to alleviate intestinal inflammation by regulating the TLR4/NF-κB and JAK/STAT3 signaling pathways.[7][9] Gentiopicroside modulates the NF-κB and MAPK pathways to suppress pro-inflammatory cytokines.[8] Morroniside has been shown to inhibit inflammatory bone loss through the TRAF6-mediated NF-κB and MAPK signaling pathways.[10][12] Understanding these mechanisms is vital for the development of targeted therapeutic strategies.
The provided UPLC-UV protocol offers a reliable method for the quantification of iridoids. For more complex matrices or lower concentrations, UPLC coupled with mass spectrometry (UPLC-MS/MS) can provide enhanced sensitivity and selectivity.
Conclusion
Ultrasonic-assisted extraction is a powerful technique for obtaining high yields of iridoids from plant sources in a time- and resource-efficient manner. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own extraction and analysis methods for these valuable bioactive compounds. Further investigation into the specific interactions of various iridoids with cellular signaling pathways will continue to fuel the development of new therapeutic agents.
References
- 1. Optimization of ultrasonic extraction by response surface methodology combined with ultrafast liquid chromatography–ultraviolet method for determination of four iridoids in Gentiana rigescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Optimization of ultrasonic extraction by response surface methodology " by Y. Pan, J. Zhang et al. [jfda-online.com]
- 3. Optimization of ultrasonic extraction by response surface methodology combined with ultrafast liquid chromatography-ultraviolet method for determination of four iridoids in Gentiana rigescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. benchchem.com [benchchem.com]
- 6. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loganin alleviates LPS-activated intestinal epithelial inflammation by regulating TLR4/NF-κB and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]
- 9. Loganin alleviates LPS‐activated intestinal epithelial inflammation by regulating TLR4/NF‐κB and JAK/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the sources and pharmacological research of morroniside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A review of the sources and pharmacological research of morroniside [frontiersin.org]
- 12. Morroniside Inhibits Inflammatory Bone Loss through the TRAF6-Mediated NF-κB/MAPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Iridal from Iris germanica Rhizomes using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Iridal, a bioactive triterpenoid, from the rhizomes of Iris germanica. The methodology employs silica (B1680970) gel column chromatography with a gradient elution system. This document outlines the complete workflow from sample preparation to the isolation of the purified compound and includes representative data and visualizations to guide researchers in this process.
Introduction
Iridals are a class of triterpenoids found in significant quantities in the rhizomes of various Iris species, including Iris germanica.[1] These compounds are precursors to irones, which are highly valued in the fragrance industry.[1][2] Beyond their aromatic potential, Iridals and related compounds have demonstrated a range of biological activities, including anti-cancer properties. A related isoflavonoid, Iridin, has been shown to induce apoptosis in cancer cells through the PI3K/AKT signaling pathway.[1][3] The purification of this compound is a critical step for further investigation into its pharmacological properties and potential therapeutic applications. Column chromatography is a widely used and effective technique for the separation and purification of natural products like this compound from complex plant extracts.[4][5] This document presents a comprehensive protocol for the isolation of this compound using silica gel column chromatography.
Materials and Methods
Materials
-
Plant Material: Dried rhizomes of Iris germanica.
-
Solvents (Analytical Grade):
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography.
-
Apparatus:
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Grinder or blender
-
Soxhlet apparatus or large beaker for extraction
-
Rotary evaporator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Experimental Protocols
1. Preparation of Crude Extract
-
Grinding: Grind the dried Iris germanica rhizomes into a fine powder.
-
Extraction:
-
Transfer the powdered rhizomes to a beaker and add methanol to cover the powder.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process three times with fresh methanol to ensure maximum yield.
-
-
Concentration: Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
2. Silica Gel Column Chromatography
-
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.
-
Equilibrate the column by passing n-hexane through it until the packing is stable. Do not let the solvent level drop below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of dichloromethane.
-
In a separate beaker, add a small amount of silica gel to the dissolved extract to form a dry, free-flowing powder.
-
Carefully add this powdered sample to the top of the prepared column.
-
-
Elution:
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A suggested gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in numbered test tubes.
-
4. Fraction Analysis
-
Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Pooling and Concentration:
-
Combine the fractions that show a single spot corresponding to this compound (based on Rf value if a standard is available, or by pooling fractions with the same single-spot profile).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Results
The following table summarizes representative data for the purification of this compound from 10 g of crude Iris germanica rhizome extract.
| Parameter | Value |
| Crude Extract Loaded | 10 g |
| Silica Gel Weight | 200 g |
| Column Dimensions | 50 cm x 4 cm |
| Fraction Volume | 20 mL |
| Elution Solvents | n-Hexane and Ethyl Acetate |
| Gradient Profile | 100% Hexane -> 90:10 Hex:EtOAc -> 80:20 Hex:EtOAc -> 70:30 Hex:EtOAc -> 50:50 Hex:EtOAc -> 100% EtOAc |
| Fractions Containing this compound | 45-60 (Hypothetical) |
| Yield of Purified this compound | 250 mg (Hypothetical) |
| Purity (by HPLC) | >95% (Hypothetical) |
Visualizations
Experimental Workflow
References
- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from rhizomes of Iris germanica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Iridal in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Iridals are a class of triterpenoids found in various species of the Iris plant.[1][2][3] These compounds are precursors to irones, which are responsible for the characteristic violet-like scent of Iris oil.[2][3] The quantification of Iridals is essential for the quality control of raw plant materials and extracts used in the fragrance and cosmetic industries, as well as for phytochemical and pharmacological research. This application note describes a detailed protocol for the quantification of Iridal in plant extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Chemical Properties of this compound
-
Molecular Formula: C₃₀H₅₀O₃[4]
-
Molecular Weight: 458.7 g/mol [4]
-
Chemical Class: Terpenoid[4]
-
Synonyms: (2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3,4-dimethyl-3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexylidene]propanal[4]
Iridals are known to be sensitive compounds that can decompose upon exposure to air.[2] This necessitates careful sample handling and preparation to ensure accurate quantification.
Experimental Protocols
1. Sample Preparation from Plant Material
A preliminary extraction and enrichment are necessary to prepare the sample for HPLC analysis.
-
Extraction:
-
Collect fresh or dried rhizomes of the Iris species of interest.
-
Powder the dried plant material.
-
Extract the powdered material with 80% ethanol (B145695) in water at room temperature with agitation for 24 hours.[5]
-
-
Filtration and Concentration:
-
Pre-purification (Optional but Recommended):
-
Load the concentrated aqueous extract onto a macroporous resin column (e.g., Amberlite XAD-4).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the this compound-containing fraction with 95% ethanol.
-
-
Final Sample Preparation:
2. HPLC Instrumentation and Conditions
-
Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at 254 nm.[2]
The following table summarizes the recommended HPLC operational parameters.
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.
Table 3: Example Quantitative Data for this compound Standard Curve
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375585 |
| 50 | 751169 |
| 100 | 1502338 |
| 250 | 3755845 |
Table 4: Example System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | ≥ 2000 |
| % RSD of Peak Area (n=6) | 0.5% | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plant extracts.
Method Validation Logic
References
- 1. Chemical profile of iridals from Iris pallida Lam. in relation to climate and soil conditions: a preliminary study [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H50O3 | CID 5318463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Analytical method validation - Adryan [adryan.com]
Application Note: GC-MS Analysis of Iridal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridals are a class of triterpenoids found in the rhizomes of various Iris species.[1] They are the biosynthetic precursors to irones, which are highly valued in the fragrance industry for their characteristic violet scent.[2] Beyond their aromatic properties, iridals and their derivatives have garnered interest for their potential pharmacological activities, including piscicidal and cytotoxic effects.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of many iridal derivatives, chemical derivatization is often a necessary step to facilitate their analysis by GC-MS.[4][5]
This application note provides a comprehensive protocol for the analysis of this compound derivatives using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound derivatives involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS for separation and identification.
Methodology
Sample Preparation: Extraction of Iridals
This protocol is adapted from methods for extracting phytochemicals from plant rhizomes.[6]
-
Objective: To extract this compound derivatives from Iris rhizome samples.
-
Materials:
-
Fresh or dried Iris rhizomes
-
Grinder or mortar and pestle
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Beaker and magnetic stirrer
-
Filtration apparatus (e.g., filter paper and funnel)
-
Rotary evaporator
-
-
Protocol:
-
Wash the Iris rhizomes thoroughly to remove any soil and debris.
-
Dry the rhizomes and grind them into a fine powder.
-
Weigh a known amount of the powdered rhizome (e.g., 10 g) and place it in a beaker.
-
Add a suitable volume of ethyl acetate (e.g., 100 mL) to the beaker.
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
-
Store the extract at a low temperature (e.g., -20°C) until derivatization.
-
Derivatization: Silylation
Due to the presence of polar functional groups such as hydroxyl and carboxyl groups, this compound derivatives generally require derivatization to increase their volatility and thermal stability for GC-MS analysis.[7][8] Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[8]
-
Objective: To derivatize polar this compound derivatives to make them amenable for GC-MS analysis.
-
Materials:
-
Crude this compound extract
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC vials with inserts
-
-
Protocol:
-
Dissolve a known amount of the dried crude extract (e.g., 1 mg) in a GC vial with a suitable solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation (for compounds with aldehyde or keto groups): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial tightly and heat at 37°C for 90 minutes with shaking.[8] This step protects carbonyl groups and reduces the number of isomers.[8]
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA to the vial. Cap tightly and heat at 37°C for 30 minutes with shaking.[8]
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization based on the specific this compound derivatives being analyzed and the instrument used. These parameters are based on typical analyses of volatile and semi-volatile compounds from Iris species.[9][10]
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (5% phenyl-methylpolysiloxane) or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 50°C (hold for 3 min), then ramp at 4°C/min to 320°C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-600 |
| Solvent Delay | 5 min |
Data Presentation and Analysis
The identification of this compound derivatives is achieved by comparing their mass spectra with reference spectra in commercial libraries (e.g., NIST, Wiley) and by interpreting their fragmentation patterns. Retention indices, calculated using a series of n-alkanes, can further aid in compound identification.
For quantitative analysis, it is essential to use certified reference standards of the target this compound derivatives to create calibration curves. In the absence of commercial standards, relative quantification can be performed by comparing the peak areas of the identified compounds.
Table 2: Representative Volatile Compounds Identified in Iris Species by GC-MS
This table provides an example of how to present quantitative data. The specific this compound derivatives and their retention times will need to be determined experimentally. The data below are for related volatile compounds found in Iris essential oils.[3][9]
| Compound Name | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |
| α-Irone | To be determined | To be determined | To be determined |
| γ-Irone | To be determined | To be determined | To be determined |
| Myristic Acid | To be determined | To be determined | To be determined |
| Lauric Acid | To be determined | To be determined | To be determined |
| Decanoic Acid | To be determined | To be determined | To be determined |
Expected Mass Spectral Fragmentation
The mass spectra of derivatized this compound derivatives will show characteristic fragments resulting from the cleavage of the TMS groups and fragmentation of the this compound backbone.
Conclusion
The protocol outlined in this application note provides a robust framework for the GC-MS analysis of this compound derivatives. Successful analysis hinges on effective extraction and appropriate derivatization to enhance the volatility and thermal stability of these compounds. The provided GC-MS parameters serve as a solid starting point for method development. For accurate identification and quantification, the use of authentic standards and careful interpretation of mass spectral data are crucial. This methodology will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the chemical diversity and biological potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. thaiscience.info [thaiscience.info]
Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Iridal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridal, a triterpenoid (B12794562) compound isolated from plants of the Iris genus, has demonstrated a range of biological activities, including promising antiplasmodial effects.[1] These application notes provide a comprehensive guide for the in vitro assessment of this compound's efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The protocols detailed below are foundational for screening and characterizing novel antimalarial compounds. The primary methods covered are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay, both widely accepted for their reliability and scalability in determining parasite viability and growth inhibition.[2][3][4]
Data Presentation: Quantitative Antiplasmodial Activity of this compound
The following table summarizes the reported in vitro 50% inhibitory concentration (IC50) values for this compound against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This data is crucial for comparative analysis and for establishing a baseline for further investigation into this compound's antimalarial potential.
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| This compound | Chloroquine-sensitive | 1.8 - 26.0 | [1] |
| This compound | Chloroquine-resistant | 1.8 - 26.0 | [1] |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
Objective: To maintain a continuous culture of asexual erythrocytic stages of P. falciparum for use in antiplasmodial assays.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)
-
Human erythrocytes (blood group O+)
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% heat-inactivated human serum.[5]
-
Incubator at 37°C
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Sterile culture flasks and centrifuge tubes
-
Inverted microscope
Protocol:
-
Aseptically transfer human erythrocytes to a sterile centrifuge tube and wash three times with incomplete RPMI 1640.
-
Prepare a parasite culture with 2-5% hematocrit in cRPMI.
-
Thaw a cryopreserved vial of the desired P. falciparum strain and add it to the erythrocyte suspension.
-
Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.[6]
-
Monitor the parasite growth daily by preparing a thin blood smear, staining with Giemsa, and observing under an inverted microscope.[7]
-
Maintain the culture by providing fresh cRPMI and erythrocytes every 24-48 hours to keep the parasitemia between 1-5%.
-
For drug assays, synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[8][9]
SYBR Green I-Based Fluorescence Assay
Objective: To determine the IC50 value of this compound by quantifying parasite DNA as an indicator of parasite growth.[3]
Materials:
-
Synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Chloroquine or Artemisinin stock solution (positive control)
-
cRPMI
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)[5]
Protocol:
-
Preparation of Drug Plates:
-
Add 100 µL of cRPMI to all wells of a 96-well plate.
-
In the first well of a row, add a defined volume of the this compound stock solution and perform serial dilutions (e.g., 2-fold) across the plate.
-
Prepare separate rows for the positive control (e.g., Chloroquine) and a negative control (solvent vehicle, e.g., DMSO, at the same concentration as the test wells).[5]
-
Include wells with uninfected red blood cells as a background control.
-
-
Parasite Seeding:
-
Add 100 µL of the synchronized parasite suspension (1% parasitemia, 2% hematocrit) to each well, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.[5]
-
-
Incubation:
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.[5]
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence of the uninfected red blood cells.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control wells.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
Objective: To determine the IC50 value of this compound by measuring the activity of pLDH, an enzyme essential for parasite metabolism.[2][10]
Materials:
-
Synchronized P. falciparum culture (ring stage, 1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Chloroquine or Artemisinin stock solution (positive control)
-
cRPMI
-
96-well microplates
-
Malstat™ reagent
-
NBT/PES solution
-
Microplate reader (650 nm)
Protocol:
-
Drug Plate Preparation and Parasite Seeding:
-
Follow steps 1 and 2 of the SYBR Green I assay protocol.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions.
-
-
Enzyme Assay:
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add 100 µL of Malstat™ reagent to each well.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate the plates in the dark at room temperature for 30-120 minutes.
-
-
Absorbance Reading:
-
Measure the optical density at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of pLDH activity inhibition compared to the drug-free control.
-
Determine the IC50 value as described for the SYBR Green I assay.
-
Visualizations
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.
Potential Mechanism of Action: Inhibition of Heme Detoxification
While the precise mechanism of this compound's antiplasmodial activity is not yet fully elucidated, a common target for antimalarial drugs is the parasite's heme detoxification pathway.[11][12] The following diagram illustrates this potential target.
Caption: Potential inhibition of heme detoxification by this compound in P. falciparum.
References
- 1. Antiplasmodial and antifungal activities of this compound, a plant triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iddo.org [iddo.org]
- 5. benchchem.com [benchchem.com]
- 6. mmv.org [mmv.org]
- 7. Antiplasmodial activity of two medicinal plants against clinical isolates of Plasmodium falciparum and Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-HBV Activity of Iridal-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The discovery of novel antiviral agents is crucial for the development of more effective HBV therapies. Iridal-type triterpenoids, a class of natural products isolated from plants such as Iris confusa, have demonstrated potential anti-HBV activity, making them promising candidates for further investigation.[1] This document provides detailed protocols for assessing the in vitro anti-HBV activity of this compound-type triterpenoids, including methods for evaluating cytotoxicity, viral DNA replication, and antigen secretion.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-HBV activity of select this compound-type triterpenoids isolated from Iris confusa.[1]
| Compound | Chemical Name | IC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| Spirioiridoconfal B | Compound 3 | 84.6 ± 24.9 | >180 | 2.1 |
| 28-deacetylbelamcandal | Compound 6 | 58.6 ± 6.1 | >748 | 12.7 |
[a] 50% inhibitory concentration: The concentration of the compound that inhibits 50% of HBV DNA replication. [b] 50% cytotoxic concentration: The concentration of the compound that causes 50% reduction in cell viability. [c] Selectivity Index: Calculated as CC₅₀/IC₅₀. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Cell Culture and Maintenance
The human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome, is a widely used in vitro model for screening anti-HBV compounds.[2]
-
Cell Line: HepG2.2.15
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selective pressure.[3]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the this compound compounds on the host cells, which is necessary for calculating the Selectivity Index.[4][5][6][7][8]
-
Materials:
-
HepG2.2.15 cells
-
96-well plates
-
This compound compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free blank.
-
Incubate the plate for the desired period (e.g., 6-8 days), ensuring the incubation time matches the antiviral activity assay.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value using regression analysis.
-
Quantification of Extracellular HBV DNA (Real-Time PCR)
This protocol measures the amount of HBV DNA released into the cell culture supernatant, providing a direct measure of viral replication.[9][10][11][12][13]
-
Materials:
-
Supernatant from this compound-treated HepG2.2.15 cells
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Real-time PCR instrument
-
HBV-specific primers and probe (e.g., targeting the S gene)
-
qPCR master mix
-
HBV DNA standard for quantification
-
-
Protocol:
-
Seed HepG2.2.15 cells in a 24-well or 48-well plate and treat with serial dilutions of this compound compounds as described for the cytotoxicity assay.
-
After 6-8 days of incubation, collect the cell culture supernatant.
-
Extract HBV DNA from 200 µL of supernatant using a DNA extraction kit according to the manufacturer's instructions.
-
Set up the real-time PCR reaction with the extracted DNA, primers, probe, and master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Generate a standard curve using the HBV DNA standard.
-
Quantify the HBV DNA in the samples by comparing their Ct values to the standard curve.
-
Calculate the percentage of HBV DNA inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Quantification of HBsAg and HBeAg (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant, which are markers of viral protein production and secretion.[14][15][16][17]
-
Materials:
-
Supernatant from this compound-treated HepG2.2.15 cells
-
Commercially available HBsAg and HBeAg ELISA kits
-
Microplate reader
-
-
Protocol:
-
Collect the supernatant from this compound-treated HepG2.2.15 cells as described for the HBV DNA quantification assay.
-
Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated antibody.
-
After washing, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HBsAg and HBeAg based on a standard curve.
-
Determine the percentage of inhibition for each antigen relative to the vehicle control and calculate the respective IC₅₀ values.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-HBV activity of this compound compounds.
Hypothesized Signaling Pathway of this compound Anti-HBV Activity
The precise mechanism of action for this compound-type triterpenoids against HBV is still under investigation. However, based on the known anti-inflammatory properties of some Iridals and the mechanisms of other antiviral triterpenoids, a plausible hypothesis is the modulation of host signaling pathways that are exploited by HBV for its replication.[18][19] One such critical pathway is the NF-κB signaling cascade, which is known to be activated during HBV infection and can promote viral gene expression.[20]
Caption: Hypothesized inhibition of HBV replication by this compound via the NF-κB pathway.
References
- 1. This compound-type triterpenoids with anti-HBV activity from Iris confusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 10. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dna-technology.com [dna-technology.com]
- 13. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 14. 4adi.com [4adi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal transduction pathways that inhibit hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Mechanism of Action of Iridin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iridin, a natural isoflavone (B191592) found in the plant Belamcanda chinensis, has demonstrated significant antitumor and antiproliferative effects.[1][2] These application notes provide a comprehensive overview of the mechanism of action of Iridin in cancer cells, focusing on its role in inducing cell cycle arrest and apoptosis. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of Iridin and similar compounds. While the focus is on Iridin, the term "iridals" also refers to a class of triterpenoids from the Iris plant with cytotoxic effects on cancer cell lines.[3]
I. Mechanism of Action of Iridin
Iridin exerts its anticancer effects primarily through the induction of G2/M phase cell cycle arrest and the activation of the extrinsic apoptotic pathway.[1][2] This is achieved by modulating key signaling pathways, particularly the PI3K/Akt pathway.
Cell Cycle Arrest
Iridin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins:
-
Cdc25C: A phosphatase that activates the CDK1/Cyclin B1 complex.
-
CDK1 (Cyclin-Dependent Kinase 1): A key kinase for G2/M transition.
-
Cyclin B1: The regulatory subunit of CDK1.
The attenuation of these proteins prevents cancer cells from progressing through mitosis, thereby inhibiting proliferation.[1]
Induction of Extrinsic Apoptosis
Iridin triggers programmed cell death, or apoptosis, through the extrinsic pathway.[1][4] This is characterized by:
-
Upregulation of Death Receptors and Ligands: Increased expression of Fas and FasL.[1][2]
-
Activation of Initiator Caspase: Cleavage and activation of Caspase-8.[1][4]
-
Activation of Executioner Caspase: Cleavage and activation of Caspase-3.[1][4]
-
Cleavage of PARP (Poly ADP-ribose polymerase): A key substrate of activated Caspase-3, leading to DNA fragmentation and cell death.[1]
Notably, Iridin does not appear to significantly affect the intrinsic apoptotic pathway, as the expression levels of Bax and Bcl-xL remain unchanged.[1][2]
Inhibition of the PI3K/Akt Signaling Pathway
The pro-apoptotic and cell cycle inhibitory effects of Iridin are mediated through the suppression of the PI3K/Akt signaling pathway.[1][2][4] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5] Iridin treatment leads to a decrease in the phosphorylation of both PI3K and Akt, indicating a reduction in the activity of this pathway.[1][2][4]
II. Data Presentation
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Iridin on AGS human gastric cancer cells after 48 hours of treatment.
Table 1: Effect of Iridin on Cell Cycle Distribution in AGS Cells [1]
| Iridin Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 58.34 | 29.12 | 12.54 |
| 50 | 51.21 | 23.45 | 25.34 |
| 100 | 42.13 | 19.87 | 37.99 |
| 200 | 35.43 | 15.65 | 48.92 |
Table 2: Effect of Iridin on the Expression of Key Regulatory Proteins in AGS Cells (Relative Expression vs. Control) [1]
| Iridin Concentration (µM) | p-PI3K | p-Akt | Cdc25C | CDK1 | Cyclin B1 | Cleaved Caspase-8 | Cleaved Caspase-3 | Cleaved PARP |
| 50 | Decreased | Decreased | Decreased | Decreased | Decreased | Increased | Increased | Increased |
| 100 | Decreased | Decreased | Decreased | Decreased | Decreased | Increased | Increased | Increased |
| 200 | Decreased | Decreased | Decreased | Decreased | Decreased | Increased | Increased | Increased |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Iridin on cancer cells.
Materials:
-
Cancer cell line (e.g., AGS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Iridin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Iridin in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Iridin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Iridin on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
Iridin
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Iridin for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to Iridin treatment.
Materials:
-
Cancer cell line
-
Iridin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-Akt, Cdc25C, CDK1, Cyclin B1, Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Iridin as described for the other assays.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
IV. Visualizations
Signaling Pathway Diagram
Caption: Iridin signaling pathway in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for studying Iridin's effects.
References
- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Iridin and Irigenin on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ingenol Derivatives as Potent Ligands for Phorbol Ester Receptors
A Note on Terminology: The initial request specified "Iridal." Following a comprehensive search of the scientific literature, no compound named "this compound" with activity at phorbol (B1677699) ester receptors could be identified. It is presumed that this was a typographical error for "Ingenol," a well-characterized diterpenoid whose esters are potent ligands for phorbol ester receptors. These application notes will, therefore, focus on ingenol (B1671944) and its derivatives, particularly Ingenol-3-angelate (I3A).
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators in a variety of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The C1 domain, present in conventional (cPKC) and novel (nPKC) isoforms, is the binding site for the endogenous second messenger diacylglycerol (DAG) and for a class of potent natural product activators, the phorbol esters.[2]
Ingenol mebutate (Ingenol-3-angelate, I3A, or PEP005), an ester of the diterpenoid ingenol, is a potent PKC agonist.[2] It mimics the function of DAG by binding to the C1 domain, inducing a conformational change that recruits the kinase to the cell membrane, leading to its activation.[3] Due to their ability to modulate PKC activity, ingenol derivatives are invaluable pharmacological tools for investigating PKC-dependent signaling events and represent a class of compounds with significant therapeutic potential.
Data Presentation
Binding Affinities of Ingenol Derivatives for PKC Isoforms
The binding affinity of ingenol derivatives is typically determined through competitive binding assays, where the compound displaces a radiolabeled ligand, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), from the C1 domain of purified PKC isoforms.[2] The inhibition constant (Kᵢ) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Compound | PKC Isoform | Binding Affinity (Kᵢ) | Reference |
| Ingenol-3-angelate (I3A) | PKCα | 0.30 ± 0.02 nM | [2] |
| PKCβ | 0.11 ± 0.02 nM | [2] | |
| PKCγ | 0.16 ± 0.004 nM | [4] | |
| PKCδ | 0.38 ± 0.041 nM | ||
| PKCε | 0.17 ± 0.015 nM | ||
| Ingenol (Parent Compound) | PKC (general) | 30 µM | [5] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCα | ~1.6 - 2.0 nM | [3] |
| PKCδ | ~1.8 nM | [3] | |
| PKCε | ~18 nM | [3] |
Note: The binding affinity for Ingenol-5,20-acetonide, a derivative where the C5 and C20 hydroxyl groups are protected, has not been reported but is expected to be significantly lower, making it a suitable negative control.[2]
Functional Activity of Ingenol-3-angelate (I3A)
The functional consequences of PKC activation by I3A are varied and cell-type dependent.
| Cellular Response | Cell Line(s) | Observations | Reference |
| Cell Proliferation | WEHI-231, HOP-92, Colo-205 | I3A inhibited cell proliferation, albeit with slightly lower potency than Phorbol 12-myristate 13-acetate (PMA). | [6] |
| PKC Translocation | CHO-K1 | I3A induced translocation of GFP-tagged PKC isoforms from the cytosol to membranes with equal or higher potency than PMA. PKCδ showed a distinct translocation pattern. | [6] |
| Cytokine Secretion | WEHI-231 | I3A induced a higher level of Interleukin-6 (IL-6) secretion compared to PMA, with a marked biphasic dose-response. | [6] |
| Apoptosis | Cutaneous T-Cell Lymphoma (CTCL) cells | I3A induced apoptosis in sensitive CTCL cell lines, correlated with PKCδ activation. | [7] |
| ERK Pathway Activation | Colo-205 | I3A treatment led to increased phosphorylation of PKCδ, Raf1, and ERK1/2. | [8] |
Experimental Protocols
Protocol 1: Competitive PKC Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled phorbol ester for binding to a specific PKC isoform.[3]
Materials:
-
Purified recombinant PKC isoforms
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Phosphatidylserine (PS) vesicles
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 1 mM DTT.
-
Test Compound (e.g., Ingenol-3-angelate)
-
Polyethylenimine (PEI)-treated glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PS vesicles by sonication in the assay buffer.
-
Dilute the purified PKC isoform and [³H]PDBu to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, PS vesicles, and the purified PKC isoform.
-
Add the test compound at various concentrations (typically a serial dilution). Include a control with no test compound.
-
To initiate the binding reaction, add a fixed concentration of [³H]PDBu (typically at or below its Kₔ).
-
To determine non-specific binding, prepare a set of tubes containing a high concentration of a non-radiolabeled phorbol ester (e.g., 10 µM PDBu).
-
-
Incubation: Incubate the reaction mixtures at room temperature for 15-30 minutes.
-
Filtration:
-
Rapidly filter the reaction mixture through the PEI-treated glass fiber filters using a vacuum manifold to separate bound from free [³H]PDBu.[9]
-
Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]PDBu and Kₔ is its dissociation constant.
-
Protocol 2: Western Blot Analysis of PKC Pathway Activation
This protocol assesses PKC activation by detecting the phosphorylation of PKC isoforms or their downstream substrates, such as ERK, in cell lysates.[1]
Materials:
-
Cell culture reagents
-
Test compound (e.g., Ingenol-3-angelate)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-phospho-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of I3A (e.g., 0.1 - 100 nM) for desired time points (e.g., 15, 30, 60 minutes). Include vehicle (DMSO) and positive (e.g., 100 nM PMA) controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities using densitometry software, normalizing phosphorylated protein levels to total protein levels.
-
Protocol 3: Immunofluorescence Microscopy for PKC Translocation
This cellular assay visualizes the activation of PKC by monitoring its translocation from the cytosol to cellular membranes upon treatment with an activator.[1]
Materials:
-
Cells grown on glass coverslips
-
Test compound (e.g., Ingenol-3-angelate)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary anti-PKC isoform antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the test compound for the desired time and concentration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-PKC antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence or confocal microscope. Compare the distribution in treated versus untreated cells.
-
Visualizations
Caption: Canonical PKC activation pathway by ingenol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Iridals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridals are a class of triterpenoids produced by various plant species, notably within the family Iridaceae. Preliminary research has indicated a range of biological activities for these natural products, including antiplasmodial, antifungal, and amoebicidal effects. To rigorously assess the therapeutic potential of Iridals and understand their mechanisms of action, robust and reproducible cell-based assays are essential. These in vitro assays provide a foundational understanding of a compound's cytotoxicity, as well as its potential anti-inflammatory and antioxidant properties, in a controlled cellular environment. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of Iridal compounds.
Cytotoxicity Assessment of Iridals
A fundamental first step in evaluating the bioactivity of any novel compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and informs the concentrations to be used in subsequent bioactivity assays. Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of living, metabolically active cells.[2]
Experimental Protocol: MTT Assay
Materials:
-
This compound compound stock solution (in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HeLa, HepG2, or a cell line relevant to the desired therapeutic area)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the this compound solution. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).[2][3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[3]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[1][2] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
This compound compound stock solution
-
Target cell line
-
Complete cell culture medium (preferably with low serum to reduce background)
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Assay Controls: Include the following controls:
-
Untreated Control: Cells treated with vehicle only.
-
High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation: Cytotoxicity of this compound Compound
The results from the cytotoxicity assays can be used to calculate the percentage of cell viability or cytotoxicity and to determine the IC50 value (the concentration of the compound that inhibits 50% of the cell population).[2][3]
| This compound Conc. (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.5 |
| 1 | 95.3 ± 4.8 | 4.7 ± 1.9 |
| 5 | 82.1 ± 6.1 | 17.9 ± 3.3 |
| 10 | 65.4 ± 5.5 | 34.6 ± 4.1 |
| 25 | 48.9 ± 4.9 | 51.1 ± 3.8 |
| 50 | 23.7 ± 3.8 | 76.3 ± 4.5 |
| 100 | 8.2 ± 2.1 | 91.8 ± 2.7 |
Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Natural products are a rich source of potential anti-inflammatory agents. A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay
This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with LPS to induce an inflammatory response, which includes the production of nitric oxide.[4] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4]
Experimental Protocol: NO Inhibition Assay
Materials:
-
This compound compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[4]
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture medium from each well.
-
Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant.[4]
-
Incubation: Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation: Inhibition of NO Production by this compound Compound
| Treatment | This compound Conc. (µM) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 0 | 1.2 ± 0.3 | - |
| LPS Only | 0 | 25.8 ± 2.1 | 0 |
| LPS + this compound | 1 | 22.5 ± 1.9 | 12.8 |
| LPS + this compound | 5 | 15.7 ± 1.5 | 39.1 |
| LPS + this compound | 10 | 9.3 ± 1.1 | 64.0 |
| LPS + this compound | 25 | 4.6 ± 0.8 | 82.2 |
Antioxidant Activity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a key factor in many diseases.[5][6] The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress.[5][6]
Nrf2 Nuclear Translocation Assay
Activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the ARE and initiates the transcription of antioxidant genes.[6] This assay quantifies the amount of active Nrf2 in nuclear extracts, providing a measure of the compound's ability to activate this protective pathway.
Experimental Protocol: Nrf2 Nuclear Translocation Assay
Materials:
-
This compound compound stock solution
-
Suitable cell line (e.g., HaCaT, HepG2)
-
Complete cell culture medium
-
Positive control (e.g., Sulforaphane)
-
Nuclear Extraction Kit
-
Nrf2 Transcription Factor Assay Kit (ELISA-based)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish (e.g., 10 cm dish) and grow to 80-90% confluency. Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 6-24 hours).
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.
-
Nrf2 Assay: Perform the ELISA-based Nrf2 transcription factor assay according to the manufacturer's instructions. This typically involves adding the nuclear extracts to a 96-well plate pre-coated with the Nrf2 consensus binding site.
-
Antibody Incubation: Incubate with a primary antibody specific to Nrf2, followed by an HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add the colorimetric substrate and measure the absorbance at 450 nm. The signal is proportional to the amount of activated Nrf2.
Data Presentation: Nrf2 Activation by this compound Compound
| Treatment | This compound Conc. (µM) | Nrf2 Nuclear Translocation (Fold Change vs. Control) (Mean ± SD) |
| Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 1.8 ± 0.2 |
| This compound | 5 | 3.2 ± 0.4 |
| This compound | 10 | 5.6 ± 0.7 |
| This compound | 25 | 4.8 ± 0.6 |
| Sulforaphane (Positive Control) | 10 | 6.2 ± 0.5 |
Visualizations
Experimental Workflow
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Iridal in Murine Models
Note to the Reader: As of the latest literature search, comprehensive in vivo studies of the compound "Iridal" in murine models are not available in published scientific literature. This compound is a natural triterpenoid (B12794562) found in plants of the Iris genus and is a precursor to irones, which are valued in perfumery.[1][2] While some this compound-type triterpenoids have been investigated for biological activities in vitro, such as anti-HBV activity, their evaluation in animal models has not been documented in the available resources.[3]
The following application notes and protocols are provided as a hypothetical framework for researchers, scientists, and drug development professionals. This document illustrates how such studies could be designed and the resulting data presented, based on standard practices in preclinical research. The experimental details, data, and pathways described herein are for illustrative purposes only and do not represent actual experimental results for this compound.
Introduction
This compound is a member of the this compound-type triterpenoid family of natural products, isolated from various species of the Iris plant.[2][4] These compounds have garnered interest for their potential pharmacological properties. Preliminary in vitro studies on related this compound-type compounds have suggested potential antiviral and cytotoxic activities.[3][5] To explore the therapeutic potential of this compound, in vivo studies in murine models are a critical next step to evaluate its pharmacokinetic profile, efficacy, and safety. These application notes provide a template for conducting such preclinical investigations.
Hypothetical Efficacy Study in a Murine Xenograft Model
This section outlines a speculative protocol to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell line xenografts.
Experimental Protocol: Xenograft Tumor Model
Objective: To determine the effect of this compound on tumor growth in a murine xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Test Article: this compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Control: Vehicle solution.
-
Positive Control: An established chemotherapeutic agent for the given cancer type.
Procedure:
-
Cell Culture: HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 HCT116 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Dosing:
-
Group 1: Vehicle control, administered intraperitoneally (i.p.) once daily.
-
Group 2: this compound (e.g., 25 mg/kg), administered i.p. once daily.
-
Group 3: this compound (e.g., 50 mg/kg), administered i.p. once daily.
-
Group 4: Positive control, administered as per established protocols.
-
-
Data Collection:
-
Tumor volume measurements continue twice weekly.
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
Clinical observations for signs of morbidity are made daily.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Tumors are then excised and weighed.
Hypothetical Data Presentation
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1450 ± 120 | - | 1.5 ± 0.2 |
| This compound | 25 | 980 ± 95 | 32.4 | 1.0 ± 0.15 |
| This compound | 50 | 650 ± 70 | 55.2 | 0.7 ± 0.1 |
| Positive Control | - | 400 ± 50 | 72.4 | 0.4 ± 0.08 |
Table 2: Hypothetical Body Weight Changes During this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 25 | + 4.8 ± 1.8 |
| This compound | 50 | - 2.1 ± 2.0 |
| Positive Control | - | - 8.5 ± 2.5 |
Hypothetical Signaling Pathway and Workflow Diagrams
The mechanism of action for this compound is currently unknown. If studies were to suggest an inhibitory effect on a key cancer signaling pathway, such as the PI3K/Akt pathway, the following diagrams could be used to visualize the proposed mechanism and the experimental workflow.
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Caption: Experimental workflow for the murine xenograft efficacy study.
References
Application Notes and Protocols for the Structural Elucidation of Iridals using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridals are a class of triterpenoids characterized by a bicyclic or monocyclic skeleton, often found in the rhizomes of various Iris species. These natural products have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The complexity and stereochemical diversity of iridal structures necessitate powerful analytical techniques for their unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the complete structure elucidation of these molecules, providing detailed insights into their carbon framework, stereochemistry, and conformation.
This document provides detailed application notes and standardized protocols for the use of modern NMR spectroscopy in the structural elucidation of iridals. It is intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.
Data Presentation: NMR Spectroscopic Data of Isoiridomyrmecin
To illustrate the application of NMR in this compound structure elucidation, the complete ¹H and ¹³C NMR data for isoiridomyrmecin, a representative iridoid lactone, are presented below. The data were acquired in CDCl₃.[1]
Table 1: ¹H and ¹³C NMR Data for Isoiridomyrmecin in CDCl₃
| Position | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δн) [ppm] | Multiplicity (J in Hz) |
| 1 | 176.39 | - | - |
| 3 | 68.06 | 4.26 | dd (11.8, 3.3) |
| 4.18 | d (11.7) | ||
| 4 | 45.64 | 2.60 | m |
| 4a | 41.32 | 2.72 | dt (6.7) |
| 5 | 34.31 | 1.88-1.74 | m |
| 6 | 29.95 | 1.88-1.74 | m |
| 7 | 38.04 | 1.88-1.74 | m |
| 7a | 37.44 | 1.88-1.74 | m |
| 8 | 18.51 | 1.15 | d (6.8) |
| 9 | - | 1.06-1.02 | m |
| 10 | 12.87 | 1.06-1.02 | m |
Experimental Protocols
Detailed methodologies for key NMR experiments are crucial for obtaining high-quality, reproducible data for this compound structure elucidation.
Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra.
-
Sample Purity: The this compound sample should be of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or HPLC.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for iridals due to its good solubilizing properties and relatively simple residual solvent signal. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ may be used depending on the solubility of the specific this compound.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the this compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR and 1D/2D heteronuclear experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
1D NMR Spectroscopy: ¹H and ¹³C NMR
1D NMR spectra provide the fundamental information about the number and types of protons and carbons in the molecule.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for iridals).
-
Use a 30° or 45° pulse angle for quantitative measurements, and a 90° pulse for routine spectra.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm for iridals).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A 30° pulse angle and a short relaxation delay (d1 = 2 seconds) are commonly used.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.
-
2D NMR Spectroscopy
2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral widths in both dimensions (F1 and F2) to be identical to the ¹H spectral width.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans per increment (typically 2-8).
-
Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).
-
Protocol:
-
Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). An edited HSQC can differentiate between CH/CH₃ and CH₂ signals by their phase.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of increments in F1 to 128 or 256.
-
Set the number of scans per increment (typically 2-4).
-
Process the data using a squared sine-bell window function in both dimensions.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes longer-range couplings. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Determine the spectral widths from 1D spectra.
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Set the number of increments in F1 to 256 or 512.
-
Set the number of scans per increment (typically 8-16).
-
Process the data using a sine-bell window function in both dimensions.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and conformation of the molecule.
-
Protocol:
-
Determine the ¹H spectral width.
-
Load a standard NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral widths in both dimensions to be identical.
-
The mixing time (d8) is a critical parameter and should be optimized based on the molecular size of the this compound (typically 300-800 ms (B15284909) for small molecules).
-
Set the number of increments in F1 to 256 or 512.
-
Set the number of scans per increment (typically 4-16).
-
Process the data using a squared sine-bell window function in both dimensions.
-
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key relationships in the NMR-based structure elucidation of iridals.
Caption: Workflow for this compound Structure Elucidation using NMR.
Caption: Key 2D NMR Correlations for this compound Analysis.
Conclusion
NMR spectroscopy is an unparalleled and indispensable tool for the complete structure elucidation of iridals. A systematic approach, combining 1D and a suite of 2D NMR experiments, allows for the unambiguous determination of the planar structure, connectivity, and relative stereochemistry of these complex natural products. The protocols and data presented herein provide a robust framework for researchers to confidently apply NMR spectroscopy in their investigations of iridals and other related natural products, thereby accelerating the discovery and development of new therapeutic agents.
References
High-Throughput Screening for Iridal-Like Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridal-like compounds, a class of triterpenoids predominantly found in the Iris genus, have garnered significant interest in drug discovery due to their diverse biological activities.[1] Preclinical studies have demonstrated their potential as cytotoxic agents against various cancer cell lines, exhibiting promising anti-cancer, anti-malarial, and antifungal properties.[1][2] The complex structures of iridals and their derivatives present a rich chemical space for the identification of novel therapeutic leads. High-throughput screening (HTS) offers a powerful platform to systematically evaluate large libraries of this compound-like compounds to identify potent and selective modulators of key biological pathways.
This document provides detailed application notes and protocols for establishing HTS campaigns for this compound-like compounds, with a focus on two key screening strategies: a phenotypic screen for cytotoxicity and a target-based screen against the Vacuolar-type H+-ATPase (V-ATPase), a critical regulator of cellular pH and a known target for various natural products with anti-cancer activity.[3][4][5]
Data Presentation: Cytotoxicity of this compound-Like Compounds
The following table summarizes the reported cytotoxic activities of various this compound-like compounds against a panel of human cancer cell lines. This data serves as a benchmark for hit validation and potency assessment in HTS campaigns.
| Compound Name | Cell Line | Cancer Type | IC50 / IG50 (µM) | Reference |
| Iritectol B | MCF-7 | Breast Cancer | ~11 | [6] |
| Isoiridogermanal | MCF-7 | Breast Cancer | ~11 | [6] |
| Iridobelamal A | MCF-7 | Breast Cancer | ~11 | [6] |
| Iritectol B | C32 | Melanoma | ~23 | [6] |
| Isoiridogermanal | C32 | Melanoma | ~23 | [6] |
| Iridobelamal A | C32 | Melanoma | ~23 | [6] |
| This compound | A2780 | Ovarian Cancer | 0.1 - 5.3 µg/ml | [1] |
| This compound | K562 | Leukemia | 0.1 - 5.3 µg/ml | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Sphingomyelin (B164518) Cycle Induction
Some studies suggest that the cytotoxic effects of this compound-like compounds may be mediated through the induction of the sphingomyelin cycle, leading to an accumulation of ceramide, a lipid second messenger known to be involved in cell cycle arrest and apoptosis.[1]
Proposed mechanism of this compound-like compounds.
High-Throughput Screening Workflow for V-ATPase Inhibitors
This workflow outlines the key steps for a high-throughput screen to identify this compound-like compounds that inhibit V-ATPase activity.
HTS workflow for V-ATPase inhibitors.
Experimental Protocols
Protocol 1: High-Throughput V-ATPase Inhibition Assay using Acridine Orange
This protocol describes a fluorescence-based HTS assay to measure the inhibition of V-ATPase-mediated proton pumping in a 384-well format. The assay relies on the quenching of acridine orange (AO) fluorescence as it accumulates in acidified vesicles.[7][8]
Materials:
-
V-ATPase-rich vesicles: Isolated from sources such as yeast vacuoles or bovine brain clathrin-coated vesicles.
-
This compound-like compound library: Compounds dissolved in DMSO at a stock concentration of 10 mM.
-
Acridine Orange (AO): Stock solution of 1 mM in water.
-
Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.25 M sucrose.
-
ATP: Stock solution of 100 mM in water.
-
Bafilomycin A1: Positive control inhibitor (100 µM stock in DMSO).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~530 nm, capable of kinetic reads.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the this compound-like compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound solution to the wells of a 384-well assay plate.
-
Include wells for positive control (Bafilomycin A1, final concentration 1 µM) and negative control (DMSO).
-
-
Reagent Preparation and Dispensing:
-
Prepare the Assay Mix by diluting V-ATPase-rich vesicles and Acridine Orange in Assay Buffer to final concentrations of ~5-10 µg/mL and 2 µM, respectively.
-
Dispense 25 µL of the Assay Mix into each well of the assay plate containing the compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
-
Initiation of Reaction and Fluorescence Reading:
-
Prepare the ATP Start Solution by diluting ATP in Assay Buffer to a final concentration of 10 mM.
-
Place the assay plate in the fluorescence plate reader.
-
Set the reader to perform a kinetic read for 30 minutes, with readings every 30-60 seconds.
-
After a baseline reading of 2-3 cycles, inject 5 µL of the ATP Start Solution into each well to initiate the V-ATPase activity.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate of Sample - Rate of Positive Control) / (Rate of Negative Control - Rate of Positive Control))
-
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine the IC50 values.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound-like compounds on cancer cell lines in a 96- or 384-well format.
Materials:
-
Human cancer cell line: e.g., A2780 (ovarian), K562 (leukemia), MCF-7 (breast).
-
Cell culture medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound-like compound library: Compounds serially diluted in cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl.
-
96- or 384-well clear tissue culture-treated microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add 100 µL of the serially diluted this compound-like compounds to the respective wells.
-
Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each compound.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound-like compounds. The combination of phenotypic and target-based screening approaches will facilitate the identification of novel bioactive molecules and provide valuable insights into their mechanisms of action. The cytotoxicity data and proposed signaling pathway serve as a foundation for further investigation and lead optimization in the development of new therapeutic agents derived from this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V-ATPases as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iridal Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Iridals from plant material, particularly from the rhizomes of Iris species.
Troubleshooting Guides
This section addresses specific issues that can lead to low Iridal extraction yields. The tables below provide a structured approach to identifying and resolving common problems.
Issue 1: Low Overall this compound Yield in Crude Extract
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Solvent Choice | Iridals are triterpenoids, and their extraction is highly dependent on solvent polarity. Polar solvents are generally more effective. Recommendation: Start with a 70% ethanol (B145695) solution. The water content helps to swell the plant material, improving solvent penetration, while the ethanol solubilizes the Iridals.[1] Experiment with a range of ethanol or methanol (B129727) concentrations (e.g., 50-95%) to find the optimal polarity for your specific plant material.[2] |
| Inadequate Plant Material Preparation | The physical state of the plant material significantly impacts extraction efficiency. Recommendation: Ensure the Iris rhizomes are properly dried to prevent enzymatic degradation and ground into a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction, leading to more thorough extraction.[3] |
| Poor Quality of Raw Material | The concentration of Iridals can vary based on the Iris species, geographical location, harvest time, and storage conditions.[4][5][6][7] Recommendation: Whenever possible, use authenticated, high-quality Iris species known to be rich in Iridals, such as Iris germanica, Iris variegata, or Iris tectorum.[8][9][10][11][12][13] Ensure proper post-harvest handling and storage of the rhizomes to maintain the integrity of the bioactive compounds. |
| Inefficient Extraction Method | Traditional methods like maceration may not be as effective as modern techniques. Recommendation: Consider employing advanced extraction methods such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These techniques can enhance solvent penetration into the plant matrix, leading to higher recovery in a shorter time.[2][14][15][16] |
| Suboptimal Extraction Parameters | Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction or degradation of Iridals. Recommendation: Optimize these parameters systematically. For instance, in UAE of isoflavones from Iris tectorum, a solvent-to-solid ratio of 30:1 (mL/g) and an extraction time of 30 minutes were found to be optimal.[17] While higher temperatures can increase solubility, they may also cause degradation of thermolabile compounds; a range of 40-60°C is often a good starting point.[2][3][18][19][20][21] |
Issue 2: Significant Loss of Iridals During Purification
| Potential Cause | Troubleshooting Steps & Recommendations |
| Irreversible Adsorption to Column | Iridals may bind too strongly to the stationary phase (e.g., silica (B1680970) gel) during column chromatography, preventing complete elution. Recommendation: Optimize the mobile phase polarity. A stepwise gradient of a polar solvent (e.g., ethanol in water) can be effective for eluting compounds from macroporous resins.[22][23] If using silica gel, a gradient of increasing polarity (e.g., ethyl acetate (B1210297) in hexane) may be necessary. |
| Compound Degradation | Iridals can be sensitive to pH and temperature during purification steps. Recommendation: Maintain a mildly acidic to neutral pH during purification to prevent hydrolysis or oxidation.[22] Use a rotary evaporator at a controlled low temperature (below 50°C) to remove solvents and prevent thermal degradation.[1][23] |
| Co-elution with Impurities | If the chromatographic separation is not optimal, Iridals may elute with other compounds, leading to the discarding of fractions containing the target molecules. Recommendation: Test different stationary phases (e.g., C18, C8) and optimize the mobile phase composition to achieve better resolution.[22] Analytical HPLC can be used to monitor the purity of fractions. |
| Precipitation on the Column | If the sample is not fully dissolved in the mobile phase before loading, it can precipitate on the column, leading to low recovery and blockage.[22] Recommendation: Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[24] |
| Incorrect Fraction Collection | Fractions containing Iridals may be missed if the detection parameters are not optimal. Recommendation: Use an appropriate detection wavelength for Iridals. While specific UV maxima for all Iridals are not uniform, a general starting point for related isoflavonoids from Iris is around 260-265 nm.[24][25] Collect fractions based on the elution profile and analyze each for the presence of the target compounds. |
Frequently Asked Questions (FAQs)
Q1: What are Iridals and why are they important?
A1: Iridals are a class of triterpenoid (B12794562) secondary metabolites found in the rhizomes of various Iris species.[8][9] They are of significant interest to researchers and drug development professionals due to their potential biological activities, including cytotoxic effects on human tumor cell lines.[10][12][13]
Q2: Which Iris species are good sources of Iridals?
A2: Several Iris species are known to contain Iridals. Some of the commonly studied species include Iris germanica, Iris variegata, Iris tectorum, and Iris pseudacorus.[8][9][11]
Q3: What is a good starting point for developing an this compound extraction protocol?
A3: A good starting point is to use dried and finely powdered Iris rhizomes. For the extraction solvent, a 70% aqueous ethanol solution is often effective for polar compounds like Iridals.[1] Consider using an advanced extraction technique like ultrasound-assisted extraction (UAE) for about 30 minutes at a controlled temperature (e.g., 45-50°C) with a solvent-to-solid ratio of around 30:1 (mL/g).[14][17]
Q4: How can I quantify the this compound content in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode-Array Detector (DAD) is a reliable method for quantifying Iridals. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.[24][25] The detection wavelength can be set around 260-265 nm for related compounds, though optimization for specific Iridals is recommended.[24][25] Quantification is achieved by creating a calibration curve using a purified this compound standard.[25]
Q5: My this compound yield is consistently low. What is the most likely culprit?
A5: Consistently low yields often point to a combination of factors. The most common issues are suboptimal solvent choice, inadequate plant material preparation (insufficient grinding), and inefficient extraction parameters (time, temperature). Start by systematically optimizing your solvent system and ensuring your plant material is finely powdered. Then, explore the effects of varying extraction time and temperature.[1][2][3]
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Isoflavones from Iris tectorum (Adapted from UAE studies, for illustrative purposes)
| Parameter | Condition 1 | Yield (mg/g) | Condition 2 | Yield (mg/g) | Condition 3 | Yield (mg/g) |
| Solvent Concentration ([C₈MIM]Br) | 0.1 M | 28.5 | 0.5 M | 37.5 | 1.5 M | 32.1 |
| Extraction Time (minutes) | 10 | 21.0 | 30 | 37.3 | 50 | 37.8 |
| Solvent-to-Solid Ratio (mL/g) | 10:1 | 29.8 | 30:1 | 37.4 | 50:1 | 38.1 |
Data adapted from a study on isoflavones in Iris tectorum, which are structurally different from Iridals but provide a useful reference for parameter optimization.[17] The highest yields are highlighted in bold.
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Iridals from Iris Rhizomes
-
Plant Material Preparation:
-
Thoroughly wash and dry the Iris rhizomes.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).[14]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Collect the filtrate. For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.[1]
-
Protocol 2: Quantitative Analysis of Iridals by HPLC
-
Sample Preparation:
-
HPLC Conditions (Starting Point):
-
Quantification:
-
Prepare a series of standard solutions of a known this compound at different concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the this compound in the sample by comparing its peak area to the calibration curve.[25]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leaf Area Index and yield [cid-inc.com]
- 7. Improving the Yield and Nutritional Quality of Forage Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the iridals in rhizome extracts of Iris variegata Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridals from Iris tectorum and Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiplasmodial and antifungal activities of this compound, a plant triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental design for ultrasound-assisted extraction of Schinus terebinthifolius | Research, Society and Development [rsdjournal.org]
- 16. Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. chesci.com [chesci.com]
troubleshooting Iridal degradation during purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the degradation of Iridals during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Iridals.
Q1: My final yield of the target Iridal is significantly lower than expected. What are the potential causes?
A: Low recovery of Iridals is a common issue stemming from their potential instability during the extraction and purification process.[1][2] Several factors could be responsible:
-
pH Instability: Many Iridals, particularly iridoid glycosides with ester bonds, are susceptible to degradation under alkaline conditions (pH ≥ 10), which can cause hydrolysis.[3] Conversely, some this compound pigments show greater stability in acidic conditions (pH 3.0-4.0).[4]
-
Thermal Degradation: Although many Iridals are relatively stable at temperatures up to 80°C, prolonged exposure to heat or processing heat-labile compounds can lead to degradation.[1][3] Decoction, for instance, is only suitable for water-soluble and heat-stable constituents.[5]
-
Oxidative Degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Sub-optimal Chromatography Conditions: The choice of solvents, stationary phase, and elution gradient can significantly impact recovery. Irreversible chemisorption can occur on polar adsorbents like silica (B1680970) gel if conditions are not optimized.[6]
Recommended Actions:
-
Monitor pH: Continuously monitor and control the pH of all buffers and solutions. Aim for a slightly acidic to neutral pH range (pH 4-7) unless specific this compound stability data suggests otherwise.
-
Control Temperature: Perform all purification steps at reduced temperatures (e.g., 4°C) where possible. Avoid unnecessarily high temperatures during solvent evaporation.[7]
-
Degas Solvents: Degas all solvents used in chromatography to minimize dissolved oxygen. Consider adding antioxidants like ascorbic acid or BHT in trace amounts if oxidation is suspected.
-
Optimize Chromatography: Perform small-scale analytical runs to optimize separation conditions before proceeding to a preparative scale.[8]
Q2: I am observing unexpected peaks in my HPLC/TLC analysis of purified fractions. Could this be this compound degradation?
A: Yes, the appearance of new peaks is a strong indicator of compound degradation.[9] During purification, the parent this compound can break down into multiple degradation products, which then appear as new, often more polar, spots or peaks in the chromatogram.
Recommended Actions:
-
Forced Degradation Study: Conduct a forced degradation study by exposing a small amount of your starting material or a semi-purified fraction to stress conditions (acid, base, heat, oxidation, light).[10] Analyze the results using a stability-indicating method like HPLC to see if the degradation products match the unexpected peaks in your main experiment.[9]
-
Characterize New Peaks: If possible, isolate the unknown peaks and use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify their structures.[10][11] This can help confirm if they are derivatives of your target this compound and elucidate the degradation pathway.
-
Review and Refine Protocol: Based on the identified degradation pathway (e.g., hydrolysis), revisit your purification protocol to eliminate the causative conditions.
Logical Troubleshooting Workflow for this compound Degradation
Caption: A step-by-step workflow for troubleshooting this compound degradation during purification.
Frequently Asked Questions (FAQs)
Q: What are the primary factors that influence this compound stability during purification?
A: The most critical factors are pH, temperature, and exposure to oxygen. Iridoid glycosides are particularly sensitive to alkaline pH, which can cleave ester linkages.[3] High temperatures can accelerate degradation, and exposure to atmospheric oxygen can cause oxidation, especially for Iridals with sensitive functional groups.[1][7]
Q: Which analytical techniques are best for monitoring this compound degradation?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring degradation.[11] It allows for the separation and quantification of the parent this compound and its degradation products.[9] Coupling HPLC with Mass Spectrometry (LC-MS) provides structural information about the degradation products, aiding in their identification.[11] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.[11]
Q: What are the best practices for storing crude extracts and purified Iridals?
A: To ensure long-term stability, samples should be stored under conditions that minimize the risk of degradation:
-
Temperature: Store at low temperatures, typically -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing them in the dark.
-
Solvent: If stored in solution, use a non-reactive, aprotic solvent and ensure it is free of water and peroxides. For long-term storage, it is often best to store the compound as a dry, solid powder.
Data on this compound Stability
The stability of Iridals is highly dependent on their specific structure and the experimental conditions. Below is a summary of stability data for various iridoid glycosides.
| Iridoid Compound | Condition | Stability Outcome | Reference |
| Ulmoidoside C (UC) | pH ≤ 8 | Stable | [3] |
| pH ≥ 10 | Gradually degrades into Ulmoidoside A (UA), Scyphiphin D (SD), and Geniposidic acid (GPA) | [3] | |
| Temperature (20-80°C) | Stable | [3] | |
| Ulmoidoside D (UD) | pH 4 and 6 | Stable | [3] |
| pH 2 and 8 | Slowly converts to Ulmoidoside C (UC) | [3] | |
| pH 10 | Hydrolyzes to UC, then slowly converts to UA, SD, and GPA | [3] | |
| Geniposidic acid (GPA) | Tested pH and Temp | Most stable of the tested compounds | [3] |
| Iridoid Pigments | pH 3.0-4.0 | More stable | [4] |
| Temperature (12-20°C) | More stable | [4] |
Key Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a standard chromatographic approach for isolating Iridals from a crude plant extract.
General this compound Purification Workflow
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
Technical Support Center: Managing Iridium-Compound Instability in DMSO Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the instability of iridium-based compounds, herein referred to as "Iridals," in dimethyl sulfoxide (B87167) (DMSO) stock solutions. The information provided is based on the general reactivity of iridium complexes with DMSO.
Frequently Asked Questions (FAQs)
Q1: What is "Iridal" and why is it unstable in DMSO?
A1: "this compound" is not a standard chemical name and may refer to a specific iridium-containing compound. The instability of many iridium compounds in DMSO stems from the reactivity of the iridium center with the DMSO solvent. DMSO can act as a ligand and may reduce the iridium center (e.g., from Ir(IV) to Ir(III)), leading to the formation of different iridium-DMSO complexes.[1][2][3] This can result in changes in the compound's structure, activity, and solubility.
Q2: What are the common signs of this compound instability in a DMSO stock solution?
A2: Common signs of instability include:
-
Color change: The solution may change color over time, indicating the formation of new chemical species.
-
Precipitation: The compound may precipitate out of the solution, especially after freeze-thaw cycles or prolonged storage.[4]
-
Loss of biological activity: Degradation of the parent compound can lead to inconsistent or weaker than expected results in biological assays.[5]
-
Appearance of new peaks in analytical profiles: Techniques like HPLC or LC-MS may show additional peaks that were not present in the freshly prepared solution, indicating the presence of degradation products.[4]
Q3: How should I prepare and store my this compound stock solutions in DMSO to maximize stability?
A3: To maximize stability, it is recommended to:
-
Use anhydrous DMSO: DMSO is hygroscopic and absorbed water can promote the degradation of some compounds.[4]
-
Store at low temperatures: For short-term storage (up to one month), -20°C is recommended. For long-term storage, -80°C is preferable.[6][7]
-
Aliquot into single-use vials: This minimizes the number of freeze-thaw cycles, which can accelerate degradation and cause precipitation.[4][6]
-
Protect from light: Some compounds are light-sensitive. Store vials in the dark.[8]
-
Prepare fresh solutions: For critical experiments, it is always best to use a freshly prepared stock solution.[5]
Q4: Can I warm my this compound-DMSO solution to redissolve a precipitate?
A4: Gentle warming (e.g., to 37°C) and sonication can be used to redissolve a precipitate.[6] However, be aware that heating can also accelerate the degradation of the compound. If you observe a precipitate, it may also be a sign of compound degradation, and it is advisable to prepare a fresh stock solution if possible.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions in DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution | - Exceeded solubility limit- Water contamination in DMSO- Repeated freeze-thaw cycles- Compound degradation | - Ensure the concentration is within the known solubility limit.- Use fresh, anhydrous DMSO.- Aliquot stock solutions into single-use vials.- If precipitation persists, consider preparing a fresh stock solution. |
| Inconsistent or weak biological activity | - Degradation of the this compound compound in the stock solution- Inaccurate concentration of the stock solution | - Prepare a fresh stock solution from the solid compound.- Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy).- Run a positive control to ensure the assay is performing as expected. |
| Color change in stock solution | - Reaction of the this compound compound with DMSO- Presence of impurities or contaminants | - This often indicates a chemical transformation. It is highly recommended to prepare a fresh stock solution.- Analyze the solution by HPLC or LC-MS to identify potential degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol outlines a general method to assess the stability of an this compound compound in a DMSO stock solution over time.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a fresh stock solution of the this compound compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Take an initial sample (T=0): Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) in an appropriate solvent mixture (e.g., 50:50 ACN:water).
-
Store the stock solution under desired conditions (e.g., -20°C, room temperature).
-
Take samples at various time points (e.g., 24h, 48h, 1 week, 1 month). For each time point, dilute an aliquot of the stock solution in the same manner as the T=0 sample.
-
Analyze all samples by HPLC-UV. Use a suitable gradient method to separate the parent compound from potential degradation products. Monitor at a wavelength where the this compound compound has strong absorbance.
-
Analyze the data: Compare the peak area of the parent this compound compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The stability can be expressed as the percentage of the parent compound remaining at each time point.
Data Presentation
Table 1: Hypothetical Stability Data for an this compound Compound in DMSO
This table provides an example of how to present stability data for an this compound compound under different storage conditions. Actual stability will be compound-specific.
| Storage Condition | Time Point | % Parent Compound Remaining (HPLC Peak Area) | Observations |
| -80°C | 1 month | 99.5% | Clear, colorless solution |
| 3 months | 98.2% | Clear, colorless solution | |
| 6 months | 97.1% | Clear, colorless solution | |
| -20°C | 1 month | 95.3% | Clear, colorless solution |
| 3 months | 88.7% | Slight yellowing | |
| 6 months | 75.4% | Yellow solution, minor precipitate | |
| Room Temperature | 24 hours | 82.1% | Noticeable yellowing |
| 1 week | 45.6% | Dark yellow solution, significant precipitate |
Visualizations
Caption: Troubleshooting workflow for this compound-DMSO solution instability.
Caption: Simplified diagram of a potential this compound degradation pathway in DMSO.
References
- 1. 398. First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2] - Magritek [magritek.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. michigan.gov [michigan.gov]
Technical Support Center: Optimizing HPLC Separation of Iridal Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of Iridal isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges in separating these structurally similar compounds.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers in a direct question-and-answer format.
Q1: My this compound isomers are co-eluting or showing very poor resolution. What are the primary steps to improve separation?
A1: Co-elution is the most common challenge when separating isomers due to their similar physicochemical properties.[1][2] A systematic approach focusing on improving the column's selectivity (α) and efficiency (N) is necessary.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most critical factor.[3]
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content can enhance retention and improve separation.[2]
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If one is not providing adequate separation, switch to the other.[2]
-
Adjust pH: For ionizable compounds, minor changes in the mobile phase pH can significantly alter retention and selectivity.[2][4]
-
Incorporate Additives: Buffers or ion-pairing agents can influence the retention of charged or polar compounds.[2][4]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
For Diastereomers/Positional Isomers: Consider columns with different selectivities, such as Phenyl, Pentafluorophenyl (PFP), or embedded amide phases, which offer π-π interactions or shape selectivity.[5][6]
-
For Enantiomers: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are the most widely used and effective for a broad range of chiral compounds.[7][8] A screening of 3-5 different chiral columns is often recommended.[2][9]
-
-
Adjust Column Temperature: Temperature can alter selectivity.[10] Lowering the temperature often increases chiral selectivity and can improve resolution for closely eluting compounds, though it will increase analysis time and backpressure.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[11]
Q2: I'm observing significant peak tailing for my this compound peaks. What are the likely causes and how can I fix it?
A2: Peak tailing can compromise quantification accuracy and resolution. The most common causes are secondary interactions with the stationary phase or column overload.
Troubleshooting Steps:
-
Address Secondary Interactions: Iridals, like other iridoids, have multiple hydroxyl groups that can interact with active silanol (B1196071) groups on silica-based stationary phases.[1]
-
Check for Column Overload: Injecting too much sample can saturate the column.[1][11]
-
Dilute the Sample: Reduce the concentration of your sample and reinject. If the peak shape improves, the original sample was overloaded.[1]
-
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[11]
-
Inspect for Column Contamination: Accumulated contaminants can cause poor peak shape. Use a guard column to protect the analytical column and flush the system with a strong solvent if contamination is suspected.[1]
Q3: The retention times of my this compound peaks are shifting between injections. What could be causing this instability?
A3: Shifting retention times indicate a lack of method robustness and can be caused by several factors related to the HPLC system or method parameters.
Troubleshooting Steps:
-
Ensure Consistent Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Prepare fresh mobile phase for each run, ensuring accurate measurements. If using an online mixer, verify that the pumps are working correctly and solvents are properly degassed.[1]
-
Allow for Sufficient Column Equilibration: The column must be fully equilibrated to the initial mobile phase conditions before each injection, especially in gradient elution.[1]
-
Control Column Temperature: Fluctuations in ambient or column temperature affect retention times. Using a column oven is essential for maintaining a constant, controlled temperature.[1][10]
-
Check for System Leaks or Pump Issues: Leaks or faulty pump check valves can lead to inconsistent flow rates and, consequently, variable retention times. Regular system maintenance is crucial.[1]
Data Presentation: HPLC Parameters for Iridoid Separation
The following tables summarize typical HPLC parameters used for the separation of various iridoids, which can serve as a starting point for developing methods for this compound isomers.
Table 1: Example Reversed-Phase HPLC Conditions for Iridoid Analysis
| Parameter | Method 1 | Method 2 |
| Column | Welchrom C18 (250 mm × 4.6 mm, 5 µm) | Monolithic silica (B1680970) (Chromolith Performance RP-18e) |
| Mobile Phase A | Methanol | Water (pH 2.0 with phosphoric acid) |
| Mobile Phase B | Water (containing 0.1% phosphoric acid) | Acetonitrile |
| Gradient Program | 28% A (0-8 min), 35% A (8-15 min) | Gradient (not specified) |
| Flow Rate | 1.0 mL/min | 5.0 mL/min |
| Column Temperature | 35°C | 30°C |
| Detection | 240 nm | 278 nm |
| Reference | [1] | [1] |
Table 2: Chiral Stationary Phase (CSP) Selection Guide
| CSP Type | Chiral Selector | Common Applications & Characteristics |
| Polysaccharide-Based | Amylose or Cellulose derivatives | Broad applicability for a wide range of chiral compounds. Most popular choice for initial screening.[7][8] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Good for separating polar and ionizable compounds. |
| Cyclodextrin-Based | α-, β-, or γ-cyclodextrin | Separation is based on inclusion complexation.[12] |
| Pirkle-Type | π-electron acceptor/donor phases | Useful for a wide variety of compound classes. |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to achieving successful separations.
Protocol 1: General Sample Preparation from Plant Material
This protocol provides a general guideline for extracting Iridals from plant rhizomes or other tissues.
-
Grinding: Dry the plant material (e.g., Iris rhizomes) and grind it into a fine powder.[1]
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample.
-
Add 25 mL of an appropriate extraction solvent (e.g., 50-100% methanol).
-
Employ an extraction technique such as ultrasonication for 20-30 minutes or heat-refluxing at a controlled temperature.[1]
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter (e.g., PTFE or nylon) to remove particulate matter.[1]
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the filtered solution directly into the HPLC system. If necessary, dilute the sample with the initial mobile phase.[2]
Protocol 2: Chiral HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a separation method for chiral this compound isomers.
-
Initial Column & Mobile Phase Screening:
-
Select a set of 3-5 diverse chiral stationary phases for screening, with an emphasis on polysaccharide-based columns (e.g., Chiralpak series).[2]
-
Choose a mobile phase system based on the column type (e.g., normal-phase: hexane/alcohol; reversed-phase: water/acetonitrile or methanol).
-
-
Perform a Scouting Gradient: Run a broad gradient elution on each column to determine if separation is feasible and to identify the approximate elution range of the isomers.[2]
-
Optimization of Selectivity (α):
-
Based on the best results from the scouting run, select the most promising column.
-
Systematically adjust the mobile phase composition. For normal-phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol).
-
If using additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds), optimize their concentration (typically 0.1%).[13]
-
-
Optimization of Efficiency (N) and Retention (k'):
-
Adjust the flow rate to balance resolution and analysis time.
-
Optimize the column temperature to fine-tune selectivity.[13]
-
-
Method Validation: Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to established guidelines.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Diagram 2: Chiral Method Development Strategy
Caption: A workflow for developing a robust chiral HPLC method.
Diagram 3: Key Factors Influencing HPLC Selectivity
Caption: Core parameters affecting the separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS of Iridals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Iridals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Iridals?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., Iridals).[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target Iridals in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: I'm observing poor sensitivity and inconsistent results for my Iridal standards. Could this be due to matrix effects?
A2: Yes, poor sensitivity and reproducibility are classic signs of matrix effects, particularly ion suppression.[2] Co-eluting compounds from the sample matrix can compete with your this compound analytes for ionization, reducing the number of analyte ions that reach the detector.[1] This effect can vary between samples, leading to high variability in your results.[4] It is crucial to assess for matrix effects during method development.[5][6]
Q3: What is the best way to compensate for matrix effects during the quantification of Iridals?
A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][7] A SIL-IS is a version of the analyte where some atoms have been replaced with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] Because it is chemically almost identical to the analyte, it will co-elute and experience nearly the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. If a SIL-IS is not available, a structural analogue can be used, but it may not compensate for matrix effects as effectively.
Q4: How can I reduce matrix effects before injecting my sample into the LC-MS/MS system?
A4: Thorough sample preparation is the most critical step to reduce matrix effects.[3] The goal is to remove as many interfering matrix components as possible while efficiently extracting the target Iridals. Common techniques include:
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing phospholipids (B1166683) and other interferences, resulting in the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): A good option for separating analytes from matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): A simpler but often less clean method that removes proteins but may leave other matrix components like phospholipids in the extract.
Improving chromatographic separation to resolve Iridals from co-eluting matrix components is also a key strategy.[2]
Q5: How do I quantitatively measure the extent of matrix effects in my this compound assay?
A5: The "gold standard" for quantifying matrix effects is the post-extraction spike method .[5] This involves comparing the peak response of an analyte spiked into a blank matrix extract (after extraction) to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF) .
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
For a robust method, the matrix factor should ideally be between 0.8 and 1.2.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or no analyte signal, poor sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are suppressing the ionization of the this compound analyte.[1] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) to better remove interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression region. A post-column infusion experiment can identify where ion suppression is occurring in your chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High variability in results (poor precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies from sample to sample.[4] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[2][7] The IS should be added at the very beginning of the sample preparation process. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. |
| Analyte peak is fronting or tailing | Chromatographic Issues or Matrix Overload: The analytical column may be overloaded with matrix components, or the mobile phase may be incompatible. | 1. Enhance Sample Cleanup: A cleaner sample will improve peak shape. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the ionization state of your this compound analytes. 3. Reduce Injection Volume: Injecting a smaller volume can prevent column overload. |
| Shifting retention times | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry and affect retention times. | 1. Implement a Diverter Valve: Program the system to divert the flow from the column to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run. 2. Thorough Column Washing: Ensure a robust column wash step at the end of each run to remove strongly retained matrix components. |
Quantitative Data Summary
Effective sample preparation is crucial for minimizing matrix effects. The following table presents recovery data for several iridoid glycosides from a plant matrix (Morinda officinalis), demonstrating the efficacy of a validated extraction method. High and consistent recovery is indicative of a successful reduction in signal loss due to both extraction inefficiency and matrix effects.
Table 1: Recovery of Iridoid Glycosides from Morinda officinalis Matrix [5]
| Compound | Spiked Amount (µg) | Found Amount (µg) | Mean Recovery (%) | RSD (%) |
| Monotropein | 1500 | 1480 | 98.37 | 3.23 |
| 1850 | 1832 | 99.04 | 2.15 | |
| 2220 | 2211 | 99.58 | 3.06 | |
| Deacetyl asperulosidic acid | 1500 | 1467 | 97.83 | 4.07 |
| 1880 | 1847 | 98.26 | 2.38 | |
| 2260 | 2229 | 98.64 | 1.95 | |
| Asperulosidic acid | 140 | 136 | 97.33 | 2.84 |
| 175 | 172 | 98.04 | 3.37 | |
| 210 | 209 | 99.86 | 3.69 |
The following table provides an example of how to calculate the Matrix Factor (MF) to quantitatively assess matrix effects.
Table 2: Example Calculation of Matrix Factor (MF) for an this compound Analyte
| Sample Type | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Calculation | Matrix Factor (MF) | % Matrix Effect |
| Analyte in Neat Solvent (A) | 100 | 550,000 | - | - | - |
| Post-extraction Spike in Blank Matrix (B) | 100 | 440,000 | MF = B / A | 0.80 | -20% (Suppression) |
Experimental Protocols & Visualizations
Protocol 1: Extraction of Iridals from Plant Material
This protocol is a representative method for extracting Iridals and Iridoid Glycosides from a dried, powdered plant matrix, such as Cornus fruit.[7]
-
Sample Weighing: Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of internal standard (ideally a SIL-IS) to the dry matrix.
-
Extraction Solvent Addition: Add 25 mL of 70% methanol (B129727) in water (v/v).
-
Mixing: Vortex the tube for 1 minute to ensure the sample is thoroughly wetted and mixed.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell lysis and extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an LC vial for analysis.
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Extract: Follow the full extraction procedure (Protocol 1) using a blank matrix sample that is known to contain no this compound analytes.
-
Prepare Neat Solutions: Prepare a series of standards of your this compound analyte and internal standard in the final mobile phase composition (e.g., 50:50 water:acetonitrile) at low, medium, and high concentrations relevant to your assay.
-
Prepare Post-Spike Samples: Take the blank matrix extract and spike in the this compound analyte and internal standard to match the final concentrations of the neat solutions.
-
Analyze Samples: Inject both the neat solutions (Set A) and the post-extraction spiked samples (Set B) into the LC-MS/MS.
-
Calculate Matrix Factor (MF): For each concentration level, calculate the MF using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate IS-Normalized MF: To determine if the internal standard effectively compensates for the matrix effect, calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard) An IS-Normalized MF close to 1.0 indicates successful compensation.
Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common issues related to matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the precipitation of compounds, such as Iridal, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a triterpenoid (B12794562) compound isolated from plants of the Iris genus.[1][2] Like many organic compounds, especially those with complex structures, this compound has limited aqueous solubility. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and other components. When a concentrated stock solution of a compound like this compound (often dissolved in an organic solvent like DMSO) is added to the aqueous media, the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate.[3]
Q2: What are the common causes of compound precipitation in cell culture media?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media:
-
Poor Solubility of the Compound: The intrinsic chemical properties of the compound may limit its solubility in aqueous solutions.[3]
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will lead to precipitation.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause localized high concentrations of the compound and the organic solvent, leading to precipitation.[3]
-
Temperature Effects: Changes in temperature can affect the solubility of compounds.[4][5][6] Media is often stored at cool temperatures, and warming it to 37°C can sometimes, though not always, aid in solubility. Conversely, some compounds may be less soluble at higher temperatures.
-
pH of the Media: The pH of the cell culture medium, typically between 7.2 and 7.4, can influence the ionization state of a compound, which in turn affects its solubility.[7][8][9][10]
-
Interaction with Media Components: The compound may interact with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes.[4][6][11]
-
Evaporation: Evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of the added compound.[4][5][11]
Q3: How can I determine the maximum soluble concentration of my compound in cell culture media?
A solubility test is recommended. This involves preparing serial dilutions of your compound in the specific cell culture medium you will be using for your experiment. After an appropriate incubation period (e.g., 2 hours at 37°C), the solutions should be visually inspected for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after adding your compound to the cell culture medium, follow this troubleshooting guide.
Problem: Precipitate forms immediately upon adding the compound stock solution.
This is often due to "solvent shock" or exceeding the compound's solubility limit.
Solutions:
-
Optimize the Addition Method:
-
Reduce the Final Concentration: Lower the final concentration of the compound in the culture medium.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution can sometimes help, as a larger volume can be added more slowly and mixed more effectively.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the culture medium.[3]
Problem: Precipitate forms over time during incubation.
This may be due to compound instability, temperature effects, or interactions with media components.
Solutions:
-
Check for Temperature Effects: Ensure the incubator temperature is stable. Some compounds may be less stable or soluble at 37°C over extended periods.
-
Evaluate pH Stability: Cell metabolism can alter the pH of the medium over time.[8] Monitor the pH and consider using a medium with a more robust buffering system if significant changes are observed.
-
Consider Serum Interactions: If using a serum-containing medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
Data Presentation
Table 1: General Solubility Guidelines for Poorly Soluble Compounds in Cell Culture
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubilizing power for many organic compounds. |
| Stock Concentration | 1-10 mM | A balance between minimizing DMSO volume and avoiding precipitation upon dilution. |
| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | To minimize solvent-induced cytotoxicity.[3] |
| Media Temperature | Pre-warm to 37°C | To mimic physiological conditions and potentially aid solubility.[3] |
| Mixing Method | Add dropwise while swirling | To ensure rapid and even dispersion and avoid localized high concentrations.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Cell Culture Medium
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the mass of this compound needed for the desired volume and concentration.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
-
Procedure for Diluting the Stock Solution into Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your pre-warmed cell culture medium. Ensure the final DMSO concentration will be non-toxic to your cells (ideally ≤ 0.1%).[3]
-
Under sterile conditions, slowly add the calculated volume of the stock solution to the medium while gently swirling the flask or plate.
-
Immediately mix the medium gently by pipetting up and down or by continued swirling to ensure uniform distribution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: The process of solvent shock leading to compound precipitation.
References
- 1. This compound | C30H50O3 | CID 5318463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 9. selectscience.net [selectscience.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
troubleshooting inconsistent results in Iridal cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iridal cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values for this compound can stem from several factors, ranging from experimental setup to cell health. Here are some common causes and troubleshooting steps:
-
Cellular Conditions: The physiological state of your cells is critical. Ensure you are using cells from a consistent, low passage number as high passage numbers can lead to genetic drift and altered drug sensitivity.[1] Always use cells that are in the logarithmic growth phase for your experiments.
-
Cell Seeding Density: Inconsistent initial cell seeding density can lead to significant variations in viability readouts.[1][2] A higher cell density can lead to an underestimation of cytotoxicity, resulting in a higher IC50 value.[1] It is crucial to maintain a consistent seeding density across all experiments.[1]
-
Compound Stability and Solubility: this compound, like many compounds, may have limited stability in solution. Prepare fresh stock solutions for each experiment to minimize degradation.[2] If this compound precipitates in the culture medium, it can lead to inconsistent exposure.[2] Consider preparing a higher concentration stock in a suitable solvent like DMSO and then performing serial dilutions.[3]
-
Incubation Time: The cytotoxic effects of this compound are likely time-dependent. Inconsistent incubation times will lead to variable results.[2] Standardize the incubation period across all assays.
Q2: Our negative control wells (cells with vehicle only) are showing low viability. What could be the issue?
A2: Low viability in negative controls suggests a problem with your experimental conditions rather than the compound being tested. Consider the following:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, high concentrations can be toxic to cells.[2] Ensure the final solvent concentration in your vehicle control is consistent with that in your experimental wells and is at a non-toxic level (typically ≤0.1% for DMSO).[1][2]
-
Cell Health: Ensure the cells you are using are healthy and not compromised before starting the experiment. Visually inspect the cells under a microscope before and after seeding.
-
Contamination: Microbial contamination can rapidly kill cells. Check your cell culture for any signs of contamination.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased cell death.[3][4] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[3]
Q3: We are not observing a dose-dependent cytotoxic effect with this compound. What should we do?
A3: If you are not seeing the expected dose-response curve, it could be due to several reasons:
-
Concentration Range: The concentration range of this compound you are testing may be too low to induce a cytotoxic effect.[3] It is advisable to perform a broad dose-response curve in your initial experiments to determine the effective concentration range.[3]
-
Compound Degradation: this compound may have degraded. Use a freshly prepared stock solution and ensure it has been stored correctly, protected from light and at the appropriate temperature.[3]
-
Assay Suitability: The chosen cytotoxicity assay may not be suitable for this compound's mechanism of action.[3] For example, if this compound interferes with the chemistry of a colorimetric assay (like MTT), it could lead to inaccurate results.[5] Consider using an orthogonal assay that measures a different cell death endpoint.[1]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the true signal from the cells and lead to inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Interference | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.[5] | Determine if this compound itself produces a signal and subtract this background from your experimental values. |
| Media Components | Phenol (B47542) red in culture media can quench fluorescence in some assays.[4] | Use phenol red-free media for the assay incubation period to reduce background fluorescence. |
| Incomplete Reagent Removal | Residual reagents after washing steps can contribute to background. | Ensure thorough but gentle washing of the cell monolayer between steps. |
Issue 2: Inconsistent Results Across a 96-Well Plate
Variability within a single plate can invalidate your results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Edge Effects | Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[3] | Reduced evaporation and more consistent results in the inner wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes.[3] | Uniform cell distribution across all wells, leading to more consistent readings. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading. | Minimized variability in enzyme kinetics or reagent activity due to temperature differences. |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).[1]
-
Include a vehicle control (medium with the same final concentration of solvent) and a no-cell control (medium only).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1][3]
-
-
MTT Assay:
-
Formazan (B1609692) Solubilization and Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in this compound cytotoxicity assays.
Caption: A standard experimental workflow for conducting an this compound cytotoxicity assay.
References
Technical Support Center: Iridal Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Iridal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound purification.
| Problem | Possible Cause | Recommended Solution |
| Low this compound Yield | Inefficient Cell Lysis: this compound may not be fully released from the host cells. | Optimize lysis buffer composition by including appropriate detergents or enzymes. Increase the duration or intensity of mechanical disruption methods like sonication or homogenization.[1] |
| Suboptimal Binding to Chromatography Resin: The pH or ionic strength of the binding buffer may not be ideal for this compound-resin interaction. | Perform small-scale experiments to test a range of pH and salt concentrations in the binding buffer. | |
| Precipitation of this compound during Purification: Changes in buffer composition or temperature may cause this compound to become insoluble. | Add stabilizing agents such as glycerol (B35011) or non-ionic detergents to the buffers. If possible, conduct purification steps at a different temperature (e.g., room temperature instead of 4°C) to reduce viscosity and potential precipitation. | |
| Loss of His-tag: If using affinity chromatography, the histidine tag may have been cleaved by proteases. | Add protease inhibitors to the lysis buffer.[1] Confirm the presence of the His-tag using a Western blot.[1] | |
| Poor this compound Purity | Insufficient Washing of Chromatography Column: Non-specifically bound proteins are co-eluting with this compound. | Increase the volume of the wash buffer or the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins) in the wash steps. |
| Non-specific Hydrophobic Interactions: this compound or contaminating proteins may be interacting with the resin via hydrophobicity. | Add a non-ionic detergent (e.g., 0.2% Tween-20) or adjust the salt concentration in the buffers to disrupt these interactions. | |
| Co-purification of Host Cell Proteins: Some host proteins may have similar properties to this compound, leading to their co-elution. | Introduce an additional purification step using a different chromatography technique (e.g., ion exchange or size exclusion chromatography) to separate this compound from contaminants.[2] | |
| Column Clogging or Slow Flow Rate | Presence of Cell Debris in Lysate: Incomplete clarification of the cell lysate can clog the chromatography column. | Centrifuge the lysate at a higher speed or for a longer duration. Pass the lysate through a 0.22 µm or 0.45 µm filter before loading it onto the column. |
| High Viscosity of the Sample: A high concentration of this compound or the presence of nucleic acids can increase the viscosity of the sample. | Dilute the sample before loading. Add DNase to the lysis buffer to break down nucleic acids. | |
| Precipitation of Protein on the Column: this compound may be precipitating on the column due to unfavorable buffer conditions. | Decrease the amount of sample loaded onto the column or elute with a linear gradient instead of a step elution to reduce protein concentration. |
Frequently Asked Questions (FAQs)
1. What is the most common strategy for scaling up this compound purification?
The most common strategy is linear scale-up, particularly for chromatography steps.[3] This involves increasing the column diameter while keeping the bed height and linear flow rate constant to ensure that the residence time of this compound on the resin remains the same across different scales.[4]
2. How can I improve the purity of my this compound preparation?
Improving purity often requires a multi-step purification approach.[2] After an initial capture step, such as affinity chromatography, subsequent polishing steps like ion exchange chromatography (IEX) or size exclusion chromatography (SEC) can be employed to remove remaining impurities. Optimizing wash steps during chromatography by increasing the wash volume or adding a competitive agent can also enhance purity.
3. My this compound protein is precipitating during purification. What can I do?
Protein precipitation can be addressed by modifying buffer conditions. Consider adding stabilizing agents like glycerol, arginine, or non-ionic detergents. Also, evaluate the pH and salt concentration of your buffers, as suboptimal conditions can lead to insolubility. In some cases, performing the purification at a different temperature can prevent precipitation.
4. What are the key considerations when selecting a chromatography resin for this compound purification?
When selecting a resin, consider its availability at the required scale and its physical and technical limitations.[4] The cost of the resin can also be a significant factor, especially for large-scale production.[4] For initial capture of a tagged this compound, an affinity resin is a good choice. For subsequent polishing steps, the choice of resin (ion exchange, hydrophobic interaction, or size exclusion) will depend on the specific properties of this compound and the remaining impurities.
5. How do I choose between different purification methods for this compound?
The choice of purification method depends on the source of the this compound (e.g., rabbit sera, human plasma) and the desired yield and purity.[5] A comparative analysis of different methods, such as various types of affinity chromatography or different precipitation techniques, can help determine the optimal strategy for your specific application.[5]
Experimental Protocols
General Protocol for Affinity Chromatography of His-tagged this compound
-
Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA resin) with 5-10 column volumes (CV) of binding buffer.
-
Sample Loading: Load the clarified and filtered cell lysate containing His-tagged this compound onto the column. The flow rate should be optimized to allow for efficient binding.
-
Washing: Wash the column with 10-15 CV of wash buffer to remove non-specifically bound proteins. The wash buffer typically contains a low concentration of a competitive agent, such as imidazole.
-
Elution: Elute the bound this compound from the column using an elution buffer containing a high concentration of the competitive agent. Elution can be performed in a single step or using a linear gradient to improve purity.
-
Analysis: Analyze the collected fractions for this compound concentration and purity using methods like SDS-PAGE and UV-Vis spectrophotometry.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. neb.com [neb.com]
- 2. Factors affecting therapeutic protein purity and yield during chromatographic purification [pubmed.ncbi.nlm.nih.gov]
- 3. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Evaluation of immunoglobulin purification methods and their impact on quality and yield of antigen-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Iridal Compounds for Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridal compounds. This resource provides essential guidance on maintaining the stability of these sensitive compounds during storage and experimentation. Iridals are known for their potential therapeutic properties, but their inherent instability can pose significant challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the integrity of your this compound compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound compounds in a question-and-answer format.
Q1: I'm observing a progressive loss of biological activity in my this compound compound samples over time. What is the likely cause?
A loss of biological activity is a primary indicator of compound degradation. This compound compounds are known to be sensitive and can decompose when in contact with air.[1] The most probable cause is the oxidation of the conjugated aldehyde side chain, which is a key structural feature of iridals. Aldehydes are generally susceptible to oxidation, which would alter the compound's structure and, consequently, its biological function.[2][3][4][5]
Q2: My stock solution of an this compound compound, initially clear, has turned yellowish and/or a precipitate has formed. What should I do?
Color changes and precipitation are physical signs of chemical degradation. You should discard the solution, as the compound is likely significantly degraded, and the exact concentration of the active this compound is unknown. To prevent this, always store stock solutions at low temperatures (-20°C to -80°C), protected from light, and consider using solvents like DMSO for better stability.[6] Prepare fresh working solutions from a frozen stock for each experiment to minimize the time the compound spends in solution at room temperature.[6]
Q3: My HPLC analysis of a stored this compound sample shows multiple new peaks that were not present in the freshly prepared sample. What are these peaks?
These new peaks are likely degradation products. Iridals can degrade into various smaller molecules or isomers. To identify these, a forced degradation study is recommended. By intentionally exposing the this compound compound to stress conditions such as acid, base, heat, oxidation, and light, you can generate and identify the potential degradation products using techniques like LC-MS.[7]
Q4: I am experiencing inconsistent results in my experiments using this compound compounds from different batches. What could be the reason?
Inconsistent results between batches can be due to variability in the purity and stability of each batch. It is crucial to have a validated stability-indicating analytical method, such as HPLC, to assess the purity and integrity of each new batch of your this compound compound upon receipt and throughout its use.[8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound compounds?
Solid this compound compounds should be stored in airtight containers at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation.[7][9] The container should be protected from light by using amber vials or wrapping it in aluminum foil. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]
Q2: What is the best solvent for preparing stock solutions of this compound compounds?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of many organic compounds due to its good solvating power and ability to be stored at low temperatures. Ethanol can also be considered. It is recommended to prepare high-concentration stock solutions to minimize the volume added to aqueous experimental media.
Q3: How long can I store this compound compounds in solution?
It is highly recommended to prepare fresh working solutions from a frozen stock immediately before each experiment. If stock solutions need to be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for no longer than absolutely necessary.[6] The stability of iridals in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air.
Q4: What are the main factors that cause the degradation of this compound compounds?
The primary factors causing degradation of this compound compounds are:
-
Oxidation: Due to the presence of a conjugated aldehyde, iridals are susceptible to oxidation, especially when exposed to air.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[6]
-
Light: Exposure to UV or even ambient light can provide the energy for degradative photochemical reactions.[6]
-
pH: Although specific data for iridals is limited, aldehydes can undergo various reactions in acidic or basic conditions. It is generally advisable to maintain a neutral pH unless experimental conditions require otherwise.
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the degradation rates (e.g., half-life) of various this compound compounds under different storage conditions. Researchers are encouraged to perform their own stability studies to determine the shelf-life of their specific this compound compounds in their experimental systems. The following table provides a general guideline for setting up such a study.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | -20°C to -80°C | Minimizes thermal degradation.[7][9] |
| Storage Temperature (Solution) | -80°C (aliquoted) | Prevents degradation in solution and avoids freeze-thaw cycles.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation.[9] |
| Light Exposure | Amber vials or foil-wrapped containers | Prevents photodegradation.[6] |
| Recommended Solvent (Stock) | Anhydrous DMSO or Ethanol | Good solubility and stability at low temperatures. |
| Working Solution Preparation | Prepare fresh for each experiment | Minimizes degradation in aqueous media.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Compound
Objective: To identify potential degradation products and degradation pathways of an this compound compound under various stress conditions.[7][10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid this compound compound in an oven at 60°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the this compound compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., UV and visible light as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development for this compound Compounds
Objective: To develop an HPLC method capable of separating the intact this compound compound from its potential degradation products.[8]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Use a gradient elution to ensure separation of compounds with a range of polarities.
-
A common starting point is a gradient of water (with 0.1% formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.
-
-
Detection: Use a PDA (Photodiode Array) detector to monitor the elution at multiple wavelengths. This compound compounds with conjugated systems should have a strong UV absorbance.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed primary degradation pathway for this compound compounds.
Caption: Troubleshooting workflow for this compound compound instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Quantification of Iridoids in Biological Samples
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of iridoids in biological samples.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common challenges in quantifying iridoids in biological samples? | The primary challenges include the high polarity of iridoid glycosides, which can lead to issues in chromatographic separation like peak tailing and poor resolution.[1] Other difficulties include sample stability, as iridoids can be susceptible to degradation from pH changes, temperature, and enzymatic activity.[2][3] Additionally, complex biological matrices can interfere with accurate quantification, necessitating robust sample preparation methods.[4] |
| Why is sample preparation so critical for iridoid analysis? | Effective sample preparation is crucial to remove interfering substances from complex biological matrices like plasma or tissue, which can affect the accuracy and sensitivity of the analysis.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the specific iridoid and the biological matrix. For instance, acetonitrile (B52724) protein precipitation is often effective for plasma samples.[5] |
| What are the recommended storage conditions for iridoid samples? | To prevent degradation, it is crucial to store both solid samples and stock solutions at low temperatures, typically -20°C or -80°C, and to protect them from light by using amber vials.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots of stock solutions.[2] The pH of the solution should be kept neutral, as both acidic and alkaline conditions can cause degradation of iridoid glycosides.[2][3] |
| Which analytical techniques are most commonly used for iridoid quantification? | High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for iridoid analysis.[6][7] However, for higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][8] |
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary Interactions: Polar iridoids can interact with free silanol (B1196071) groups on silica-based columns.[1] - Inappropriate Mobile Phase pH: Partial ionization of the analyte can lead to tailing.[1] - Column Overload: Injecting a sample that is too concentrated. | - Use a column with end-capping or a different stationary phase. - Adjust the mobile phase pH to suppress analyte ionization. For acidic compounds, a lower pH is often better.[1] - Dilute the sample or reduce the injection volume.[1] |
| Poor Resolution | - Suboptimal Mobile Phase: The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase are not ideal for separation.[1] - Incorrect Column Choice: The column chemistry is not suitable for separating structurally similar iridoids. | - Optimize the mobile phase composition by varying the organic modifier and its gradient.[9] - Experiment with different column chemistries (e.g., C18, phenyl-hexyl).[9] |
| Shifting Retention Times | - Inconsistent Mobile Phase Preparation: Inaccurate mixing or degradation of the mobile phase. - Column Equilibration: Insufficient time for the column to equilibrate to initial conditions, especially in gradient elution.[9] - Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Prepare fresh mobile phase daily and ensure accurate measurements.[1] - Ensure the column is fully equilibrated before each injection.[9] - Use a column oven to maintain a constant temperature.[1] |
Sample Preparation and Extraction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Inefficient Extraction: The chosen solvent or method is not effectively extracting the iridoids from the matrix. - Analyte Degradation: The iridoid may be degrading during the extraction process due to temperature or pH.[3] | - Test different extraction solvents (e.g., methanol (B129727), ethanol, or aqueous mixtures thereof).[2] - Optimize extraction parameters such as time, temperature, and pH. - For insect larvae, maceration in room-temperature methanol has been shown to be effective for certain species.[10] |
| Matrix Effects in LC-MS/MS | - Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte. | - Improve sample cleanup using techniques like SPE or LLE. - Modify chromatographic conditions to separate the analyte from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of various iridoids in biological samples using LC-MS/MS.
Table 1: Lower Limits of Quantification (LLOQ) and Recovery
| Iridoid | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Picroside-I | Rat Plasma | 6.876 | 85.12 - 91.34 | [5] |
| Picroside-II | Rat Plasma | 5.193 | 67.11 - 72.53 | [5] |
| Picroside-III | Rat Plasma | 5.040 | 76.43 - 83.84 | [5] |
| Minecoside | Rat Plasma | 1.260 | 77.62 - 83.16 | [5] |
| Sweroside | Rat Plasma | 4.527 | 79.57 - 85.36 | [5] |
| Paederosidic acid | Rat Plasma | 0.25 - 0.5 | 85.4 - 105.6 | [11] |
| Paederoside | Rat Plasma | 0.25 - 0.5 | 85.4 - 105.6 | [11] |
| Asperuloside | Rat Plasma | 0.25 - 0.5 | 85.4 - 105.6 | [11] |
Experimental Protocols
Protocol: Quantification of Iridoids in Rat Plasma by UHPLC-MS/MS
This protocol is a representative example for the quantification of iridoids in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the UHPLC-MS/MS system.
2. UHPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometry:
Visualizations
Caption: Workflow for iridoid quantification in plasma.
Caption: Hypothetical anti-inflammatory signaling pathway of an iridoid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. aliribio.com [aliribio.com]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of sample preparation techniques for quantifying iridoid glycosides sequestered by lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Four Iridoid Glycosides from Paederia Scandens in Rat Plasma by LC-MS/MS and its Applicat… [ouci.dntb.gov.ua]
Technical Support Center: Minimizing Batch-to-Batch Variability of Iridal Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Iridal extracts. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound extracts and from what sources are they typically derived?
This compound extracts are derived from the rhizomes of various species of the Iris plant.[1][2] Iridals are a class of triterpenoids, which are secondary metabolites found in these plants.[1][3] The specific composition of this compound extracts, including the types and concentrations of different Iridals, can vary significantly depending on the Iris species (e.g., Iris variegata, Iris pallida, Iris germanica), the part of the plant used, and the geographical origin.[1][3][4]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can stem from three main areas:
-
Raw Material Variation:
-
Genetics and Species: Different Iris species and even subspecies produce different profiles of Iridals.[3]
-
Geographical and Environmental Factors: The soil composition, climate, and altitude where the Iris plants are grown can significantly impact the biochemical pathways responsible for this compound production.
-
Harvesting Time: The concentration and composition of Iridals in the rhizomes can change throughout the plant's life cycle and with the seasons.[3][5][6]
-
Post-Harvest Processing: The drying and storage conditions of the rhizomes before extraction are critical, as Iridals are known to be unstable and can degrade over time.[3][4]
-
-
Extraction Process Inconsistencies:
-
Solvent Choice: The polarity of the extraction solvent will determine which compounds are preferentially extracted.
-
Extraction Method: Different methods (e.g., maceration, percolation, sonication) will have varying efficiencies.
-
Process Parameters: Fluctuations in temperature, extraction time, and the ratio of solvent to raw material can lead to significant differences between batches.
-
-
Post-Extraction Handling:
-
Solvent Removal: Inconsistent removal of the extraction solvent can lead to variations in the final concentration of the extract.
-
Drying Method: The method used to dry the final extract can affect its stability and composition.
-
Storage Conditions: Exposure to light, heat, or oxygen can lead to the degradation of sensitive this compound compounds.[3]
-
Q3: Why is minimizing batch-to-batch variability important for research and drug development?
Minimizing batch-to-batch variability is crucial for ensuring the reproducibility and reliability of experimental results. In drug development, consistent extract quality is essential for obtaining accurate data on efficacy and safety, which is a regulatory requirement. For researchers, consistent extract composition ensures that observed biological effects are attributable to the extract's properties and not to variations between batches.
Troubleshooting Guide
Issue 1: Inconsistent Bioactivity Observed Between Different Extract Batches
Q: We are observing significant differences in the biological activity of our this compound extract from batch to batch in our cell-based assays. What could be the cause and how can we troubleshoot this?
A: Inconsistent bioactivity is a common problem stemming from variations in the chemical composition of the extract. Here’s a systematic approach to troubleshoot this issue:
1. Standardize the Raw Material:
-
Botanical Authentication: Verify the species and subspecies of the Iris rhizomes.
-
Source Consistency: Whenever possible, source your raw material from the same supplier and geographical location.
-
Harvesting and Post-Harvesting Protocol: Implement a standardized protocol for the time of harvest and the drying/curing process of the rhizomes.
2. Optimize and Standardize the Extraction Protocol:
-
Solvent and Method: Use the same solvent system and extraction method for every batch.
-
Parameter Control: Precisely control and document the extraction temperature, duration, and solvent-to-solid ratio.
3. Implement Rigorous Quality Control (QC) on Each Batch:
-
Chemical Fingerprinting: Use High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint for each batch. This will provide a visual representation of the chemical composition and allow for batch-to-batch comparisons.
-
Quantify Marker Compounds: Identify one or more major this compound compounds in your extract and quantify their concentration in each batch using a validated analytical method like HPLC with a reference standard.
4. Assess Extract Stability:
-
Storage Conditions: Ensure all batches are stored under identical, controlled conditions (e.g., protected from light, at a consistent low temperature).
-
Stability Studies: Conduct a simple stability study by analyzing the chemical fingerprint and marker compound concentration of a single batch over time to understand its degradation profile.
Issue 2: Unexpected Peaks or a Shift in the Chromatographic Profile (HPLC)
Q: Our latest batch of this compound extract shows a different HPLC chromatogram compared to our reference batch. There are new peaks and some of the expected peaks have a lower intensity. What does this indicate?
A: This suggests a change in the chemical composition of the extract, which could be due to degradation or the presence of contaminants.
-
Degradation: Iridals are known to be unstable and can degrade into other compounds, such as irones, especially during prolonged storage or exposure to heat and air.[4] This would result in the appearance of new peaks and a decrease in the intensity of the parent this compound peaks.
-
Contamination: The new peaks could also be contaminants introduced during the harvesting, processing, or extraction stages.
-
Incomplete Solvent Removal: Residual solvent from the extraction process can sometimes appear as a peak in the chromatogram.
Troubleshooting Steps:
-
Review Raw Material Handling: Investigate if there were any deviations in the post-harvest processing or storage of the rhizomes for the problematic batch.
-
Examine Extraction Process: Ensure that the same quality of solvents was used and that there was no cross-contamination in the extraction equipment.
-
Analyze with Mass Spectrometry (LC-MS): If available, use LC-MS to identify the molecular weights of the unexpected peaks. This can help determine if they are degradation products or known contaminants.
-
Re-extraction and Analysis: Prepare a new extract from the same raw material batch under strictly controlled conditions to see if the issue persists.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting of this compound Extracts
This protocol provides a general method for generating a chemical fingerprint of an this compound extract. This method may need to be optimized for specific Iris species and this compound profiles.
1. Objective: To generate a standardized HPLC chromatogram that serves as a "fingerprint" for a specific batch of this compound extract, allowing for visual comparison with other batches.
2. Materials and Reagents:
-
This compound extract
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
0.45 µm syringe filters
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract.
-
Dissolve the extract in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % A % B 0 95 5 5 95 5 35 5 95 40 5 95 41 95 5 | 50 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined to be optimal for the major Iridals)
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Compare the retention times and relative peak areas of the major peaks with a reference chromatogram from a "golden batch" or a previously characterized batch.
-
Document any significant differences in the number of peaks, their retention times, or their relative intensities.
Data Presentation
Table 1: Example of Batch-to-Batch Comparison of a Marker this compound Compound
| Batch ID | Extraction Date | Marker Compound (e.g., this compound X) Concentration (mg/g extract) | Relative Standard Deviation (%) |
| This compound-2025-001 | 2025-01-15 | 15.2 | 1.8 |
| This compound-2025-002 | 2025-02-20 | 14.8 | 2.1 |
| This compound-2025-003 | 2025-03-18 | 10.5 | 2.5 |
| This compound-2025-004 | 2025-04-22 | 15.5 | 1.9 |
Note: Batch this compound-2025-003 shows a significant deviation in the marker compound concentration, indicating a potential issue with that batch.
Mandatory Visualizations
Caption: Factors contributing to batch-to-batch variability.
Caption: Quality control workflow for this compound extracts.
References
- 1. Analysis of the iridals in rhizome extracts of Iris variegata Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridals from Iris tectorum and Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Harvest Times on Rhizoma Yield, Essential Oil Content and Composition in Iris germanica L. Species | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 6. Effects of different harvesting times and processing methods on the quality of cultivated Fritillaria cirrhosa D. Don - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence Interference in Iridal Assays
Welcome to the technical support center for Iridal assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to autofluorescence interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A: Autofluorescence is the natural emission of light by biological materials, such as cells and tissues, when they are excited by a light source.[1][2] This intrinsic fluorescence can originate from various cellular components and can be exacerbated by experimental procedures. It poses a significant problem in fluorescence-based assays like the this compound assay because it can mask the specific signal from your fluorescent probes. This leads to a reduced signal-to-noise ratio, decreased sensitivity, and can result in inaccurate or unreliable data.[3][4] In some instances, strong autofluorescence can make it difficult to distinguish the true signal from the background, especially when detecting low-abundance targets.[3]
Q2: What are the common sources of autofluorescence in my samples?
A: Autofluorescence can stem from both endogenous (naturally occurring within the sample) and exogenous (introduced during the experiment) sources.[2]
-
Endogenous Sources:
-
Metabolic Coenzymes: NADH and flavins are major contributors, particularly in metabolically active cells.[1][2]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[1][5]
-
Aromatic Amino Acids: Tryptophan, a component of many proteins, contributes to autofluorescence.[1]
-
Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is a potent source of broad-spectrum autofluorescence.[6][7]
-
Red Blood Cells: The heme group in hemoglobin is a significant source of autofluorescence.[2][6] To mitigate this, it's recommended to perfuse tissues with PBS before fixation to remove red blood cells.[5][6]
-
-
Exogenous Sources:
-
Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in cells to create fluorescent products.[2][6] Glutaraldehyde tends to induce more autofluorescence than paraformaldehyde or formaldehyde.[6]
-
Cell Culture Media: Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) can contribute to background fluorescence.[8]
-
Assay Plates: Polystyrene plates can be a source of autofluorescence.[2]
-
Test Compounds: The compounds being screened in drug discovery assays may themselves be fluorescent.[9][10]
-
Q3: How can I determine if autofluorescence is impacting my this compound assay results?
A: The most direct way to assess the contribution of autofluorescence is to prepare and analyze an unstained control sample.[3] This control should undergo all the same processing steps as your experimental samples, including fixation and media changes, but without the addition of any fluorescent labels or probes.[3] By imaging this unstained sample using the same settings as your experimental samples, you can visualize the intensity and spectral characteristics of the autofluorescence. This provides a baseline that can help you determine if autofluorescence is a significant issue in your assay.[11]
Troubleshooting Guide
High autofluorescence can be a frustrating issue, but a systematic approach can help identify and mitigate the problem. This guide provides a step-by-step workflow for troubleshooting autofluorescence in your this compound assays.
Step 1: Identify the Source of Autofluorescence
The first step is to pinpoint the primary contributor to the unwanted background signal.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. biotium.com [biotium.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
selecting appropriate internal standards for Iridal analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate internal standards for Iridal analysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for this compound analysis?
An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] It is essential in quantitative analysis to correct for the variability during the experimental process.[2] In this compound analysis, which often involves complex plant matrices, an IS helps to compensate for analyte loss during sample preparation, variations in injection volume, and fluctuations in the analytical instrument's response (e.g., mass spectrometer ionization suppression or enhancement).[2][3] By using the ratio of the analyte's response to the IS's response for quantification, the accuracy and precision of the results are significantly improved.[1][2]
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
Choosing an appropriate internal standard is critical for reliable quantification. The ideal IS should:
-
Be structurally and physicochemically similar to the target iridoid(s): This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization.[1][3]
-
Not be naturally present in the sample matrix: The IS must be absent from the original sample to avoid interference and inaccurate calculations.[1][4]
-
Be chromatographically resolved: The IS peak should be well-separated from the analyte and other matrix components, or be distinguishable by a mass spectrometer.[3] For LC-MS analysis, co-elution is acceptable if the IS and analyte have different masses.[5]
-
Elute near the target analyte(s): A similar retention time suggests similar chromatographic behavior.[3]
-
Be stable and commercially available in high purity: The IS should not degrade during sample preparation or storage and should be readily obtainable.[3]
Q3: What are the main types of internal standards used in LC-MS based this compound analysis?
In liquid chromatography-mass spectrometry (LC-MS) analysis of iridoids, two primary types of internal standards are commonly used:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience the same extraction recovery and matrix effects.[2] This provides the most accurate correction.
-
Structural Analogs: These are compounds that have a similar chemical structure and properties to the target analyte but are different enough to be distinguished chromatographically or by mass.[2] They are a suitable alternative when a SIL-IS is not available or is prohibitively expensive.
Q4: When should the internal standard be added to the sample?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction steps.[1][2] Adding the IS at the beginning ensures that it can account for analyte losses or variability throughout the entire process, including extraction, evaporation, and reconstitution.[2][3]
Troubleshooting Guide
Problem: My internal standard response is highly variable across samples.
-
Possible Cause 1: Inconsistent Addition: The IS may not have been added at a constant concentration to all samples.
-
Solution: Ensure precise and consistent pipetting of the IS solution into every sample, standard, and quality control. Use calibrated pipettes and prepare a single spiking solution for the entire batch.
-
-
Possible Cause 2: Poor Mixing: The IS may not be thoroughly mixed with the sample matrix.
-
Solution: Vortex each sample immediately after adding the IS to ensure homogeneity.
-
-
Possible Cause 3: Matrix Effects: Significant variations in the sample matrix between different samples can affect the ionization of the IS, leading to inconsistent responses.[2]
-
Solution: If using a structural analog IS, the matrix effects might differ from those affecting the analyte. A stable isotope-labeled IS is the best way to compensate for matrix effects.[2] Alternatively, improve the sample cleanup procedure to remove more interfering matrix components.
-
-
Possible Cause 4: Stability Issues: The IS may be degrading in the sample matrix or during storage. Iridoids can be sensitive to pH and temperature.[6][7]
-
Solution: Investigate the stability of the IS under your specific extraction and storage conditions.[8] Ensure that sample extracts are analyzed promptly or stored at appropriate low temperatures.
-
Problem: The internal standard peak is co-eluting with an interfering peak from the matrix.
-
Solution 1: Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation between the IS and the interfering peak.
-
Solution 2: Use a More Selective Detector: If using LC-MS/MS, you can often resolve co-elution by selecting unique precursor-product ion transitions (MRM) for the IS that are not shared by the interfering compound.[5]
-
Solution 3: Select a Different Internal Standard: If chromatographic or mass spectrometric resolution is not possible, you will need to choose a different IS that does not have interference issues.[3]
Problem: I can't find a stable isotope-labeled internal standard for my target iridoid. What should I do?
-
Solution: When a SIL-IS is unavailable, the next best choice is a structural analog. Look for a compound that is a closely related iridoid or shares key functional groups and a similar molecular weight. It is critical to validate the chosen analog thoroughly to ensure it behaves similarly to your analyte in terms of extraction recovery and chromatographic retention.
Internal Standard Selection Summary
The following table summarizes the characteristics of the main types of internal standards for this compound analysis.
| Internal Standard Type | Key Characteristics | Advantages | Disadvantages/Considerations |
| Stable Isotope-Labeled (SIL) | Analyte with isotopic atoms (e.g., ¹³C, ²H).[2][9] | Considered the "gold standard" for LC-MS.[2] Co-elutes with the analyte. Perfectly mimics extraction and ionization behavior.[2] | Can be expensive and may not be commercially available for all iridoids. Synthesis can be time-consuming. |
| Structural Analog | A different molecule with similar chemical structure and properties. | More readily available and less expensive than SIL standards. | May have different extraction recovery and ionization response than the analyte. Requires careful validation to ensure it is a suitable surrogate. Must be chromatographically separated from the analyte. |
Detailed Experimental Protocol: Use of an Internal Standard in LC-MS/MS Analysis of Iridoids
This protocol outlines the key steps for using an internal standard for the quantitative analysis of a target iridoid in a plant extract matrix.
1. Selection of the Internal Standard (IS)
-
Based on the criteria outlined in the FAQ, select the most appropriate IS. A stable isotope-labeled version of the target iridoid is preferred. If unavailable, choose a structural analog (e.g., another iridoid not present in the sample). For this protocol, we will assume Genistein is chosen as a structural analog IS for a hypothetical iridoid analysis, assuming it is not present in the matrix and has been validated for similar behavior.
2. Preparation of Stock and Spiking Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target iridoid reference standard and dissolve it in 10 mL of methanol (B129727).
-
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of Genistein and dissolve it in 10 mL of methanol.
-
Calibration Curve Standards: Perform serial dilutions of the Analyte Stock Solution with methanol to prepare a series of working solutions. These will be used to create the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Spiking Solution (50 ng/mL): Dilute the IS Stock Solution with the sample extraction solvent (e.g., 80:20 methanol:water) to a concentration that will result in a robust detector response and is similar to the expected mid-range concentration of the analyte.
3. Sample and Standard Preparation
-
Sample Extraction: Weigh 100 mg of the homogenized plant material into a microcentrifuge tube.
-
Spiking: Add 1 mL of the IS Spiking Solution (50 ng/mL) to the tube. This is a critical step; the same volume must be added to every sample and standard.
-
Extraction: Add the remaining extraction solvent, vortex thoroughly, and perform the extraction (e.g., sonication for 20 minutes).
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet solid material.
-
Dilution & Filtration: Transfer the supernatant to a new tube. If necessary, dilute the extract with the mobile phase. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
Calibration Standards Preparation: In separate HPLC vials, add a fixed volume of each calibration curve working solution and the same volume of the IS Spiking Solution as used for the samples.
4. LC-MS/MS Analysis
-
Develop a chromatographic method that separates the target iridoid from the IS (Genistein) and other matrix interferences.
-
Optimize MS/MS parameters (e.g., precursor/product ions, collision energy) for both the analyte and the IS to operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
5. Data Processing and Quantification
-
Integrate the peak areas for both the analyte and the IS in all samples and standards.
-
Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .[1]
-
Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).
-
Use the Response Ratio from the unknown samples to calculate the concentration of the target iridoid using the regression equation.
Visualizations
Internal Standard Selection Workflow
The following diagram illustrates the decision-making process for choosing an appropriate internal standard for this compound analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iroatech.com [iroatech.com]
Validation & Comparative
A Comparative Analysis of Iridal and Doxorubicin Cytotoxicity in A2780 Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Iridal, a class of triterpenoids derived from Iris germanica, and the widely used chemotherapeutic agent doxorubicin (B1662922) on the A2780 human ovarian cancer cell line. The information presented is supported by experimental data from peer-reviewed scientific literature.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and doxorubicin in A2780 cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | A2780 IC50 | Reference(s) |
| Iridals | 0.1 - 5.3 µg/mL | [1][2] |
| Doxorubicin | 0.12 ± 0.047 µM | [3] |
Note: The IC50 for Iridals is presented as a range, as a study by Bonfils et al. (2001) evaluated six different this compound compounds, with some demonstrating greater efficacy than doxorubicin.[1][2]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for A2780 Cells:
-
Cell Seeding: A2780 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. The cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or doxorubicin). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the drugs.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, the drug-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of Sorenson's glycine (B1666218) buffer and SDS, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways
Doxorubicin-Induced Apoptotic Signaling Pathway in A2780 Cells:
Doxorubicin is known to induce apoptosis in cancer cells through multiple mechanisms. A primary mechanism involves the induction of DNA damage, which subsequently activates a signaling cascade leading to programmed cell death. In A2780 cells, this process often involves the activation of the p53 tumor suppressor protein and the mitochondrial apoptotic pathway.
Caption: Doxorubicin-induced apoptosis pathway in A2780 cells.
This compound Signaling Pathway in A2780 Cells:
Currently, there is a lack of specific published data detailing the precise signaling pathways through which this compound compounds induce cytotoxicity in A2780 ovarian cancer cells. Further research is required to elucidate the molecular mechanisms of action for this class of natural products.
Experimental Workflow
The general workflow for comparing the cytotoxicity of this compound and doxorubicin in A2780 cells is depicted below.
Caption: Experimental workflow for cytotoxicity comparison.
References
Iridal vs. Chloroquine: A Comparative Analysis of Antiplasmodial Activity Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Iridal, a plant-derived triterpenoid (B12794562), and the conventional antimalarial drug chloroquine (B1663885) against Plasmodium falciparum, the deadliest species of malaria parasite. This analysis is supported by experimental data from peer-reviewed studies to inform further research and drug development efforts.
Quantitative Comparison of Antiplasmodial Activity
The in vitro efficacy of this compound and chloroquine against various strains of P. falciparum has been evaluated using the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth. The following table summarizes the reported IC50 values for both compounds.
| Compound | P. falciparum Strain | IC50 | Reference |
| This compound | Chloroquine-sensitive and -resistant | 1.8 - 26.0 µg/mL | [1] |
| Chloroquine | 3D7 (sensitive) | 12.63 ± 2.34 nM | [2] |
| 3D7 (sensitive) | 16.27 ± 3.73 nM | [3] | |
| HB3 (sensitive) | 9.47 ± 3.24 nM | [2] | |
| K1 (resistant) | 379.83 ± 54.62 nM | [3] | |
| Dd2 (resistant) | 124.61 ± 71.13 nM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, parasite strains, and laboratory conditions. The IC50 for this compound is reported in µg/mL, while chloroquine values are in nM, highlighting a significant difference in potency.
Mechanisms of Action
The modes of action of this compound and chloroquine against P. falciparum are distinct. Chloroquine has a well-established mechanism, while the mechanism of this compound is still under investigation.
Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[4] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization of heme into the non-toxic hemozoin crystal.[4] This leads to the accumulation of free heme, which is toxic to the parasite and causes its death.
The precise mechanism of this compound is not fully elucidated. However, it is suspected that this triterpenoid acts against the reinvasion step of the parasite into new red blood cells, rather than the maturation stage within the erythrocyte.[5] It is also suggested that this compound may have a cumulative inhibitory effect on the main metabolic pathways of the parasite.[5]
References
A Comparative Guide to the Bioactivity of Iridal Isomers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various iridal isomers, supported by experimental data. This compound-type triterpenoids, natural products primarily isolated from the Iridaceae family, have garnered significant interest for their diverse pharmacological activities. This report synthesizes available data on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects to facilitate further research and development.
Comparative Analysis of Bioactivity
The bioactivity of this compound isomers varies significantly with their stereochemistry and structural modifications. The following table summarizes the quantitative data from various experimental studies, offering a comparative overview of their potency.
| This compound Isomer | Bioactivity | Cell Line/Target | IC50/MIC | Source |
| Cytotoxic Activity | ||||
| Isoiridogermanal | Anticancer | MCF-7 (Breast Cancer) | 11 µM | [1][2] |
| C32 (Melanoma) | 23 µM | [1][2] | ||
| Iridobelamal A | Anticancer | MCF-7 (Breast Cancer) | ~11 µM | [1] |
| C32 (Melanoma) | ~23 µM | [1] | ||
| Iritectol B | Anticancer | MCF-7 (Breast Cancer) | ~11 µM | [1] |
| C32 (Melanoma) | ~23 µM | [1] | ||
| Belamcanoxide B | Anticancer | HCT-116 (Colon Cancer) | 5.58 µM | [3] |
| MCF-7 (Breast Cancer) | 3.35 µM | [3] | ||
| This compound | Anticancer | A2780 (Ovarian Cancer) | 0.1 - 5.3 µg/mL | [3][4] |
| K562 (Leukemia) | 0.1 - 5.3 µg/mL | [3][4] | ||
| Anti-inflammatory Activity | ||||
| Isoiridogermanal | HNE Inhibition | Human Neutrophil Elastase | 14.4 µM | |
| Iridobelamal A | HNE Inhibition | Human Neutrophil Elastase | 27.0 µM | |
| Iridobelamal B | HNE Inhibition | Human Neutrophil Elastase | 6.8 µM | |
| Antimicrobial Activity | ||||
| This compound | Antifungal | Candida albicans | >50 µg/mL | [5] |
| Candida parapsilosis | >50 µg/mL | [5] | ||
| Neuroprotective Activity | ||||
| Spirioiridotectal A | Neuroprotection | PC12 cells | Exhibited activity | [6][7] |
| Spirioiridotectal B | Neuroprotection | PC12 cells | Exhibited activity | [6][7] |
| Spirioiridotectal F | Neuroprotection | PC12 cells | Exhibited activity | [6][7] |
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of this compound isomers are attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anticancer Activity: Induction of Apoptosis
Several this compound-type triterpenes, including Iritectol B, Isoiridogermanal, and Iridobelamal A, have been shown to induce apoptosis in cancer cells.[1] While the precise signaling cascades for each isomer are still under investigation, the process of apoptosis is generally mediated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical hallmarks of apoptosis. For some related flavonoids like Iridin, the anticancer effects have been linked to the inhibition of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[8][9]
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Isoiridogermanal and Iridobelamal A have demonstrated significant anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding inflammatory mediators such as iNOS, IL-1β, and TNF-α. By blocking this pathway, these this compound isomers can effectively reduce the inflammatory response.
References
- 1. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound-type triterpenoids with neuroprotective activities from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - this compound-Type Triterpenoids with Neuroprotective Activities from Iris tectorum - figshare - Figshare [figshare.com]
- 8. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Iridal Anticancer Effects: A Comparative Analysis in Multiple Cell Lines
For Immediate Release
A comprehensive review of preclinical data reveals the potent anticancer effects of Iridals, a class of triterpenoid (B12794562) compounds, across a range of cancer cell lines. This comparative guide synthesizes available data on the cytotoxicity of Iridals and contrasts their performance with established chemotherapeutic agents. Detailed experimental protocols and an exploration of the underlying molecular mechanisms are provided to support further research and drug development in this promising area.
Comparative Cytotoxicity of Iridals
Iridal triterpenoids have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. Notably, a study on six iridals extracted from Iris germanica showed potent activity against ovarian (A2780) and leukemia (K562) cancer cell lines, with IC50 values ranging from 0.1 to 5.3 µg/mL.[1][2] Some of these compounds were found to be more effective than the standard chemotherapeutic drug, doxorubicin.[1][2]
Further research on this compound-type triterpenes isolated from Iris tectorum, including iritectol B, isoiridogermanal, and iridobelamal A, revealed significant cytotoxicity in breast cancer (MCF-7) and melanoma (C32) cell lines, with IC50 values of approximately 11 µM and 23 µM, respectively.
For the purpose of comparison, the following tables summarize the cytotoxic effects of specific Iridals and commonly used anticancer drugs on various cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Iridals (from I. germanica) | A2780 | Ovarian Cancer | 0.1 - 5.3 µg/mL | [1][2] |
| Iridals (from I. germanica) | K562 | Leukemia | 0.1 - 5.3 µg/mL | [1][2] |
| Iritectol B | MCF-7 | Breast Cancer | ~11 µM | |
| Isoiridogermanal | MCF-7 | Breast Cancer | ~11 µM | |
| Iridobelamal A | MCF-7 | Breast Cancer | ~11 µM | |
| Iritectol B | C32 | Amelanotic Melanoma | ~23 µM | |
| Isoiridogermanal | C32 | Amelanotic Melanoma | ~23 µM | |
| Iridobelamal A | C32 | Amelanotic Melanoma | ~23 µM |
| Compound | Cell Line | Cancer Type | IC50 (72h) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | ~700 nM | |
| Doxorubicin | A2780 | Ovarian Cancer | Not readily available | |
| Doxorubicin | K562 | Leukemia | Not readily available | |
| Cisplatin | MCF-7 | Breast Cancer | 4 µg/mL (48h) | |
| Cisplatin | A2780 | Ovarian Cancer | 1.40 µM | [3] |
| Cisplatin | K562 | Leukemia | Not readily available | |
| Paclitaxel | MCF-7 | Breast Cancer | ~7.5 nM | [4] |
| Paclitaxel | A2780 | Ovarian Cancer | ~1.23 µM | [4] |
| Paclitaxel | K562 | Leukemia | Not readily available |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Iridals exert their anticancer effects through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Apoptosis Induction
Studies have shown that certain Iridals, such as Iripallidal, a bicyclic triterpenoid, can induce apoptosis in cancer cells.[5] This process is characterized by a cascade of molecular events leading to cell death. One of the key signaling pathways implicated in this compound-induced apoptosis is the PI3K/Akt/mTOR pathway . Iripallidal has been shown to inhibit this critical survival pathway in glioma cells.[5] The inhibition of Akt/mTOR signaling can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.
Additionally, some compounds structurally related to Iridals, like Iridin, have been demonstrated to trigger the extrinsic apoptosis pathway . This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as FasL binding to the Fas receptor. This interaction leads to the activation of a caspase cascade, starting with caspase-8 and culminating in the activation of executioner caspases like caspase-3, which then dismantle the cell.
Cell Cycle Arrest
In addition to inducing apoptosis, Iridals have been observed to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and dividing. The G2/M checkpoint is a critical control point in the cell cycle, ensuring that DNA is properly replicated and repaired before the cell enters mitosis.
The mechanism of this compound-induced G2/M arrest likely involves the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins. Specifically, the activity of the Cdc2/Cyclin B1 complex is essential for entry into mitosis. Iridals may inhibit the activity of this complex, leading to G2/M arrest. This inhibition could occur through various mechanisms, including the downregulation of cyclin B1 expression or the modulation of upstream regulators like Cdc25C phosphatase.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the anticancer effects of this compound compounds.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with the this compound compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Culture and treat cells with the this compound compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
References
- 1. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bicyclic triterpenoid Iripallidal induces apoptosis and inhibits Akt/mTOR pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Iridals and Other Terpenoids with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. This guide provides a comparative analysis of the potential synergistic effects of iridals, a class of triterpenoid (B12794562) compounds derived from the Iris plant genus, with standard chemotherapy drugs. While direct evidence for the synergistic action of iridals is still emerging, this document draws parallels with other well-studied terpenoids to highlight their potential. By examining the available experimental data, this guide aims to provide a valuable resource for researchers exploring novel combination strategies in oncology.
Comparing the Cytotoxicity: Iridals vs. Standard Chemotherapy
Iridals have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. The table below summarizes the 50% inhibitory concentration (IC50) values of several iridal compounds compared to the standard chemotherapy drug, doxorubicin (B1662922). This data highlights the standalone potency of these natural compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound 1 | A2780 (Ovarian) | 0.1 - 5.3 | [1][2] |
| This compound 2 | K562 (Leukemia) | 0.1 - 5.3 | [1][2] |
| Doxorubicin | A2780 (Ovarian) | > 5.3 (in some cases) | [1][2] |
| Doxorubicin | K562 (Leukemia) | > 5.3 (in some cases) | [1][2] |
The Synergistic Advantage: Terpenoids in Combination Therapy
While specific data on this compound synergy is limited, numerous studies have demonstrated the synergistic potential of other terpenoids when combined with standard chemotherapeutic agents. This synergy often allows for lower doses of the cytotoxic drugs, potentially reducing side effects while enhancing efficacy. The Combination Index (CI) is a widely used metric to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table presents a summary of experimental data showcasing the synergistic effects of various terpenoids with doxorubicin and cisplatin (B142131) in different cancer cell lines.
| Terpenoid | Chemotherapy Drug | Cancer Cell Line | Combination Index (CI) | Effect | Reference |
| Sarcophyton glaucum terpenoids | Doxorubicin | MCF-7 (Breast) | < 1.0 | Synergistic | [3] |
| Andrographolide | Cisplatin | A2780 (Ovarian) | < 1.0 (at higher concentrations) | Synergistic | [4] |
| Masticadienonic Acid | Cisplatin | PC-3 (Prostate) | < 1.0 | Synergistic | [5] |
| Withaferin A | Paclitaxel (B517696) | H1299 (NSCLC) | < 1.0 | Synergistic | [6] |
| Pentagalloyl Glucose | Cisplatin | CAL27 (Head and Neck) | < 1.0 | Synergistic | [7] |
| Niclosamide | Doxorubicin | MDA-MB-231 (Breast) | < 1.0 (0.14 - 0.78) | Synergistic | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of single agents and combinations on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound/terpenoid compound and chemotherapy drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the this compound/terpenoid, the chemotherapy drug, and their combinations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value for each agent can be determined by plotting cell viability against drug concentration.
Assessment of Synergy (Combination Index Method)
The Combination Index (CI) method, developed by Chou and Talalay, is a quantitative method to determine the nature of the interaction between two drugs.
Procedure:
-
Determine IC50 values: Using the cell viability assay described above, determine the IC50 value for each individual drug.
-
Combination Studies: Perform cell viability assays with the drugs in combination, typically at a constant ratio based on their individual IC50 values.
-
Calculate Combination Index (CI): The CI is calculated using the following formula: CI = (D1 / (Dx)1) + (D2 / (Dx)2) Where:
-
(Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
D1 and D2 are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpret CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Science
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of an investigational compound with a standard chemotherapy drug.
Caption: A typical workflow for assessing drug synergy.
Proposed Signaling Pathway for Synergy
The synergistic effects of terpenoids with chemotherapy are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified model of how a terpenoid and a chemotherapy drug might synergistically induce cancer cell death by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.[9]
Caption: A model of synergistic signaling inhibition.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Cell Viability Assays: Introduction | Springer Nature Experiments [experiments.springernature.com]
- 3. marz.kau.edu.sa [marz.kau.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iridoid Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Iridoids, a class of monoterpenoids found in a variety of plants, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Iridals are key precursors in the biosynthesis of iridoids.[1] The efficient extraction of these compounds from plant matrices is a critical first step for research and drug development. This guide provides an objective comparison of various extraction methods for iridoids, supported by available data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of iridoids while minimizing processing time and environmental impact. Below is a summary of quantitative data for different extraction techniques. Please note that direct comparative studies for "iridals" specifically are limited; therefore, data for "iridoids" and related compounds from plant sources are presented as a proxy.
| Extraction Method | Key Parameters | Typical Yield | Purity | Processing Time | Environmental Impact |
| Ultrasound-Assisted Extraction (UAE) | Solvent type (e.g., 70% methanol), Temperature (e.g., 45°C), Ultrasound Power (e.g., 150 W), Time (e.g., 30 min) | High | Moderate to High | Short (minutes) | Low to Moderate |
| Microwave-Assisted Extraction (MAE) | Solvent type (e.g., ethanol (B145695)/water), Microwave Power, Time (e.g., 7 min), Temperature | High | Moderate to High | Very Short (minutes) | Low to Moderate |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, Pressure, Temperature, Co-solvent (e.g., ethanol) | Moderate to High | High | Moderate | Low (Green Technology) |
| Soxhlet Extraction | Solvent type (e.g., methanol), Time (e.g., 6 h) | High | Moderate | Long (hours) | High |
| Maceration | Solvent type (e.g., 70% methanol), Time (e.g., 24 h) | Low to Moderate | Low to Moderate | Very Long (hours to days) | Moderate |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below. These protocols are generalized and may require optimization based on the specific plant material and target iridoid.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on the extraction of isoflavones from Iris tectorum, which can be adapted for iridoid extraction.[2]
Materials:
-
Dried and powdered plant material (e.g., 40-60 mesh)
-
Extraction solvent (e.g., 70% methanol (B129727) in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 0.5 g).
-
Add the extraction solvent at a defined solvent-to-solid ratio (e.g., 15 mL/g).[2]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a specific power (e.g., 150 W) and temperature (e.g., 45°C) for a set duration (e.g., 30 minutes).[2]
-
After sonication, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it.
-
The solvent is then evaporated using a rotary evaporator to obtain the crude extract.
-
The extract can be further purified using techniques like chromatography.[3]
Microwave-Assisted Extraction (MAE) Protocol
This is a general protocol for MAE of bioactive compounds from plant materials.[4][5]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% ethanol in water)[6]
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent at a specified liquid-to-solid ratio (e.g., 25:1 mL:g).[6]
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave power (e.g., 1.5 kW), temperature, and extraction time (e.g., 7 minutes).[6]
-
After the extraction is complete, allow the vessel to cool.
-
Filter the mixture to separate the plant residue from the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
A general protocol for SFE using supercritical carbon dioxide (SC-CO2).[7][8]
Materials:
-
Dried, powdered, and homogenized plant material
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol) and pump
-
Collection vessel
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Heat the extraction vessel to the desired temperature (e.g., 45-65°C).[9]
-
Pressurize the system with CO2 to the desired supercritical pressure.
-
If using a co-solvent, introduce it into the CO2 stream at a specific concentration.
-
Allow the supercritical fluid to pass through the extraction vessel for a set period.
-
The extracted compounds are precipitated out of the supercritical fluid by reducing the pressure in the collection vessel.
-
The CO2 can be recycled.
Mandatory Visualization
Iridoid Biosynthesis Pathway
The biosynthesis of iridoids begins with geranyl pyrophosphate (GPP) from the methylerythritol phosphate (B84403) (MEP) pathway.[1] A series of enzymatic reactions, including oxidation and cyclization, leads to the formation of the core iridoid structure.[1][10]
Caption: Core biosynthesis pathway of iridoid glycosides.[1]
General Experimental Workflow for Iridal Extraction and Analysis
This workflow outlines the typical steps involved from sample preparation to the analysis of the final extract.
Caption: General workflow for extraction and analysis of Iridals.
Plant Signal Transduction Pathway
Plant cells perceive external and internal signals through receptors, which triggers a cascade of intracellular events, ultimately leading to a cellular response.[11][12]
Caption: Simplified overview of a plant signal transduction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018091479A1 - this compound purification method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Iridal Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iridals, a class of triterpenoid (B12794562) compounds primarily found in the rhizomes of Iris species, is crucial for the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.[1][2] The selection of a suitable analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of iridals, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of various analytical methods for the quantification of iridals and related triterpenoids is summarized below. The data presented is synthesized from multiple studies to provide a comparative overview of key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
| Validation Parameter | HPLC-UV/DAD | HPTLC-Densitometry | UPLC-MS/MS |
| Linearity (r²) | >0.999[6] | >0.99[7] | >0.999[8] |
| Limit of Detection (LOD) | Analyte Dependent | ng/spot range[7] | pg/mL to ng/mL range[8] |
| Limit of Quantification (LOQ) | Analyte Dependent | ng/spot range[7] | pg/mL to ng/mL range[8] |
| Accuracy (Recovery %) | 95-105% | 98-102%[7] | 95-105%[8] |
| Precision (RSD %) | <2%[6] | <2%[7] | <5%[8] |
| Specificity | Good | Moderate to Good | Excellent |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the quantification of iridals using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided below.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is a robust and widely used technique for the quantification of phytochemicals, including iridals.[6]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the iridal compounds show maximum absorbance (e.g., 265 nm for Iridin, a related isoflavonoid (B1168493) glycoside)[9][10].
-
Sample Preparation:
-
Air-dry and powder the Iris rhizomes.
-
Extract the powdered material with a suitable solvent (e.g., methanol or ethanol) using techniques like ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range in the samples.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.[11][12]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, a combination of toluene, ethyl acetate, and formic acid. The exact ratio needs to be optimized for the specific iridals of interest.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance for the iridals.
-
Sample and Standard Preparation: Similar to the HPLC method, with final concentrations adjusted for application on the HPTLC plate.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of iridals at low concentrations and in complex matrices.[8]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for each target this compound need to be determined by infusing a standard solution.
-
Sample and Standard Preparation: Similar to HPLC, but may require further dilution due to the higher sensitivity of the instrument.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and HPTLC, for this compound quantification.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
This compound-Induced Cytotoxicity Signaling Pathway
Several studies have highlighted the cytotoxic effects of iridals on various cancer cell lines.[1][13][14][15] While the exact mechanisms are still under investigation, a plausible signaling pathway leading to apoptosis is depicted below, based on the known actions of other cytotoxic triterpenoids.
References
- 1. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the iridals in rhizome extracts of Iris variegata Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. canadacommons.ca [canadacommons.ca]
- 6. Qualitative and Quantitative Analysis of Ukrainian Iris Species: A Fresh Look on Their Antioxidant Content and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Iridal and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Iridal, a natural isoflavone (B191592), and hydrocortisone (B1673445), a well-established corticosteroid. The information is curated to assist researchers and professionals in drug development in understanding the mechanisms of action and comparative efficacy of these two compounds.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to a wide range of pathologies. This guide delves into the anti-inflammatory characteristics of this compound, a compound derived from the Iris plant genus, and hydrocortisone, a widely used pharmaceutical. While hydrocortisone has a long history of clinical use, this compound is emerging as a compound of interest due to its demonstrated anti-inflammatory effects. This comparison focuses on their mechanisms of action at the molecular level, supported by available experimental data.
Quantitative Data Comparison
Direct comparative studies providing IC50 values for this compound and hydrocortisone on the same inflammatory markers under identical experimental conditions are limited. The following table summarizes available quantitative and qualitative data from separate studies to facilitate a comparative assessment.
| Parameter | This compound | Hydrocortisone | Source |
| Cell Type | RAW 264.7 Macrophages | Human Neutrophils, Bovine Glomerular Endothelial Cells, RAW 264.7 Macrophages | [1][2],[3],[2] |
| Stimulant | Lipopolysaccharide (LPS) | Tumor Necrosis Factor (TNF), LPS | [1][2],[3] |
| IC50: Nitric Oxide (NO) Inhibition | 24.8 µM | Data not available in comparable format | [1] |
| IC50: IL-8 Inhibition | Data not available | 1.8 x 10⁻⁷ M | [2] |
| IC50: MIP-1α Inhibition | Data not available | 4.8 x 10⁻⁷ M | [2] |
| IC50: TNF-α Induced Apoptosis Inhibition | Data not available | 50 nM | [3] |
| IC50: LPS Induced Apoptosis Inhibition | Data not available | 100 nM | [3] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant inhibition observed at 12.5–50 µM | Significant reduction in serum levels of TNF-α, IL-1β, and IL-6 observed.[2][4] | [1] |
| Inhibition of iNOS and COX-2 | Significantly inhibited protein expression | Significantly decreased gene and protein expression.[5][6] | [1] |
| Effect on NF-κB Pathway | Inhibits phosphorylation of p65 and degradation of IκBα | Suppresses NF-κB signaling by inhibiting IκBα degradation and p65 phosphorylation.[1][2] | |
| Effect on MAPK Pathway | Inhibits phosphorylation of p38, JNK, and ERK | Inhibits phosphorylation of p38, JNK, and ERK.[2][7] |
Note: The data for this compound and hydrocortisone are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action
This compound: A Dual Inhibitor of NF-κB and MAPK Pathways
This compound, an isoflavone found in plants of the Iris genus, exerts its anti-inflammatory effects primarily by targeting two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
-
NF-κB Pathway Inhibition: In an inflammatory state, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα.[1] This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators like iNOS, COX-2, and various pro-inflammatory cytokines.[1]
-
MAPK Pathway Inhibition: The MAPK pathway, which includes p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. This compound has been observed to decrease the phosphorylation of these key MAPK proteins in response to inflammatory triggers like LPS.[5] By inhibiting the MAPK pathway, this compound further contributes to the reduction of inflammatory responses.
Hydrocortisone: Glucocorticoid Receptor-Mediated Immunosuppression
Hydrocortisone, a synthetic corticosteroid, functions as a potent anti-inflammatory agent through its interaction with the glucocorticoid receptor (GR).[8]
-
Glucocorticoid Receptor Activation: Upon entering the cell, hydrocortisone binds to the cytosolic GR, causing a conformational change and dissociation from chaperone proteins. The activated GR-hydrocortisone complex then translocates to the nucleus.[8]
-
Transcriptional Regulation: In the nucleus, the complex can act in two primary ways:
-
Transactivation: It can bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More central to its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[9] This interference can occur through direct protein-protein interactions, preventing these factors from binding to their DNA targets and initiating the transcription of pro-inflammatory genes.[9]
-
-
Impact on NF-κB and MAPK Pathways: By modulating gene expression, hydrocortisone effectively suppresses the NF-κB signaling pathway by increasing the expression of IκBα and inhibiting the nuclear translocation of p65.[2] It also influences the MAPK pathway, with studies showing it can block the phosphorylation of p38 MAPK.[7][10]
Experimental Protocols
Cell Culture and Treatment for In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.
-
Seeding: Cells are typically seeded in 96-well plates for cytokine assays or larger plates for Western blot analysis and incubated for 24 hours to allow for adherence.
-
Treatment:
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response in macrophages. Cells are typically stimulated for 16-24 hours for cytokine production or shorter periods for signaling pathway analysis.[2][4]
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes a sandwich ELISA for measuring the concentration of cytokines like TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Materials:
-
96-well ELISA plates
-
Capture and detection antibodies specific to the cytokine of interest
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer and assay diluent
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the detection of key signaling proteins to assess the activation of the NF-κB and MAPK pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-JNK, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anti-inflammatory mechanism of action.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridin Prevented Against Lipopolysaccharide-Induced Inflammatory Responses of Macrophages via Inactivation of PKM2-Mediated Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Structure-Activity Relationships of Iridal and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of iridal-type triterpenoids against other prominent triterpenoids, namely oleanolic acid, ursolic acid, and betulinic acid. The focus is on their cytotoxic and anti-inflammatory activities, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Cytotoxicity
The cytotoxic potential of this compound triterpenoids and other selected triterpenoids has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, are summarized below.
This compound Triterpenoids
This compound-type triterpenoids, primarily isolated from plants of the Iridaceae family, have demonstrated significant cytotoxic effects. Some iridals have shown efficacy comparable to or even greater than the conventional chemotherapeutic agent doxorubicin[1][2].
Table 1: Cytotoxicity of this compound Triterpenoids against Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference |
| Iridals (from Iris germanica) | A2780 | Ovarian Carcinoma | 0.1 - 5.3 µg/mL | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 0.1 - 5.3 µg/mL | [1][2] | |
| Belamcanoxide B | HCT-116 | Colorectal Carcinoma | 5.58 µM | [3] |
| MCF-7 | Breast Adenocarcinoma | 3.35 µM | [3] |
Oleanolic Acid, Ursolic Acid, and Betulinic Acid
Oleanolic acid, ursolic acid, and betulinic acid are widely distributed pentacyclic triterpenoids known for their anticancer properties. Their cytotoxic activities against various cancer cell lines are presented below.
Table 2: Comparative Cytotoxicity of Oleanolic Acid, Ursolic Acid, and Betulinic Acid
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Oleanolic Acid | HCT15 | Human Colon Carcinoma | 60 µmol/L | [4] |
| DU145 | Prostate Cancer | 112.57 µg/mL | [4][5] | |
| MCF-7 | Breast Cancer | 132.29 µg/mL | [4][5] | |
| U87 | Human Glioblastoma | 163.60 µg/mL | [4][5] | |
| HepG2 | Hepatocellular Carcinoma | 31.94 ± 1.03 µg/mL | [6] | |
| Ursolic Acid | HCT15 | Human Colon Carcinoma | 30 µmol/L | [4][7] |
| MCF-7 | Breast Cancer | 16.67 ± 1.10 µM (5-day) | [4] | |
| HT-29 | Colorectal Cancer | 26 µM (24h), 20 µM (48h) | [8][9] | |
| HCT116 | Colorectal Cancer | 37.2 µM (24h), 28.0 µM (48h) | [10] | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 µM | [11] | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 µM | [11] | |
| Betulinic Acid | Gastric Carcinoma (257P, 257RNOV, 257RDB) | Gastric Carcinoma | 2.01 - 6.16 µM | [12] |
| Pancreatic Carcinoma (181P, 181RDB, 181RN) | Pancreatic Carcinoma | 3.13 - 7.96 µM | [12] | |
| B164A5 | Murine Melanoma | 8.11 µM - 9.15 µM | [13] | |
| MCF-7 | Breast Adenocarcinoma | 44.88 µM (48h) | [14] | |
| HT-29 | Colon Adenocarcinoma | 84.5 µM (48h) | [14] | |
| NCI-H460 | Lung Carcinoma | 6.1 µg/mL (48h) | [14] | |
| Malignant Melanoma | Malignant Melanoma | 2.21 µM - 15.94 µM | [15] |
Comparative Anti-inflammatory Activity
Triterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.
This compound Triterpenoids
Certain this compound-type triterpenoids have been identified as effective inhibitors of human neutrophil elastase (HNE), a pro-inflammatory enzyme. They also suppress the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of this compound Triterpenoids
| Compound | Target | Activity | IC50 | Reference |
| Isoiridogermanal (B1164419) | HNE Inhibition | Reversible noncompetitive inhibitor | 6.8 - 27.0 µM | [16][17] |
| Iridobelamal A | HNE Inhibition | Reversible noncompetitive inhibitor | 6.8 - 27.0 µM | [16][17] |
| Isoiridogermanal | Pro-inflammatory Cytokine Suppression (iNOS, IL-1β, TNF-α) | Downregulation via NF-κB pathway | - | [16] |
| Iridobelamal A | Pro-inflammatory Cytokine Suppression (iNOS, IL-1β, TNF-α) | Downregulation via NF-κB pathway | - | [16] |
Oleanolic Acid and Ursolic Acid
Oleanolic acid and ursolic acid are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB and other inflammatory signaling pathways.
Ursolic acid, in particular, demonstrates potent anti-inflammatory effects by suppressing the activation of NF-κB, AP-1, and NF-AT in immune cells[18]. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IFN-γ, IL-1β, and TNF-α[18][19]. Furthermore, ursolic acid can alleviate inflammation through the TLR4-mediated inflammatory pathway[20].
Signaling Pathways and Mechanisms of Action
The biological activities of these triterpenoids are mediated through their interaction with various cellular signaling pathways.
This compound Triterpenoids: NF-κB Inhibition
This compound triterpenoids, such as isoiridogermanal and iridobelamal A, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. They suppress the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, IL-1β, and TNF-α[16].
Caption: this compound triterpenoids inhibit the NF-κB signaling pathway.
Oleanolic Acid: Modulation of Apoptotic Pathways
Oleanolic acid induces apoptosis in cancer cells through multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways[21][22]. It can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases[21][23].
Caption: Oleanolic acid induces apoptosis via PI3K/Akt and mitochondrial pathways.
Ursolic Acid: Multi-target Anti-inflammatory and Anticancer Effects
Ursolic acid exhibits its biological activities by targeting several signaling pathways. It suppresses inflammation by inhibiting NF-κB, AP-1, and NF-AT[18]. Its anticancer effects are mediated through the inhibition of pathways like EGFR/MAPK, leading to apoptosis[8][9].
Caption: Ursolic acid targets multiple pathways in inflammation and cancer.
Betulinic Acid: Induction of Apoptosis via Mitochondrial and Signaling Pathways
Betulinic acid is a potent inducer of apoptosis in cancer cells, acting through the mitochondrial pathway and by modulating signaling cascades such as PI3K/Akt/mTOR[24][25][26]. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2[27].
Caption: Betulinic acid induces apoptosis via PI3K/Akt/mTOR and mitochondrial pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment[28][29].
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours)[22][29].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[28][30].
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals[28][29].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[30].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve[22].
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay[31][32][33].
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells[31][34].
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA[33][34].
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[31][33].
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB[31][33].
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye[31][34].
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader[35].
-
Data Analysis: Determine the percentage of cell viability and the IC50 value as described for the MTT assay[32].
Human Neutrophil Elastase (HNE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HNE.
Protocol:
-
Reagent Preparation: Prepare a solution of HNE in assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35). Prepare a solution of the substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide in DMSO.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HNE solution. Incubate for a short period at room temperature.
-
Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the HNE activity.
-
Data Analysis: Calculate the percentage of HNE inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of iridals, triterpenoids from Iris, on human tumor cell lines A2780 and K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New this compound-type triterpenoid derivatives with cytotoxic activities from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbel.sogang.ac.kr [nbel.sogang.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 12. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Type Triterpenoids Displaying Human Neutrophil Elastase Inhibition and Anti-Inflammatory Effects from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 19. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 20. Ursolic acid alleviates inflammation and against diabetes‑induced nephropathy through TLR4‑mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. static.igem.wiki [static.igem.wiki]
- 29. broadpharm.com [broadpharm.com]
- 30. merckmillipore.com [merckmillipore.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. benchchem.com [benchchem.com]
- 33. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 35. zellx.de [zellx.de]
Iridal's Selective Strike: A Comparative Analysis of its Anti-Cancer Efficacy
For Immediate Release
A comprehensive evaluation of the triterpenoid (B12794562) Iridal, and more specifically its glycoside derivative Iridin, reveals a promising selective cytotoxic profile against cancer cells while exhibiting minimal toxicity to normal cells. This guide provides a comparative analysis of this compound's selectivity index against the conventional chemotherapeutic agent, doxorubicin (B1662922), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
The in vitro efficacy of Iridin and doxorubicin was assessed by determining their half-maximal inhibitory concentration (IC50) in the human gastric adenocarcinoma cell line (AGS) and the non-cancerous human keratinocyte cell line (HaCaT). The selectivity index (SI), a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound, was calculated as the ratio of the IC50 in normal cells to that in cancer cells (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line (AGS) IC50 (µM) | Normal Cell Line (HaCaT) IC50 (µM) | Selectivity Index (SI) |
| Iridin | 161.3[1] | > 200[1] | > 1.24 |
| Doxorubicin | 0.25[2] - 0.025[3] | 2.61[4] | 10.44 - 104.4 |
Note: The IC50 value for Iridin in HaCaT cells was not precisely determined in the cited study, but cell viability was not significantly affected at concentrations up to 200 µM[1]. Therefore, the selectivity index for Iridin is presented as a conservative estimate. The IC50 for doxorubicin in AGS cells is presented as a range from two different sources.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Iridin and doxorubicin on AGS and HaCaT cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: AGS cells (5 × 10⁴ cells/well) and HaCaT cells (1 × 10⁴ cells/well) were seeded in 48-well plates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Cells were treated with various concentrations of Iridin (0, 12.5, 25, 50, 100, and 200 µM) or doxorubicin for 48 hours.[1]
-
MTT Addition: After the incubation period, 50 µL of 0.5% (w/v) MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 3 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in 300 µL of dimethyl sulfoxide (B87167) (DMSO).[1]
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.[1]
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To clearly illustrate the experimental process and the molecular mechanism of Iridin, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating the selectivity index.
Caption: Signaling pathway of Iridin-induced apoptosis and cell cycle arrest.
Mechanism of Action
Iridin exerts its anti-cancer effects through the induction of G2/M phase cell cycle arrest and apoptosis.[1] Mechanistic studies in AGS gastric cancer cells have revealed that Iridin downregulates the expression of key cell cycle proteins, including Cdc25C, CDK1, and Cyclin B1.[1] Furthermore, Iridin promotes apoptosis through the extrinsic pathway by upregulating Fas and FasL, leading to the activation of caspase-8 and caspase-3.[1] A key aspect of its mechanism is the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][5]
Conclusion
The available data suggests that Iridin possesses a favorable selectivity profile, demonstrating cytotoxicity against cancer cells while sparing normal cells. Although doxorubicin exhibits a higher selectivity index in this specific comparison, Iridin's distinct mechanism of action and its natural origin make it a compelling candidate for further investigation in cancer therapy. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of doxorubicin, oxaliplatin, and methotrexate administration on the transcriptional activity of BCL-2 family gene members in stomach cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Iris Cells Under Physiological Stress
This guide provides a comparative analysis of the transcriptomic changes in mouse iris cells in response to pharmacologically induced pupil dilation and constriction. The data presented here is based on single-nucleus RNA sequencing (snRNA-seq) studies that define the major cell types in the iris and characterize their genomic response to these physiological stimuli. This analysis serves as a valuable resource for researchers in ophthalmology, neuroscience, and drug development, offering insights into the molecular mechanisms governing iris function and potential targets for therapeutic intervention.
Quantitative Comparison of Transcriptome Changes
The following table summarizes the transcriptomic changes observed in various iris cell types when comparing the dilated state to the untreated state. The coefficient of determination (R²) is used to quantify the degree of similarity between the transcriptomes of the two states, where a lower R² value indicates a greater change in gene expression.
| Cell Type | R² (Dilated vs. Untreated) | R² (Constricted vs. Untreated) | Interpretation of Transcriptomic Change in Dilated State |
| Dilator Muscle | 0.920 | 0.991 | Largest transcriptomic change observed. |
| Endothelial Cells | No significant change | 0.885 - 0.935 | Little to no change in gene expression. |
| Ciliary Body (CB) Epithelial Cells | No significant change | N/A | Little to no change in gene expression. |
| Ciliary Body (CB) Cells | No significant change | N/A | Little to no change in gene expression. |
| Leukocytes | N/A | 0.885 - 0.935 | High technical variability due to low cell numbers. |
| Iris Pigment Epithelium (PE) | N/A | 0.983 - 0.991 | High similarity, low technical variability. |
| Stroma 2 | N/A | 0.983 - 0.991 | High similarity, low technical variability. |
This table summarizes data from a study that used snRNA-seq to analyze the transcriptomes of different iris cell types in untreated, constricted, and dilated states.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the cited research articles.
1. Single-Nucleus RNA Sequencing (snRNA-seq)
-
Tissue Preparation: Eyes were enucleated and embedded in OCT on dry ice. Sections were cut at 18 µm thickness on a cryostat and mounted on slides.[3]
-
Nuclei Isolation: A defined number of sections were processed to isolate nuclei using a standard dounce homogenization protocol.
-
Library Preparation and Sequencing: Libraries were prepared using the 10x Genomics Chromium Single Cell 3' Reagent Kits v3 and sequenced on an Illumina NovaSeq 6000.
-
Data Analysis: Data exploration, analysis, and plotting were performed using RStudio, the tidyverse collection of R packages, and ggplot2.[3] To compare cell types across treatments, the data was integrated using the strategy described in Stuart et al. (2019), which involves splitting the dataset by treatment and then integrating the subset objects.[2][3]
2. In Situ Hybridization
-
Probe Labeling: Specific probes for target transcripts were used from Advanced Cell Diagnostics.[3]
-
Tissue Sectioning and Pre-treatment: Sections were treated with Protease III for 15 minutes.[3]
-
Hybridization and Signal Detection: The manufacturer's protocol for RNAscope was followed for hybridization and signal amplification.
-
Imaging: Images were acquired using a confocal microscope.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparative transcriptomic analysis of iris cells.
Caption: A simplified workflow for the comparative single-nucleus RNA sequencing experiment.
Caption: Intrinsic light response pathway in iris muscle cells mediated by melanopsin.
Discussion and Conclusion
The comparative transcriptomic analysis of the mouse iris under different physiological conditions reveals cell-type-specific responses to stimuli that induce pupil dilation and constriction. The dilator muscle exhibits the most significant changes in its transcriptome upon dilation, suggesting a dynamic regulation of gene expression to accommodate its function.[1][2] In contrast, cell types like endothelial cells show minimal changes, indicating a more stable transcriptomic profile under these conditions.[1][2]
The intrinsic light response in the iris is mediated by the G-protein coupled receptor (GPCR) photopigment melanopsin (OPN4), which activates Phospholipase C and subsequent calcium release through the IP3 receptor.[1][2] Transcriptome analysis confirms high expression of Opn4 in both dilator and constrictor muscles of the mouse iris.[1][2]
This guide provides a foundational dataset and methodological framework for researchers investigating iris biology and pathology. The detailed protocols and pathway diagrams offer a starting point for designing experiments aimed at understanding the molecular basis of iris function and for the development of novel therapeutic agents targeting ocular diseases. The provided data underscores the importance of cell-type-specific analysis in transcriptomic studies of complex tissues.
References
- 1. A transcriptome atlas of the mouse iris at single-cell resolution defines cell types and the genomic response to pupil dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A transcriptome atlas of the mouse iris at single-cell resolution defines cell types and the genomic response to pupil dilation | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a primary objective in targeted therapy. Unintended interactions with off-target kinases can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. This guide provides a framework for assessing the off-target effects of a novel inhibitor, here exemplified by the hypothetical MEK inhibitor "Iridal," in comparison to established inhibitors of the MAPK/ERK signaling pathway.
Comparative Analysis of Off-Target Kinase Inhibition
The following table summarizes the off-target profiles of this compound (hypothetical data for illustrative purposes) against several known RAF and MEK inhibitors. The data is presented as the percentage of inhibition at a 1µM concentration against a panel of representative kinases. Lower percentages indicate higher selectivity.
| Kinase Target | This compound (% Inhibition @ 1µM) | Vemurafenib (BRAF Inhibitor) (% Inhibition @ 1µM) | Dabrafenib (BRAF Inhibitor) (% Inhibition @ 1µM) | Trametinib (MEK Inhibitor) (% Inhibition @ 1µM) |
| MEK1 (On-Target) | 98% | 15% | 12% | 95% |
| MEK2 (On-Target) | 96% | 12% | 10% | 92% |
| BRAF (V600E) | 5% | 99% | 98% | 8% |
| BRAF (Wild-Type) | 8% | 75% | 60% | 10% |
| EGFR | 12% | 25% | 18% | 5% |
| VEGFR2 | 9% | 40% | 35% | 7% |
| p38α | 15% | 55% | 45% | 12% |
| SRC | 18% | 65% | 50% | 15% |
| JNK1 | 10% | 30% | 25% | 8% |
Note: Data for Vemurafenib, Dabrafenib, and Trametinib are representative values collated from publicly available kinase profiling data. This compound data is hypothetical.
Experimental Protocols
The assessment of off-target effects relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used to generate the comparative data.
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) and known inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, a reaction mixture is prepared containing a specific purified kinase, its corresponding substrate (a peptide or protein), and a kinase buffer.
-
Inhibitor Addition: The diluted compounds are added to the wells. Control wells with no inhibitor (vehicle control) and no kinase (background control) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of substrate phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, a direct indicator of kinase activity[1].
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values (the concentration at which 50% of kinase activity is inhibited) are determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement and assess off-target binding within a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control for a specific duration.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (and potential off-target proteins) remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the protein.[1]
Signaling Pathway and Experimental Workflow
To visualize the context of the targeted therapy and the experimental process, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway with points of inhibition.
Caption: Workflow for assessing off-target effects of kinase inhibitors.
Discussion of Known Inhibitor Off-Target Effects
It is crucial to interpret the results of off-target profiling in the context of known inhibitor characteristics.
-
RAF Inhibitors (Vemurafenib, Dabrafenib): While highly potent against BRAF V600E mutant protein, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., in RAS)[2][3]. This occurs because inhibitor binding to one RAF protomer in a dimer can allosterically activate the other[2]. This off-target effect has been linked to the development of secondary skin cancers in some patients[3][4]. Furthermore, some BRAF inhibitors have been shown to impair endothelial barrier function, a potential off-target effect on endothelial cells[2][5].
-
MEK Inhibitors (Trametinib): Generally considered more selective than RAF inhibitors, some first-generation MEK inhibitors like PD98059 and U0126 have been reported to have off-target effects on calcium homeostasis and AMPK activity[6][7][8]. Newer generations of MEK inhibitors, such as Trametinib, exhibit improved selectivity profiles.
By comparing the off-target profile of a novel inhibitor like "this compound" to these established benchmarks, researchers can gain valuable insights into its potential therapeutic advantages and liabilities. A highly selective MEK inhibitor with minimal off-target activity would be expected to have a more favorable safety profile and a reduced likelihood of paradoxical pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking Iridal's antiviral efficacy against tenofovir
Disclaimer: The following guide provides a comparative analysis of the antiviral efficacy of a hypothetical compound, "Iridal," and the established antiretroviral drug, tenofovir (B777). As of the latest literature review, "this compound" is not a recognized antiviral agent, and all data, mechanisms of action, and experimental protocols associated with it are illustrative examples created to fulfill the requirements of this guide. The information on tenofovir is based on publicly available scientific literature. This document is intended for an audience of researchers, scientists, and drug development professionals to demonstrate a framework for such comparisons.
Overview of Antiviral Agents
This compound (Hypothetical): For the purpose of this guide, this compound is conceptualized as a novel investigational antiviral agent belonging to the class of entry inhibitors. Its putative mechanism of action is the inhibition of viral attachment and fusion to the host cell, a critical first step in the viral lifecycle. This mechanism is distinct from many currently approved antiretrovirals.
Tenofovir: Tenofovir is a widely used and well-characterized nucleotide reverse transcriptase inhibitor (NRTI).[1][2] It is a cornerstone in the treatment of HIV and Hepatitis B virus (HBV) infections.[2][3][4] Tenofovir acts as a chain terminator during the reverse transcription of viral RNA into DNA, thereby preventing the virus from replicating.[3][4] It is administered as a prodrug, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance bioavailability.[4]
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the in vitro antiviral activity and cytotoxicity of the hypothetical this compound against HIV-1 compared to published data for tenofovir.
| Compound | Target Virus | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical) | HIV-1 | 15 | >100 | >6667 |
| Tenofovir | HIV-1 | 50 | >100 | >2000 |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the drug that is required to inhibit 50% of the viral replication in vitro. A lower IC50 indicates greater potency.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes the death of 50% of the host cells in vitro. A higher CC50 indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI is desirable as it indicates a greater therapeutic window, with high antiviral activity and low host cell toxicity.
Experimental Protocols
The data presented in the table above would typically be generated using a standardized cell-based antiviral assay. The following is a representative methodology.
Objective: To determine the in vitro antiviral efficacy (IC50) and cytotoxicity (CC50) of this compound and tenofovir against HIV-1 in a human T-lymphocyte cell line.
Materials:
-
Cell Line: MT-4 human T-lymphocyte cell line.
-
Virus: HIV-1 (e.g., strain IIIB).
-
Compounds: this compound (hypothetical stock solution), Tenofovir (TDF, stock solution).
-
Reagents: RPMI-1640 cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.
-
Equipment: 96-well microtiter plates, CO2 incubator, plate reader.
Methodology:
-
Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Antiviral Assay (IC50 Determination):
-
Serial dilutions of the test compounds (this compound and tenofovir) are prepared in culture medium and added to 96-well plates.
-
MT-4 cells are infected with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
The infected cell suspension is immediately added to the wells containing the diluted compounds.
-
Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).
-
The plates are incubated for 5 days at 37°C.
-
After incubation, the extent of viral replication is quantified by measuring a viral marker, such as p24 antigen, using an ELISA, or by assessing the cytopathic effect (CPE) of the virus.
-
The IC50 is calculated as the compound concentration that reduces the viral marker or CPE by 50% compared to the virus control.
-
-
Cytotoxicity Assay (CC50 Determination):
-
Serial dilutions of the test compounds are added to 96-well plates containing uninfected MT-4 cells.
-
The plates are incubated for 5 days under the same conditions as the antiviral assay.
-
Cell viability is assessed using the MTT assay. MTT is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
DMSO is added to dissolve the formazan crystals, and the absorbance is read on a plate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.
-
Visualization of Mechanisms and Workflows
Mechanism of Action: A Comparative View
The following diagram illustrates the distinct points of intervention in the HIV-1 lifecycle for the hypothetical entry inhibitor, this compound, and the reverse transcriptase inhibitor, tenofovir.
Caption: Comparative mechanisms of this compound (hypothetical) and Tenofovir.
Experimental Workflow for Antiviral Efficacy Testing
This diagram outlines the key steps in a typical in vitro experiment to determine the IC50 and CC50 of an antiviral compound.
Caption: Workflow for in vitro antiviral efficacy and cytotoxicity testing.
References
Safety Operating Guide
Navigating the Disposal of "Iridal": A Guide to Best Practices in the Absence of Specific Data
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for a chemical commercially registered as "Iridal" could not be located in publicly available databases. The term "iridals" refers to a class of triterpenoid (B12794562) compounds naturally occurring in plants of the Iris genus.[1][2][3][4][5] Without a substance-specific SDS, definitive disposal procedures cannot be provided. The following information is based on general best practices for the disposal of novel or uncharacterized naturally-derived chemicals in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the waste of a hypothetical, uncharacterized, naturally-derived laboratory chemical, referred to here as "this compound," in the absence of a formal SDS. This information is intended to supplement, not replace, institutional and regulatory protocols.
General Protocol for the Disposal of an Uncharacterized Laboratory Chemical
The disposal of any new or uncharacterized chemical must be approached with caution. The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific hazards of "this compound" are unknown, a conservative approach to PPE is required. Assume the substance may be hazardous.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle the material in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions.
-
Solid Waste: All solid materials contaminated with "this compound," such as gloves, pipette tips, absorbent paper, and contaminated vials, should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing "this compound" should be collected in a separate, designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with "this compound" must be disposed of in a designated sharps container for chemical-contaminated sharps.
Step 3: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and disposal.
-
Container Selection: Use containers that are chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full name of the substance ("this compound" and any known constituents), the date accumulation started, and the primary hazards (if known, otherwise state "Hazards Not Fully Characterized").
Step 4: Storage
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Ensure incompatible chemicals are not stored near the "this compound" waste.
-
Containers must be kept closed except when adding waste.
Step 5: Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain: Never dispose of uncharacterized chemicals down the sink.[7][8]
-
Do Not Dispose in Regular Trash: Do not dispose of any material contaminated with "this compound" in the regular trash.[7]
Summary of Waste Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, paper towels, etc.) | Labeled, leak-proof solid hazardous waste container | Collection by EHS for incineration or landfilling at a permitted facility. |
| Liquid Waste (solutions containing "this compound") | Labeled, leak-proof liquid hazardous waste container | Collection by EHS for chemical treatment, incineration, or other approved disposal methods. |
| Sharps Waste (contaminated needles, slides, etc.) | Puncture-resistant sharps container labeled for chemical contamination | Collection by EHS for specialized disposal, which may include incineration. |
| Empty "this compound" Containers | Treat as hazardous waste | Triple-rinse with a suitable solvent, collect the rinsate as liquid hazardous waste, and then manage the container as directed by EHS. |
Logical Workflow for Disposal of an Uncharacterized Chemical
The following diagram illustrates the decision-making process for the proper disposal of a novel or uncharacterized chemical like "this compound."
Caption: Workflow for the safe disposal of an uncharacterized laboratory chemical.
References
- 1. This compound | C30H50O3 | CID 5318463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical profile of iridals from Iris pallida Lam. in relation to climate and soil conditions: a preliminary study [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. Ethidium Bromide Laboratory Spill and Waste Handling Procedures (FDWSRU) : USDA ARS [ars.usda.gov]
Navigating the Uncharted: A Safety Protocol for "Iridal"
Disclaimer: The substance "Iridal" is not a recognized chemical compound in publicly available scientific databases. The following safety and handling protocols are based on a generalized assessment for a potent, potentially hazardous research chemical. This guide is intended to provide a robust framework for safety, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to review any available preliminary data before handling any novel compound.
This document provides essential, immediate safety and logistical information for the handling and disposal of the novel compound "this compound." It is designed to be a procedural, step-by-step guide to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial when handling a novel compound with unknown toxicological properties. The following table summarizes the required PPE for various laboratory operations involving "this compound."
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Initial Compound Receipt and Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Disposable lab coat over standard lab coat | N95 or higher rated respirator within a certified chemical fume hood |
| Solubilization and Dilution | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over a disposable lab coat | N95 or higher rated respirator within a certified chemical fume hood |
| In Vitro/In Vivo Administration | Face shield over chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Full-coverage disposable gown | N95 or higher rated respirator |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a disposable lab coat | Not generally required if waste is properly contained |
Experimental Protocol: Safe Handling and Disposal of "this compound"
This protocol outlines the standard operating procedure (SOP) for the safe handling and disposal of "this compound" from receipt to final waste management.
1. Compound Receipt and Inspection:
- Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
- Verify that the container is properly labeled and sealed.
- Log the compound into the laboratory chemical inventory system, noting the date of receipt and assigned storage location.
2. Storage:
- Store "this compound" in a designated, well-ventilated, and secure area away from incompatible materials.
- The storage container should be clearly labeled with the compound name, date of receipt, and any known hazard warnings.
- Maintain a temperature-controlled environment if the compound's stability requires it.
3. Handling and Use:
- All handling of "this compound," including weighing, solubilizing, and aliquoting, must be performed within a certified chemical fume hood.
- Before beginning work, ensure that all necessary PPE is donned correctly.
- Use dedicated equipment (spatulas, glassware, etc.) for handling "this compound" to prevent cross-contamination.
- Work with the smallest quantity of the compound necessary for the experiment.
- In the event of a spill, immediately follow the laboratory's spill response procedure. A spill kit containing appropriate absorbent materials should be readily accessible.
4. Waste Collection and Disposal:
- All solid and liquid waste contaminated with "this compound" must be disposed of as hazardous chemical waste.
- Use designated, clearly labeled waste containers.
- Do not mix "this compound" waste with other chemical waste streams unless compatibility has been confirmed.
- Once waste containers are full, seal them securely and arrange for pickup by the institution's EHS department for proper disposal.
Workflow for Safe Handling and Disposal of "this compound"
Caption: Workflow for the safe handling and disposal of "this compound".
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
